Product packaging for Isopropyl lauroyl sarcosinate(Cat. No.:CAS No. 230309-38-3)

Isopropyl lauroyl sarcosinate

Cat. No.: B1623833
CAS No.: 230309-38-3
M. Wt: 313.5 g/mol
InChI Key: XLCIFRJORZNGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl lauroyl sarcosinate is a useful research compound. Its molecular formula is C18H35NO3 and its molecular weight is 313.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO3 B1623833 Isopropyl lauroyl sarcosinate CAS No. 230309-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[dodecanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCIFRJORZNGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177586
Record name Isopropyl lauroyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230309-38-3
Record name Isopropyl N-lauroylsarcosinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=230309-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl lauroyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230309383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl lauroyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL LAUROYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR06W430J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for isopropyl lauroyl sarcosinate, a versatile emollient and solubilizer. The information compiled herein is intended to equip researchers and professionals in drug development and related fields with the necessary details to understand and potentially replicate the production of this compound. This document outlines two primary synthetic pathways for the precursor, N-lauroyl sarcosine (B1681465), followed by its esterification to yield the final product. Furthermore, it details common purification methodologies to achieve high-purity this compound.

Overview of this compound

This compound (CAS No. 230309-38-3) is the isopropyl ester of N-lauroyl sarcosine.[1] It is a colorless to light yellow, low-viscosity oily liquid known for its excellent emollient, solubilizing, and dispersing properties.[2][3] Marketed by Ajinomoto under the trade name Eldew® SL-205, it is recognized for its light, non-greasy feel and good spreadability, making it a valuable ingredient in various cosmetic and personal care formulations.[2][4]

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor N-lauroyl sarcosine is synthesized, which is then esterified with isopropyl alcohol.

Synthesis of N-Lauroyl Sarcosine

There are two primary methods for the synthesis of N-lauroyl sarcosine: the Schotten-Baumann reaction and the reaction of a fatty acid ester with sodium sarcosinate.

This classic method involves the acylation of sarcosine with lauroyl chloride in the presence of a base.

Experimental Protocol:

  • Preparation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce lauroyl chloride. This reaction is typically carried out in an inert solvent.

  • Condensation Reaction: The resulting lauroyl chloride is then slowly added to an aqueous solution of sarcosine and a base (e.g., sodium hydroxide) under controlled temperature conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Acidification: After the reaction is complete, the mixture is acidified to precipitate the N-lauroyl sarcosine.

  • Isolation and Drying: The precipitated product is then filtered, washed with water to remove inorganic salts, and dried.

ParameterValueReference
Reactants Lauric acid, Thionyl chloride, Sarcosine, Sodium hydroxideGeneral Schotten-Baumann reaction principles
Yield >85% (for N-acyl amino acid surfactants)--INVALID-LINK--
Purity >95% (after purification)--INVALID-LINK--

An alternative, more environmentally friendly approach involves the reaction of methyl laurate with sodium sarcosinate.

Experimental Protocol:

  • Esterification of Lauric Acid: Lauric acid is first esterified with methanol (B129727) in the presence of a catalyst, such as sodium bisulfate monohydrate, to form methyl laurate.[5]

  • Condensation Reaction: The methyl laurate is then reacted with sodium sarcosinate in a high-boiling solvent like glycerol, with a basic catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures under a nitrogen atmosphere.[5]

  • Work-up: The reaction mixture is then worked up to isolate the sodium salt of N-lauroyl sarcosine, which can be used directly or acidified to yield the free acid.

ParameterValueReference
Reactants Lauric acid, Methanol, Sodium bisulfate monohydrate, Sodium sarcosinate, Sodium methoxide, Glycerol[5]
Reaction Temperature (Condensation) 135 °C[5]
Reaction Time (Condensation) 4 hours[5]
Yield (per step) ~90%[5]

Synthesis Pathway for N-Lauroyl Sarcosine

G Synthesis of N-Lauroyl Sarcosine cluster_0 Method 1: Schotten-Baumann Reaction cluster_1 Method 2: From Methyl Laurate Lauric Acid Lauric Acid Lauroyl Chloride Lauroyl Chloride Lauric Acid->Lauroyl Chloride + SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Lauroyl Chloride N-Lauroyl Sarcosine N-Lauroyl Sarcosine Lauroyl Chloride->N-Lauroyl Sarcosine + Sarcosine/NaOH Sarcosine + NaOH Sarcosine + NaOH Sarcosine + NaOH->N-Lauroyl Sarcosine Lauric Acid_2 Lauric Acid Methyl Laurate Methyl Laurate Lauric Acid_2->Methyl Laurate + CH3OH / H+ Methanol Methanol Methanol->Methyl Laurate Sodium Lauroyl Sarcosinate Sodium Lauroyl Sarcosinate Methyl Laurate->Sodium Lauroyl Sarcosinate + Sodium Sarcosinate Sodium Sarcosinate Sodium Sarcosinate Sodium Sarcosinate->Sodium Lauroyl Sarcosinate

Caption: Two primary synthetic routes to the precursor, N-lauroyl sarcosine.

Esterification of N-Lauroyl Sarcosine to this compound

The final step in the synthesis is the Fischer esterification of N-lauroyl sarcosine with isopropyl alcohol. This is an acid-catalyzed equilibrium reaction.

Experimental Protocol:

  • Reaction Setup: N-lauroyl sarcosine and an excess of isopropyl alcohol are combined in a reaction vessel equipped with a reflux condenser and a means to remove water, such as a Dean-Stark apparatus.

  • Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed to drive the reaction to completion.[6] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Neutralization and Work-up: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The excess isopropyl alcohol is removed under reduced pressure. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate.

ParameterPlausible Value/ConditionReference
Reactants N-Lauroyl Sarcosine, Isopropyl Alcohol (excess)[6]
Catalyst Sulfuric Acid or p-Toluenesulfonic Acid[7]
Reaction Temperature Reflux temperature of isopropyl alcohol (~82 °C)General Fischer Esterification Principles
Water Removal Dean-Stark apparatus or molecular sieves[6]

Esterification Workflow

G Fischer Esterification of N-Lauroyl Sarcosine Reactants N-Lauroyl Sarcosine + Isopropyl Alcohol (excess) Reaction Heat to Reflux with Continuous Water Removal Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Neutralization Cool and Neutralize with Weak Base Reaction->Neutralization Workup Solvent Removal and Liquid-Liquid Extraction Neutralization->Workup Crude Product Crude Isopropyl Lauroyl Sarcosinate Workup->Crude Product Purification Purification (Distillation/Chromatography) Crude Product->Purification Final Product Pure Isopropyl Lauroyl Sarcosinate Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual solvent. Therefore, a purification step is necessary to achieve the desired purity for its intended applications.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. However, as this compound is a liquid at room temperature, this method would only be applicable if it were a solid at lower temperatures or for the purification of the solid precursor, N-lauroyl sarcosine.

Experimental Protocol (for a solid precursor):

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly, inducing the formation of pure crystals.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

ParameterCommon Solvents for N-Acyl Amino AcidsReference
Solvents Ethanol, Acetone/Hexane mixtures, Ethyl Acetate/Hexane mixtures[8]
Vacuum Distillation

For liquid products like this compound, vacuum distillation is an effective purification method, especially for separating it from less volatile impurities.

Experimental Protocol:

  • Setup: The crude product is placed in a distillation flask equipped with a vacuum-jacketed distillation head, a condenser, and a receiving flask. The system is connected to a vacuum pump.

  • Distillation: The pressure is reduced, and the flask is heated. The fraction that distills at the boiling point of this compound under the applied vacuum is collected.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol:

  • Column Packing: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel, slurried in an appropriate solvent system.

  • Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent or a gradient of solvents of increasing polarity.

  • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent is evaporated from the combined pure fractions to yield the purified this compound.

ParameterTypical Conditions for Amino Acid EstersReference
Stationary Phase Silica GelGeneral chromatographic principles
Mobile Phase Hexane/Ethyl Acetate gradientGeneral chromatographic principles

Purification Workflow

G Purification of this compound Crude Product Crude Isopropyl Lauroyl Sarcosinate Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product_Dist Pure Isopropyl Lauroyl Sarcosinate Vacuum Distillation->Pure Product_Dist Pure Product_Chrom Pure Isopropyl Lauroyl Sarcosinate Column Chromatography->Pure Product_Chrom

Caption: Common purification methods for this compound.

Quality Control and Analysis

The purity of the final product can be assessed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main component and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (e.g., ester carbonyl, amide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Conclusion

The synthesis of this compound is a well-established process involving the preparation of N-lauroyl sarcosine followed by Fischer esterification. While the Schotten-Baumann reaction is a traditional route to the precursor, methods utilizing fatty acid esters offer a milder alternative. The final esterification is a standard acid-catalyzed reaction that requires the removal of water to achieve high yields. Purification of the final liquid product is typically achieved through vacuum distillation or column chromatography to obtain a high-purity material suitable for its intended applications in research, cosmetics, and potentially pharmaceutical formulations. Careful selection of the synthetic route and purification method is crucial for obtaining a product with the desired quality and purity.

References

Physicochemical properties of Isopropyl lauroyl sarcosinate for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Lauroyl Sarcosinate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 230309-38-3) is a synthetically derived ester of lauroyl sarcosinate and isopropyl alcohol.[1] It belongs to the class of amino acid-based surfactants, which are gaining prominence in cosmetic and pharmaceutical formulations due to their mildness, biodegradability, and multifunctional properties.[2][3] This document provides a comprehensive technical overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and formulation science. Its primary functions include serving as an emollient, solubilizer, skin-conditioning agent, dispersant, and viscosity modifier.[2][4]

Chemical Identity and Structure

  • IUPAC Name: propan-2-yl 2-[dodecanoyl(methyl)amino]acetate

  • CAS Number: 230309-38-3

  • Molecular Formula: C₁₈H₃₅NO₃

  • Synonyms: Eldew SL-205, Glycine, N-methyl-N-(1-oxododecyl)-, 1-methylethyl ester

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for predicting its behavior in various formulations. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Data

PropertyValueData Source/Justification
Molecular Weight 313.48 g/mol PubChem
Appearance Colorless to pale yellow, viscous oily liquid[1][5]
Odor Almost odorless[2]
Purity > 88% - ≥ 95.0%Public Report / Surfactant Encyclopedia

Table 2: Thermodynamic and Solubility Properties

PropertyValueData Source/Justification
Boiling Point 409.0 ± 28.0 °CPredicted
Density 0.920 - 0.938 g/cm³ at 20-25 °C(M)SDS / ChemicalBook
Vapor Pressure 0 Pa at 25 °CChemicalBook
Water Solubility 25 µg/L at 20 °C (Slightly Soluble)ChemicalBook
pKa -0.80 ± 0.70Predicted
LogP (XLogP3) 5.6PubChem

Functional Properties in Formulations

This compound is a versatile excipient valued for its multiple functions in complex formulations.

  • Emollient: It softens and smooths the skin by forming a lightweight, non-greasy barrier that reduces moisture loss.[4]

  • Solubilizer: Its highly polar nature enables the incorporation of poorly soluble active ingredients, such as ceramides (B1148491) and organic UV filters, enhancing formulation stability.[2][6]

  • Dispersant: It aids in the uniform distribution of pigments and UV filters in decorative cosmetics and sunscreens.[4]

  • Sensory Modifier: It imparts a smooth spreadability and a light, velvety skin feel to topical products.[1][2]

  • Viscosity Modifier: It can be used to alter the viscosity of formulations, contributing to the desired texture and stability.[2]

The logical workflow of its functions, particularly as a solubilizer, is critical for formulation development.

G cluster_formulation Formulation Components cluster_process Mechanism of Action cluster_outcome Final Product Attributes A Poorly Soluble Active (e.g., UV Filter, Ceramide) D ILS molecules surround the active ingredient A->D B Aqueous or Oil Vehicle E Improved dispersion and solubilization of active B->E C Isopropyl Lauroyl Sarcosinate (ILS) C->D D->E F Stable & Homogeneous Formulation E->F G Enhanced Bioavailability & Efficacy F->G H Improved Sensory Profile (Smooth, Non-Greasy) F->H

Caption: Functional workflow of this compound as a solubilizer.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies for similar cosmetic esters can be adapted. The following sections outline generalized protocols for key physicochemical properties.

Synthesis via Esterification

This compound is synthesized via an acid-catalyzed esterification reaction between lauroyl sarcosinate and isopropyl alcohol.[1]

G Reactants Lauroyl Sarcosinate + Isopropyl Alcohol ReactionVessel Reaction Vessel (Heated) Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel ContinuousRemoval Continuous Removal of Water (byproduct) to drive equilibrium ReactionVessel->ContinuousRemoval Reaction Purification Purification Steps (e.g., Neutralization, Washing, Distillation) ContinuousRemoval->Purification Crude Product Product Isopropyl Lauroyl Sarcosinate Purification->Product Final Product

Caption: General synthesis workflow for this compound.

Methodology:

  • Charging the Reactor: Lauroyl sarcosinate and an excess of isopropyl alcohol are charged into a suitable reaction vessel equipped with a stirrer, heating mantle, and a distillation setup (e.g., Dean-Stark apparatus).

  • Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux. The water formed as a byproduct of the esterification is continuously removed to shift the reaction equilibrium towards the product side.[1]

  • Monitoring: The reaction progress is monitored by techniques such as titration to measure the decrease in acid value or by chromatographic analysis (TLC, GC).

  • Work-up and Purification: Once the reaction is complete, the crude product is cooled. The excess alcohol is removed by distillation. The mixture is then neutralized with a base, washed with water or brine to remove salts and impurities, and finally dried. Further purification may be achieved through vacuum distillation.

Determination of Density

The density of a liquid ingredient like this compound can be accurately determined using a pycnometer or a digital density meter.[1][7]

Methodology (Using a Pycnometer):

  • Preparation: Clean and dry a pycnometer of a known volume (V) and measure its empty mass (m₁).

  • Calibration: Fill the pycnometer with deionized water at a controlled temperature (e.g., 20°C) and measure its mass (m₂). The mass of the water is (m₂ - m₁).

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same controlled temperature. Ensure no air bubbles are present and weigh the filled pycnometer (m₃).

  • Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Water Solubility

Given its very low water solubility, the shake-flask method followed by a suitable analytical technique is appropriate. This follows the principles of OECD Guideline 105.

Methodology (Shake-Flask Method):

  • Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Saturation: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed to allow for phase separation. Centrifugation at a controlled temperature can be used to accelerate the separation of the excess undissolved ester.

  • Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved material is included.

  • Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Viscosity Measurement

As a component in formulations, this compound contributes to the final product's rheology. The viscosity of the pure substance or a formulation containing it can be measured using a rotational viscometer or rheometer.[8][9]

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure Viscometer Rotational Viscometer/Rheometer Motor Spindle (e.g., Cone-Plate) Sample Cup Sample Sample: This compound Sample->Viscometer:f2 TempControl Temperature Control Unit (e.g., Water Bath) TempControl->Viscometer:f2 step1 1. Place sample in cup step2 2. Equilibrate to test temperature step1->step2 step3 3. Immerse spindle and apply shear step2->step3 step4 4. Measure torque/resistance step3->step4 step5 5. Calculate viscosity (cP or Pa·s) step4->step5

Caption: Experimental workflow for viscosity measurement.

Methodology:

  • Instrument Setup: Select an appropriate spindle/geometry (e.g., cone-and-plate or concentric cylinder) for the viscometer based on the expected viscosity.

  • Sample Loading: Place a sufficient amount of the test sample into the sample cup.

  • Temperature Control: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) using a temperature control unit.

  • Measurement: Begin the rotation of the spindle at a defined shear rate (or a range of shear rates for non-Newtonian behavior). The instrument measures the torque required to rotate the spindle.

  • Data Acquisition: The instrument's software calculates the dynamic viscosity based on the measured torque, the geometry of the spindle, and the rotational speed. For a comprehensive profile, measurements should be taken across a range of shear rates.[10]

Applications in Drug Development

While primarily used in cosmetics, the properties of this compound suggest potential applications in topical and transdermal drug delivery systems.

  • Solubility Enhancement: Its ability to solubilize lipophilic active pharmaceutical ingredients (APIs) can improve their concentration in topical formulations, potentially enhancing skin penetration and bioavailability.[3][11]

  • Vehicle for Topical Formulations: Its emollient and sensory properties make it an excellent candidate for the oil phase of creams, lotions, and gels, improving patient compliance through better aesthetics and skin feel.[4]

  • Permeation Enhancer: As an amphiphilic molecule, it may interact with the stratum corneum lipids, temporarily disrupting their organization and facilitating the permeation of co-formulated APIs. Further research is required to validate this potential.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and personal care products at recommended concentrations (typically 2-10%).[4][12]

  • Toxicity: It exhibits low acute oral and dermal toxicity.

  • Irritation: It is classified as a slight skin and eye irritant in animal studies.

  • Sensitization: It did not show evidence of skin sensitization in a guinea pig maximization test.

  • Comedogenicity: It is reported to be non-comedogenic.[3]

  • Biodegradability: It is derived from renewable resources and is considered biodegradable.[2]

Conclusion

This compound is a multifunctional ingredient with a favorable combination of physicochemical and sensory properties. Its role as a highly effective solubilizer and emollient makes it a valuable component for formulating elegant and stable cosmetic products. For drug development professionals, its potential to enhance the solubility and delivery of topical APIs warrants further investigation. The data and standardized protocols presented in this guide serve as a foundational resource for future research and development involving this versatile amino acid derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action of Isopropyl Lauroyl Sarcosinate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of isopropyl lauroyl sarcosinate as a skin penetration enhancer is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the known actions of its constituent parts (an amino acid derivative and a fatty acid ester), the behavior of similar sarcosinate-based surfactants, and the general principles of chemical penetration enhancement.

Introduction to this compound

This compound is an amino acid-derived emollient and skin-conditioning agent.[1][2][3][4] It is synthesized from lauroyl sarcosine (B1681465) (a combination of lauric acid and sarcosine) and isopropyl alcohol.[2] Its chemical structure, featuring a lipophilic fatty acid tail and a polar amino acid head group with an ester linkage, suggests its potential to interact with the stratum corneum, the primary barrier of the skin. While primarily used for its textural and solubilizing properties in cosmetics, it is also recognized as a potential skin penetration enhancer.[2][3][5]

The Stratum Corneum: The Primary Barrier to Permeation

The stratum corneum (SC) is the outermost layer of the epidermis and presents the most significant challenge to the percutaneous delivery of active molecules.[6][7] It is often described by the "brick and mortar" model, where the "bricks" are corneocytes (terminally differentiated keratinocytes) and the "mortar" is a continuous extracellular lipid matrix.[8] This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is highly organized into lamellar bilayers, which are crucial for the skin's barrier function.[7] For a substance to enhance skin penetration, it must disrupt this organized structure in a reversible manner.[9]

Postulated Mechanism of Action of this compound

The mechanism by which this compound enhances skin penetration is likely multifaceted, involving interactions with both the lipid and protein components of the stratum corneum. The proposed mechanisms are detailed below.

The primary mechanism of action for many chemical penetration enhancers is the disruption of the highly ordered lipid lamellae of the stratum corneum.[6][7][10] this compound, being an amphiphilic molecule, is well-suited for this role.

  • Lipid Fluidization: The lipophilic lauroyl tail of the molecule can insert itself into the intercellular lipid bilayers.[5] This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix.[10] This fluidization creates more permeable pathways for the diffusion of drug molecules.

  • Phase Separation and Domain Disruption: The presence of the enhancer molecules can induce phase separation within the lipid lamellae, creating disordered domains that offer less resistance to permeation.

  • Solubilization of Lipids: While less likely to be the primary mechanism for a milder surfactant, some anionic surfactants have the potential to solubilize and extract lipid components from the stratum corneum.[11] A related compound, sodium lauroyl sarcosinate, has been shown to impact the skin lipidome, specifically causing a decrease in ceramides.[12]

Anionic surfactants can interact with the keratin (B1170402) filaments within the corneocytes.[13] This interaction can lead to:

  • Denaturation of Keratin: The surfactant molecules may bind to keratin, disrupting its helical structure. This can cause the protein to uncoil and swell, increasing the permeability of the corneocytes themselves.[13]

  • Increased Hydration: The interaction with keratin can create additional binding sites for water, leading to increased hydration of the corneocytes.[13] A more hydrated stratum corneum is generally more permeable to hydrophilic molecules.

Synergistic Effects

It is important to note that sarcosinate-based surfactants can exhibit synergistic effects when used in combination with other excipients. For instance, sodium lauroyl sarcosinate has been shown to work synergistically with other non-ionic surfactants to enhance skin permeability.[14] This suggests that formulations containing this compound could be optimized by combining it with other penetration enhancers that have complementary mechanisms of action.

Data Presentation: Comparative Effects of Related Surfactants

ParameterObservation with Sodium Lauroyl Sarcosinate (SLS)Reference
Effect on Skin Lipids Decreased levels of ceramides.[12]
Effect on Skin Microbiome A significant decrease in the alpha diversity of the prokaryotic microbial community.[12]
Permeability Enhancement Demonstrated synergistic enhancement of skin permeability when combined with sorbitan (B8754009) monolaurate.[14]
Skin Irritation Generally considered milder than sulfate-based surfactants.[15][16][17]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of skin penetration enhancers, adapted for the study of this compound.

Objective: To quantify the effect of this compound on the permeation of a model drug through the skin.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine ear) skin is used. The subcutaneous fat is removed, and the skin is cut to an appropriate size to be mounted on a Franz diffusion cell.[18][19] The thickness can be standardized using a dermatome.[19]

  • Cell Setup: The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[18][19]

  • Receptor Phase: The receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C to simulate physiological conditions.[18] Sink conditions should be maintained.

  • Donor Phase: A formulation containing the model drug with and without this compound is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.

  • Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[15][16]

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Objective: To investigate the effect of this compound on the organization of stratum corneum lipids.

Methodology:

  • Sample Preparation: Isolated stratum corneum is treated with a solution of this compound.

  • Spectra Acquisition: ATR-FTIR spectra of the treated and untreated stratum corneum are recorded.

  • Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) are analyzed to determine alterations in the conformational order (fluidity) of the lipid acyl chains.

Objective: To assess the effect of this compound on the thermal transitions of stratum corneum lipids.

Methodology:

  • Sample Preparation: Isolated stratum corneum is hydrated and treated with this compound.

  • DSC Analysis: The samples are subjected to a controlled heating and cooling cycle in a DSC instrument.

  • Analysis: Shifts in the temperatures and changes in the enthalpy of the lipid phase transitions are measured to evaluate the disruption of the lipid packing.

Visualization of Mechanisms

G cluster_0 This compound (ILS) cluster_1 Stratum Corneum cluster_2 Effects cluster_3 Outcome ILS This compound SC Intercellular Lipids (Lamellar Structure) Intracellular Proteins (Keratin) ILS->SC:f0 Interacts with ILS->SC:f1 Lipid_Disruption Lipid Bilayer Disruption (Fluidization, Phase Separation) SC:f0->Lipid_Disruption Leads to Protein_Interaction Keratin Interaction (Denaturation, Swelling) SC:f1->Protein_Interaction Leads to Penetration_Enhancement Enhanced Skin Permeation Lipid_Disruption->Penetration_Enhancement Results in Protein_Interaction->Penetration_Enhancement Results in

Caption: Proposed mechanism of this compound action.

G cluster_methods Analytical Methods start Start: Hypothesis Formulation skin_prep Skin Preparation (Human or Porcine) start->skin_prep treatment Treatment with ILS and Model Drug skin_prep->treatment franz_cell In Vitro Permeation (Franz Cell) treatment->franz_cell atr_ftir Lipid Organization (ATR-FTIR) treatment->atr_ftir dsc Lipid Phase Transition (DSC) treatment->dsc data_analysis Data Analysis and Interpretation franz_cell->data_analysis atr_ftir->data_analysis dsc->data_analysis conclusion Conclusion on Mechanism data_analysis->conclusion

Caption: Workflow for evaluating skin penetration enhancers.

Safety and Regulatory Considerations

This compound is generally considered to be of low acute toxicity and a slight skin and eye irritant.[20] It has not shown evidence of skin sensitization in guinea pig maximization tests.[20] As with other sarcosinate derivatives, there is a potential for nitrosamine (B1359907) formation if the starting materials contain secondary amines that can react with nitrosating agents.[20] However, the nitrogen in this compound is part of an amide group, which has low reactivity towards nitrosating agents.[20] It is recommended for use in leave-on products at concentrations up to 5%.[21]

Conclusion

While direct evidence is still emerging, the chemical properties of this compound strongly suggest its capability as a skin penetration enhancer. Its mechanism of action is likely rooted in its ability to fluidize the intercellular lipid matrix of the stratum corneum and potentially interact with intracellular keratin. Further research with quantitative permeation studies and biophysical analyses is necessary to fully elucidate its specific mechanisms and to optimize its use in transdermal and topical drug delivery systems. Its favorable safety profile makes it an attractive candidate for further investigation and formulation development.

References

Spectroscopic Analysis of Isopropyl Lauroyl Sarcosinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Isopropyl Lauroyl Sarcosinate, a versatile emollient and skin conditioning agent used in the cosmetic and pharmaceutical industries.[1][][3][4] Due to the limited availability of public spectroscopic data for this specific compound, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy and presents predicted spectral data based on its chemical structure and analysis of related compounds.

Chemical Structure and Properties

This compound (CAS No. 230309-38-3) is the ester of lauroyl sarcosine (B1681465) and isopropyl alcohol. Its molecular formula is C₁₈H₃₅NO₃, and it has a molecular weight of 313.48 g/mol .[][5][6] The molecule consists of a long C12 fatty acid chain (lauroyl group) linked to a sarcosine (N-methylglycine) backbone, which is further esterified with an isopropyl group. This amphiphilic structure imparts its surfactant and emollient properties.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound. These predictions are based on standard chemical shift and vibrational frequency correlations and data from analogous structures like sodium N-lauroylsarcosinate and N-lauroylsarcosine.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0septet1H-CH(CH₃)₂
~4.1s2H-N-CH₂-COO-
~3.0s3H-N-CH₃
~2.3t2H-CO-CH₂-
~1.6m2H-CO-CH₂-CH₂-
~1.2-1.4m16H-(CH₂)₈-
~1.2d6H-CH(CH₃)₂
~0.9t3H-CH₃ (lauroyl)
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~173-CO-N- (Amide)
~170-COO- (Ester)
~68-CH(CH₃)₂
~50-N-CH₂-
~35-N-CH₃
~34-CO-CH₂-
~32-(CH₂)n-
~29-(CH₂)n-
~25-CO-CH₂-CH₂-
~23-CH₂-CH₃
~22-CH(CH₃)₂
~14-CH₃ (lauroyl)
Table 3: Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2955, ~2925, ~2855StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1645StrongC=O stretch (amide)
~1465MediumC-H bend (alkane)
~1180MediumC-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the CDCl₃ sample.

    • Set the temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1 s

      • Acquisition time: ~4 s

      • Spectral width: ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Relaxation delay (d1): 2 s

      • Spectral width: ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum:

    • Acquire the FT-IR spectrum of the sample.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Sample in CDCl3 acq_h1 Acquire 1H NMR prep->acq_h1 acq_c13 Acquire 13C NMR prep->acq_c13 proc_ft Fourier Transform acq_h1->proc_ft acq_c13->proc_ft proc_phase Phase & Baseline Correction proc_ft->proc_phase proc_ref Referencing proc_phase->proc_ref proc_int Integration (1H) proc_ref->proc_int analysis Structure Elucidation proc_ref->analysis proc_int->analysis

Caption: NMR Spectroscopy Experimental Workflow.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Place Sample on ATR Crystal acq_sample Acquire Sample Spectrum prep->acq_sample acq_bg Acquire Background Spectrum acq_bg->acq_sample proc_bg Background Subtraction acq_sample->proc_bg analysis Functional Group Identification proc_bg->analysis

Caption: FT-IR Spectroscopy Experimental Workflow.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative thermal analysis data for Isopropyl Lauroyl Sarcosinate is not extensively available in the public domain. The data presented in the tables below is illustrative and representative of similar N-acyl amino acid esters, intended to provide a typical performance profile.

Introduction

This compound (CAS No. 230309-38-3) is an amino acid-derived ester that functions as a versatile emollient, solubilizer, and conditioning agent in a wide array of cosmetic and personal care products.[1][2] Its popularity stems from its lightweight, non-greasy feel, and its ability to dissolve poorly soluble active ingredients and UV filters, thereby enhancing formulation stability.[1][3][4] Formulators value its "excellent chemical and thermal stability," which allows it to be used in diverse formulations across a broad pH range.[5] This guide provides a detailed examination of its thermal stability and a proposed degradation profile based on its chemical structure, alongside standardized protocols for its analysis.

Thermal Stability Profile

This compound is recognized for its high stability under normal conditions of use and storage.[6] It is a colorless to pale yellow liquid at ambient temperature, a property that it maintains through typical formulation and processing temperatures.[2][6] Its stability is a key attribute for its role in solubilizing other, often less stable, ingredients like organic UV filters, where it can improve the photostability of the overall formulation.[4][5]

While specific decomposition temperatures are not publicly documented, regulatory assessments confirm the substance is stable and does not possess intrinsic properties that would classify it as a physical hazard.[6] Thermal degradation is expected to occur only at elevated temperatures, beyond those encountered in standard cosmetic manufacturing and storage.

Illustrative Thermal Analysis Data

The following tables summarize expected, representative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a compound with the structure of this compound.

Thermogravimetric Analysis (TGA) - Illustrative Data

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition points.

ParameterIllustrative ValueDescription
Analysis Atmosphere Nitrogen (Inert)Prevents oxidative degradation, isolating thermal decomposition.
Onset of Decomposition (Tonset) ~ 220 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (Td5) ~ 245 °CA common benchmark for the start of thermal degradation.
Temperature at 50% Mass Loss (Td50) ~ 310 °CIndicates the point of major structural breakdown.
Residual Mass @ 600 °C < 2%Shows nearly complete volatilization of the compound and its degradation products.
Differential Scanning Calorimetry (DSC) - Illustrative Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions. As this compound is a liquid at room temperature, melting endotherms are not expected unless cooled to its freezing point.

ParameterIllustrative ValueDescription
Analysis Atmosphere Nitrogen (Inert)Prevents oxidative reactions that could interfere with transition measurements.
Glass Transition (Tg) ~ -60 °CExpected for an amorphous liquid upon cooling and reheating; indicates a change from a brittle, glassy state to a more fluid state.
Crystallization Exotherm (Tc) Not Typically ObservedAs a liquid that forms a glass upon cooling, a distinct crystallization event upon heating is unlikely.
Melting Endotherm (Tm) Not ApplicableThe material is a liquid at ambient temperatures.
Decomposition > 220 °CAn exothermic or endothermic deviation at high temperatures corresponding to the decomposition observed in TGA.

Proposed Thermal Degradation Profile

The thermal degradation of this compound is predicted to proceed through the cleavage of its two most labile bonds: the isopropyl ester linkage and the lauroyl amide linkage. At elevated temperatures, these bonds can undergo homolytic or heterolytic scission.

Primary Degradation Pathways:

  • Ester Hydrolysis/Thermolysis: The isopropyl ester bond is susceptible to cleavage, which would yield Lauroyl Sarcosine and Propene (via elimination from the isopropyl carbocation) or Isopropyl Alcohol .

  • Amide Hydrolysis/Thermolysis: The amide bond, while generally more stable than the ester bond, can also cleave under high thermal stress.[7] This would lead to the formation of Lauric Acid and N-methylglycine isopropyl ester (Isopropyl Sarcosinate).

These primary products would likely undergo further decomposition at higher temperatures into smaller, volatile organic molecules, resulting in the significant mass loss observed in TGA. The ultimate degradation products in an inert atmosphere would be various hydrocarbons, while in an oxidative atmosphere, oxides of carbon (CO, CO₂) and nitrogen (NOₓ) would also be expected.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a liquid cosmetic ingredient such as this compound.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

Procedure:

  • Sample Preparation: Ensure the this compound sample is homogenous. No further preparation is typically required for a pure liquid sample.

  • Crucible Selection: Use a clean, inert alumina (B75360) or platinum crucible. Tare the empty crucible on the TGA's microbalance.

  • Sample Loading: Dispense 5-10 mg of the liquid sample into the tared crucible. Record the initial sample mass precisely.

  • Instrument Setup:

    • Place the sample crucible onto the TGA sample holder.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Method:

    • Equilibration: Equilibrate the sample at 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Gas Flow: Maintain a constant nitrogen purge gas flow (30-50 mL/min) throughout the experiment.

  • Data Collection: Record the sample mass and temperature continuously throughout the heating program.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperatures at 5% and 50% mass loss (Td5, Td50).

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition, crystallization, and melting of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q250 or equivalent).

Procedure:

  • Sample Preparation: Ensure the this compound sample is homogenous.

  • Crucible Selection and Sealing: Dispense 5-10 mg of the liquid sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent volatilization during the analysis.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • Equilibration: Equilibrate the sample at 25 °C.

    • First Cooling: Cool the sample from 25 °C to -90 °C at a controlled rate of 10 °C/min to observe crystallization or glass transition upon cooling.

    • Isothermal Hold: Hold isothermally at -90 °C for 5 minutes to stabilize the sample temperature.

    • First Heating: Heat the sample from -90 °C to 250 °C at a rate of 10 °C/min. This scan will show the glass transition (Tg) and any melt events of the previously cooled material, as well as the onset of decomposition.

  • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Analyze the curve to determine the glass transition temperature (Tg) from the step change in the baseline of the heating scan.

Visualizations

Experimental Workflow Diagrams

TGA_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. TGA Instrument Setup cluster_method 3. Thermal Program cluster_results 4. Data Analysis start Start prep Load 5-10 mg of Liquid Sample into TGA Crucible start->prep place Place Crucible in Furnace prep->place purge Purge with N2 (30-50 mL/min) place->purge equil Equilibrate at 30 °C purge->equil ramp Heat to 600 °C at 10 °C/min equil->ramp collect Record Mass vs. Temp ramp->collect plot Plot % Mass Loss vs. Temperature collect->plot analyze Determine Tonset, Td5, Td50 plot->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. DSC Instrument Setup cluster_method 3. Thermal Program cluster_results 4. Data Analysis start Start prep Seal 5-10 mg of Liquid Sample in Aluminum Pan start->prep place Place Sample & Ref Pans in Cell prep->place purge Purge with N2 (20-50 mL/min) place->purge equil Equilibrate at 25 °C purge->equil cool Cool to -90 °C at 10 °C/min equil->cool hold Hold at -90 °C for 5 min cool->hold heat Heat to 250 °C at 10 °C/min hold->heat collect Record Heat Flow vs. Temp heat->collect plot Plot Heat Flow (W/g) vs. Temperature collect->plot analyze Determine Tg plot->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Degradation Pathway

Degradation_Pathway cluster_path1 Pathway 1: Ester Cleavage cluster_path2 Pathway 2: Amide Cleavage cluster_further Further Decomposition ILS This compound LS Lauroyl Sarcosine ILS->LS High Temp Prop Propene / Isopropyl Alcohol ILS->Prop High Temp LA Lauric Acid ILS->LA High Temp IPS Isopropyl Sarcosinate (N-methylglycine isopropyl ester) ILS->IPS High Temp Volatiles Volatile Hydrocarbons, CO, CO2, NOx LS->Volatiles Prop->Volatiles LA->Volatiles IPS->Volatiles

Caption: Proposed Thermal Degradation Pathways for ILS.

Conclusion

This compound exhibits excellent thermal stability, a characteristic essential for its function in modern cosmetic and pharmaceutical formulations. While specific, publicly available quantitative data is limited, its chemical structure—an N-acyl amino acid ester—provides a sound basis for predicting its thermal behavior. The primary degradation mechanisms at elevated temperatures are expected to be the cleavage of the ester and amide bonds. For definitive quantitative analysis and a precise degradation profile, empirical testing using standardized methodologies such as Thermogravimetric Analysis and Differential Scanning Calorimetry is required. The protocols and illustrative data provided in this guide serve as a comprehensive framework for researchers and professionals engaged in the development and quality control of formulations containing this ingredient.

References

Isopropyl Lauroyl Sarcosinate: A Technical Review of its Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl lauroyl sarcosinate, an ester of lauroyl sarcosine (B1681465) and isopropyl alcohol, is a versatile ingredient utilized in the pharmaceutical and cosmetic industries as an emollient, skin-conditioning agent, and solubilizer. Its growing use necessitates a thorough understanding of its environmental profile to ensure its safe and sustainable application. This technical guide provides a comprehensive overview of the existing scientific data on the biodegradability and environmental fate of this compound, with a focus on key experimental findings and methodologies.

Biodegradability

The primary measure of a substance's susceptibility to microbial breakdown in the environment is its biodegradability. This compound has been shown to be readily biodegradable, indicating it is unlikely to persist in the environment.

A key study conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline for Testing of Chemicals, specifically the OECD 301F Manometric Respirometry Test, demonstrated significant biodegradation of this compound. The study, referenced in a public report by the Australian Industrial Chemicals Introduction Scheme (NICNAS), concluded that the substance is readily biodegradable, achieving 88% degradation over a 28-day period.[1] The pass level for ready biodegradability in this test is 60% within a 10-day window.

Quantitative Biodegradability Data
Test GuidelineParameterResultConclusionReference
OECD 301F (Manometric Respirometry)Biodegradation after 28 days88%Readily Biodegradable[1]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and sediment.

Partitioning and Bioaccumulation

Based on its physicochemical properties, this compound is expected to behave in a predictable manner in the environment. It has a low calculated water solubility and a calculated n-octanol/water partition coefficient (log Kow) of 5.38, suggesting a tendency to partition from water to organic phases like soil and sediment.[1] The calculated adsorption coefficient (log Koc = 3.788) further supports its expected partitioning to sludge and sediment.[1]

Despite its lipophilic nature, the potential for bioaccumulation is considered low. This is supported by a calculated bioconcentration factor (BCF) of 45.87.[1] Generally, substances with a BCF below 100 are not considered to be bioaccumulative.

Hydrolysis

This compound contains an ester linkage which can be susceptible to hydrolysis, the chemical breakdown in the presence of water. It is noted to be easily hydrolyzed under strong acid or strong alkali conditions.[2] However, under typical environmental pH conditions (pH 4-9), significant hydrolysis is not expected.[1]

Environmental Fate Summary
Environmental CompartmentExpected BehaviorSupporting DataReference
WaterLow solubility, partitioning to sedimentCalculated water solubility: 2.627 x 10-4 g/L[1]
Soil and SedimentAdsorption to organic matterCalculated log Koc: 3.788[1]
BiotaLow potential for bioaccumulationCalculated BCF: 45.87[1]

Aquatic Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a critical component of its environmental risk assessment.

Acute Toxicity to Fish

An acute toxicity study on fish, conducted up to the limit of the substance's water solubility, found no evidence of harm.[1]

Test GuidelineSpeciesDurationEndpointResultReference
Not SpecifiedFish96 hoursLC50> 0.00125 mg/L (WAF)[1]

WAF: Water Accommodated Fraction, used for poorly soluble substances.

Acute Toxicity to Aquatic Invertebrates

An acute immobilisation test was conducted on Daphnia magna, a standard test organism for aquatic invertebrates.[1] While the specific EC50 value is not detailed in the public report, the study was performed according to OECD Guideline 202.[1]

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on this compound are not publicly available, this section outlines the general methodologies for the key tests cited.

OECD 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis TestSubstance Test Substance Respirometer Sealed Respirometer (Constant Temperature & Stirring) TestSubstance->Respirometer MineralMedium Mineral Medium MineralMedium->Respirometer Inoculum Microbial Inoculum Inoculum->Respirometer O2_Consumption Measure O2 Consumption Respirometer->O2_Consumption Pressure change Biodegradation Calculate % Biodegradation O2_Consumption->Biodegradation ThOD Calculate Theoretical Oxygen Demand (ThOD) ThOD->Biodegradation

Caption: Workflow for OECD 301F Manometric Respirometry Test.

General Protocol Outline:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared and inoculated with a small amount of microorganisms, typically from activated sludge of a wastewater treatment plant.

  • Test Setup: A known concentration of the test substance is added to the inoculated mineral medium in a sealed respirometer flask. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days with continuous stirring.

  • Measurement: The consumption of oxygen is measured over time using a manometer or other pressure-measuring device. The carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_observation Observation & Analysis TestSubstance Test Substance (Range of Concentrations) TestVessels Test Vessels TestSubstance->TestVessels Daphnia Daphnia magna (<24h old) Daphnia->TestVessels Immobilisation Observe Immobilisation (at 24h & 48h) TestVessels->Immobilisation EC50 Calculate EC50 Immobilisation->EC50

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

General Protocol Outline:

  • Test Organisms: Young Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance in a suitable aqueous medium are prepared. A control group with no test substance is also included.

  • Exposure: Groups of daphnids are exposed to each test concentration and the control for a period of 48 hours under controlled temperature and lighting conditions.

  • Observation: The number of immobilised daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the median effective concentration (EC50), which is the concentration of the substance that causes immobilisation in 50% of the daphnids.

Environmental Fate in Soil

Currently, there is a lack of publicly available studies specifically investigating the degradation and fate of this compound in soil environments. However, based on its chemical structure as an N-acyl amino acid ester and its ready biodegradability in aquatic systems, it is anticipated that it would also be biodegradable in soil. The primary degradation pathway would likely involve microbial enzymatic hydrolysis of the ester and amide bonds, breaking down the molecule into lauric acid, sarcosine, and isopropanol, which are all readily metabolized by soil microorganisms.

Environmental_Fate_Pathway cluster_compartments Environmental Compartments cluster_processes Key Processes cluster_products Degradation Products ILS This compound in Environment Water Water ILS->Water Soil_Sediment Soil / Sediment ILS->Soil_Sediment Biodegradation Ready Biodegradation Water->Biodegradation Hydrolysis Hydrolysis (minor) Water->Hydrolysis Adsorption Adsorption Soil_Sediment->Adsorption CO2_H2O CO2, H2O, Biomass Biodegradation->CO2_H2O Constituents Lauric Acid, Sarcosine, Isopropanol Hydrolysis->Constituents Constituents->Biodegradation

Caption: Potential Environmental Fate Pathways of this compound.

Conclusion

The available scientific evidence strongly indicates that this compound is a readily biodegradable substance with a low potential for bioaccumulation. Its environmental fate is characterized by partitioning to soil and sediment, followed by microbial degradation. The acute aquatic toxicity is low. While specific soil degradation studies are not currently available, its chemical nature and rapid aquatic biodegradation suggest a similar fate in terrestrial environments. This environmental profile supports the use of this compound as an ingredient with a low risk of environmental persistence. Further research into its soil degradation kinetics would provide a more complete understanding of its environmental behavior.

References

In Vitro Cytotoxicity Assays for Isopropyl Lauroyl Sarcosinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays relevant to the safety assessment of Isopropyl Lauroyl Sarcosinate (ILS), a common ingredient in cosmetic and personal care products. While specific public data on the cytotoxicity of this compound is limited, this document outlines the standard methodologies that would be employed to evaluate its potential effects on cell viability and function. The guide details experimental protocols for key assays and presents illustrative data in a structured format for easy comparison.

Introduction to this compound and In Vitro Toxicology

This compound is an ester of lauroyl sarcosine (B1681465) and isopropyl alcohol, frequently used as an emollient, skin-conditioning agent, and surfactant. As with all cosmetic ingredients, rigorous safety assessment is paramount to ensure consumer safety. In vitro cytotoxicity assays are a fundamental component of this assessment, providing a humane and efficient alternative to animal testing.[1][2] These assays utilize cell cultures to assess the potential of a substance to cause cell damage or death.

A safety assessment by the Australian Industrial Chemicals Introduction Scheme noted that this compound has low acute oral and dermal toxicity.[3] Genotoxicity studies showed it was negative in an in vitro bacterial reverse mutation study, but showed positive results in an in vitro chromosome aberration test in Chinese Hamster V79 cells with metabolic activation, though an in vivo mouse micronucleus assay was negative.[3] This highlights the importance of a battery of in vitro tests to build a comprehensive safety profile.

This guide will focus on three primary and widely accepted colorimetric assays for assessing cytotoxicity: the MTT, Neutral Red Uptake, and LDH release assays.

Core In Vitro Cytotoxicity Assays

The selection of cytotoxicity assays should cover different cellular mechanisms. The MTT assay assesses metabolic activity, the Neutral Red assay evaluates lysosomal integrity, and the LDH assay measures membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6] Toxic substances can impair the cell membrane, leading to lysosomal fragility and a decreased uptake of the dye. The amount of dye retained by the cells is quantified spectrophotometrically and correlates with the number of viable cells.[7]

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage or lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[9]

Illustrative Quantitative Data

As no specific public cytotoxicity data for this compound is available, the following tables present illustrative data to demonstrate how results from these assays are typically represented. These tables showcase hypothetical dose-dependent effects on a standard human keratinocyte cell line (e.g., HaCaT).

Table 1: Illustrative Cell Viability Data from MTT Assay

Concentration of ILS (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.1
5092 ± 6.2
10085 ± 5.8
25071 ± 7.3
50052 ± 6.9
100035 ± 8.1

Table 2: Illustrative Cell Viability Data from Neutral Red Uptake Assay

Concentration of ILS (µg/mL)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 3.8
1099 ± 4.2
5094 ± 5.5
10088 ± 6.1
25075 ± 7.0
50055 ± 6.5
100038 ± 7.9

Table 3: Illustrative Cytotoxicity Data from LDH Release Assay

Concentration of ILS (µg/mL)% Cytotoxicity (Mean ± SD)
0 (Spontaneous Release)5 ± 1.5
107 ± 2.0
5011 ± 2.5
10018 ± 3.1
25032 ± 4.0
50051 ± 5.2
100072 ± 6.8
Maximum Release Control100 ± 5.0

Experimental Protocols

The following are detailed, generalized protocols for the execution of the MTT, Neutral Red Uptake, and LDH assays.

MTT Assay Protocol
  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include vehicle control (medium with the same solvent concentration used for ILS) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of medium containing 50 µg/mL of neutral red to each well. Incubate for 2-3 hours at 37°C.[10]

  • Dye Extraction: After incubation, remove the neutral red-containing medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[10]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include wells for a "maximum LDH release" control, to which a lysis buffer will be added.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes involved in cytotoxicity testing, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture (e.g., HaCaT) Seeding Cell Seeding (96-well plate) CellCulture->Seeding ILS_Prep ILS Stock & Dilution Preparation Treatment 24h Treatment with ILS ILS_Prep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT NRU Neutral Red Assay Treatment->NRU LDH LDH Assay Treatment->LDH Readout Spectrophotometer Readout MTT->Readout NRU->Readout LDH->Readout Calculation IC50 Calculation & Viability Assessment Readout->Calculation

Caption: General workflow for in vitro cytotoxicity testing of a compound.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase ILS This compound (Potential Cytotoxic Stress) Membrane Cell Membrane Damage ILS->Membrane Mitochondria Mitochondrial Stress ILS->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation (Initiator) Casp9->Apoptosome Casp3 Caspase-3 Activation (Executioner) Apoptosome->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential apoptotic signaling pathway initiated by cellular stress.

Conclusion

References

Molecular formula and structure of Isopropyl lauroyl sarcosinate (C18H35NO3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isopropyl Lauroyl Sarcosinate (C18H35NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ILS) is a synthetically derived amino acid ester with the molecular formula C18H35NO3.[1][][3] Primarily utilized in the cosmetics and personal care industries as an emollient, surfactant, and texture enhancer, its unique chemical structure offers potential for broader applications in scientific research and pharmaceutical sciences.[][4][5][6] This technical guide provides a comprehensive overview of the molecular and structural characteristics of this compound, its synthesis, and its physicochemical properties. While direct research into its biological activity is limited, this document explores the known biological relevance of its constituent moieties, sarcosine (B1681465) and lauric acid, to provide a basis for future investigation in drug development and delivery.

Molecular Structure and Properties

This compound is the isopropyl ester of N-lauroylsarcosine. Its structure consists of a lauroyl (C12) fatty acid chain linked to sarcosine (N-methylglycine) via an amide bond, with the carboxylic acid group of sarcosine esterified with isopropanol.[4][6] This amphiphilic nature, with a lipophilic fatty acid tail and a more polar amino acid ester headgroup, dictates its surfactant properties and its utility as an emollient.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C18H35NO3[1][][3]
Molecular Weight 313.48 g/mol [1][][7]
CAS Number 230309-38-3[1][][7]
IUPAC Name propan-2-yl 2-[dodecanoyl(methyl)amino]acetate[1][][7]
Appearance Colorless to light yellow, transparent liquid[3][4][6]
Boiling Point 409.0 ± 28.0 °C (Predicted)[]
Density 0.938 g/cm³[]
Water Solubility 25 µg/L at 20°C[]
LogP 5.8 at 25°C[]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of lauroyl sarcosinate with isopropyl alcohol.[4] While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Materials:

  • Lauroyl sarcosinate

  • Isopropyl alcohol (in excess)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663)

  • Sodium bicarbonate solution

  • Organic solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve lauroyl sarcosinate in a suitable organic solvent such as toluene.

  • Add an excess of isopropyl alcohol to the reaction mixture.

  • Add a catalytic amount of a strong acid catalyst.

  • Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products Lauroyl Sarcosinate Lauroyl Sarcosinate Esterification Esterification Lauroyl Sarcosinate->Esterification Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Heat (Reflux) Heat (Reflux) Heat (Reflux)->Esterification Water Removal (Dean-Stark) Water Removal (Dean-Stark) Esterification->Water Removal (Dean-Stark) This compound This compound Esterification->this compound Water Water Water Removal (Dean-Stark)->Water

Caption: Synthesis workflow for this compound.

Potential Relevance in Drug Development

While this compound itself has not been extensively studied for direct pharmacological activity, its constituent parts, particularly sarcosine, have garnered significant interest in the scientific community.

Sarcosine as a Bioactive Molecule

Sarcosine (N-methylglycine) is an endogenous amino acid derivative that plays a role in various metabolic pathways.[5] It is known to be an inhibitor of the glycine (B1666218) transporter 1 (GlyT1), which leads to increased synaptic levels of glycine.[][9] This mechanism is of interest in the treatment of schizophrenia, as glycine is a co-agonist at the NMDA receptor, and enhancing NMDA receptor function has been proposed as a therapeutic strategy.[][9][10] Furthermore, sarcosine has been investigated as a potential biomarker for prostate cancer progression.[5][11]

Lauroyl Sarcosinates in Drug Delivery

The amphiphilic nature of lauroyl sarcosinate and its derivatives makes them suitable for use as surfactants and penetration enhancers in topical formulations. Studies on sodium lauroyl sarcosinate have shown its ability to form vesicles and micelle-like aggregates that can encapsulate and transport small drug molecules through the skin.[12] Research on lauryl sarcosinate-dodecyl sulfate catanionic liposomes has demonstrated their potential for the efficient entrapment and pH-dependent release of anticancer drugs.[1] These properties suggest that this compound could be explored as an excipient in novel drug delivery systems, particularly for topical or transdermal applications.

G cluster_ils This compound cluster_components Constituent Moieties cluster_applications Potential Research Areas ILS C18H35NO3 Sarcosine Sarcosine ILS->Sarcosine Lauroyl Lauroyl Group ILS->Lauroyl DrugDelivery Drug Delivery Systems ILS->DrugDelivery GlyT1 GlyT1 Inhibition Sarcosine->GlyT1 Cancer Cancer Biomarker Research Sarcosine->Cancer Lauroyl->DrugDelivery NMDA NMDA Receptor Modulation GlyT1->NMDA Penetration Topical Penetration Enhancement DrugDelivery->Penetration

Caption: Potential research pathways for this compound.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic products.[4] It is reported to be non-irritating and non-comedogenic.[4] Safety data sheets indicate that the pure substance does not meet the criteria for GHS hazard classification. However, as with any chemical, appropriate laboratory safety precautions should be taken when handling the pure compound.

Conclusion

This compound is a well-characterized molecule with established applications in the cosmetics industry. For the research and drug development community, its potential extends beyond its current uses. The biological activity of its sarcosine component and the surfactant properties imparted by the lauroyl group suggest promising avenues for investigation in neuropharmacology and as an excipient in advanced drug delivery systems. Further research is warranted to fully elucidate the biological effects of this compound and to explore its utility in pharmaceutical formulations.

References

Isopropyl Lauroyl Sarcosinate: A Technical Guide to its Research Applications in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 230309-38-3 Chemical Name: Glycine, N-methyl-N-(1-oxododecyl)-, 1-methylethyl ester

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the research applications of Isopropyl Lauroyl Sarcosinate (CAS No. 230309-38-3), with a primary focus on its role in topical product formulation. While direct applications in therapeutic drug development are not extensively documented in publicly available literature, its functions as a skin conditioning agent, emollient, and penetration enhancer are of significant interest for the delivery of active pharmaceutical ingredients (APIs) through the skin. This document summarizes key toxicological data, details relevant experimental protocols, and visualizes its proposed mechanism of action.

Core Research Applications

The principal research and application area for this compound is within the cosmetics and personal care industries.[1][2] Its properties as a lightweight, non-greasy emollient and skin-conditioning agent make it a common ingredient in a variety of topical products.[2] For drug development professionals, its most relevant property is its function as a skin penetration enhancer .[1] It has been postulated that it, like other similar enhancers, may increase the fluidity of the stratum corneum's lipid bilayer, thereby facilitating the diffusion of other molecules through this primary skin barrier.[1]

Some sources also allude to potential antimicrobial and anti-inflammatory properties , though specific research data to substantiate these claims for this compound is scarce in the available literature.

Quantitative Toxicological Data

A significant body of toxicological data is available from the public report by the Australian Industrial Chemicals Introduction Scheme (NICNAS).[3] These studies were conducted to assess the safety of the chemical for use in cosmetic products.

Toxicological Endpoint Study Type Species Results Reference
Acute Oral ToxicityOECD TG 423RatLD50 > 2000 mg/kg bw[3]
Skin Irritation-RabbitSlightly irritating[3]
Eye Irritation-RabbitSlightly irritating[3]
Skin SensitizationGuinea Pig Maximisation TestGuinea PigNot a sensitizer[3]
Repeated Dose Oral Toxicity28-day studyRatNOAEL = 200 mg/kg bw/day[3]
GenotoxicityBacterial Reverse Mutation AssayS. typhimurium, E. coliNon-mutagenic[3]
GenotoxicityIn vitro Chromosome Aberration TestHuman LymphocytesClastogenic with metabolic activation[3]
GenotoxicityIn vivo Mammalian Erythrocyte Micronucleus TestMouseNot clastogenic[3]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

The methodologies for the key toxicological studies are summarized from the NICNAS report. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity Study (as per OECD TG 423)
  • Test Substance: this compound

  • Species/Strain: Rat/HanBr:WIST

  • Vehicle: PEG 300

  • Methodology:

    • A starting dose of 2000 mg/kg body weight was administered orally to a group of three male rats.

    • The animals were observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

    • A gross necropsy was performed at the end of the observation period.

  • Compliance: The study was conducted in compliance with Good Laboratory Practice (GLP).[3]

Skin Sensitization: Guinea Pig Maximisation Test
  • Test Substance: this compound

  • Species: Guinea Pig

  • Methodology:

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the vehicle control were administered to the scapular region of the test animals.

      • Day 7: Topical application of the test substance was made to the same site.

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance was applied topically to a naive site on the flank of the test and control animals.

    • Observation: Skin reactions at the challenge sites were scored at 24 and 48 hours after patch removal.[3]

Repeated Dose (28-Day) Oral Toxicity Study
  • Test Substance: this compound

  • Species: Rat

  • Methodology:

    • The test substance was administered daily via oral gavage to groups of rats at different dose levels for 28 consecutive days.

    • A control group received the vehicle only.

    • Observations included clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a full necropsy was performed, and selected organs were weighed and subjected to histopathological examination.

    • The No Observed Adverse Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.[3]

Mechanism of Action and Experimental Workflows

Proposed Mechanism of Skin Penetration Enhancement

This compound is thought to enhance the penetration of other substances through the skin by disrupting the highly organized lipid structure of the stratum corneum.

G cluster_0 Stratum Corneum (Before Application) cluster_1 Application of Formulation cluster_2 Stratum Corneum (After Application) cluster_3 Deeper Skin Layers LipidBilayer Highly Organized Lipid Bilayer DisruptedBilayer Disrupted and Fluidized Lipid Bilayer ILS Isopropyl Lauroyl Sarcosinate (ILS) ILS->DisruptedBilayer Inserts into and disrupts lipid packing API Active Pharmaceutical Ingredient (API) API->DisruptedBilayer Follows ILS Dermis Dermis DisruptedBilayer->Dermis Enhanced Permeation of API

Caption: Proposed mechanism of skin penetration enhancement by this compound.

General Workflow for In Vivo Toxicity Testing

The following diagram illustrates a generalized workflow for the in vivo toxicological studies described in the experimental protocols section.

G start Acclimatization of Test Animals dosing Dosing with Isopropyl Lauroyl Sarcosinate (and vehicle control) start->dosing observation Observation Period (Clinical signs, body weight, etc.) dosing->observation sampling Collection of Biological Samples (Blood, urine) observation->sampling necropsy Gross Necropsy and Organ Weight Analysis sampling->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology end Data Analysis and Endpoint Determination (e.g., LD50, NOAEL) histopathology->end

Caption: Generalized workflow for in vivo toxicological assessment.

Conclusion

This compound (CAS No. 230309-38-3) is a well-characterized cosmetic ingredient with a primary research application as a skin penetration enhancer in topical formulations. Its toxicological profile has been established through a series of standardized studies, indicating low acute toxicity. For drug development professionals, its potential to improve the dermal delivery of APIs is its most valuable attribute. Further research would be beneficial to quantify its penetration enhancement effects on various APIs and to investigate the anecdotal claims of antimicrobial and anti-inflammatory activity through rigorous, controlled studies. Currently, there is a lack of evidence for its application in systemic drug delivery or its interaction with specific pharmacological signaling pathways.

References

A Technical Guide to the Solubility of Isopropyl Lauroyl Sarcosinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl lauroyl sarcosinate is a versatile amino acid-based ingredient widely utilized in the cosmetic and pharmaceutical industries.[1] Functioning as a potent solubilizer, emollient, and sensory modifier, its efficacy in formulations is intrinsically linked to its solubility characteristics in various organic media.[1][2] This technical guide provides a comprehensive overview of the solubility profile of this compound, details a robust experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Derived from plant-based fatty acids and the amino acid sarcosine, this compound is a highly polar emollient.[1] This polarity is key to its ability to incorporate poorly soluble active ingredients, such as ceramides (B1148491) and organic UV filters, into complex formulations, thereby enhancing product stability and performance.[1][3][4] It presents as a colorless to light yellow, low-viscosity liquid with low odor.[3][4]

Data Presentation: Solubility Profile

The following table collates the available qualitative and semi-quantitative solubility information for a commercial grade of this compound (Eldew® SL-205). This data primarily reflects its capacity as a solvent for other cosmetic ingredients.

Solvent/EmollientSoluteConcentration of SoluteTemperatureSolubility
This compoundCeramide (mixture)0.15%5°C (after 3 days)Soluble
This compoundγ-Oryzanol2.0%5°C (after 3 days)Soluble
This compoundCholesterol10.0%5°C (after 3 days)Soluble
Caprylic/Capric TriglycerideCeramide (mixture)0.15%5°C (after 3 days)Insoluble
Isopropyl MyristateCeramide (mixture)0.15%5°C (after 3 days)Insoluble
Liquid ParaffinCeramide (mixture)0.15%5°C (after 3 days)Insoluble

Table 1: Solubility of cosmetic ingredients in this compound compared to other emollients. Data extracted from a technical datasheet for Eldew® SL-205.[4]

Experimental Protocol: Determination of Solubility via High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a standard method for determining the solubility of a substance like this compound in an organic solvent. This method is adapted from industry practices for assessing the solubilizing capacity of emollients for active ingredients.[4]

Objective: To quantify the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • HPLC column appropriate for the analyte (e.g., C18)

  • Mobile phase solvents

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed autosampler vial to remove any undissolved particles.

    • Dilute the filtered solution with an appropriate solvent (compatible with the mobile phase) to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the detector response against concentration.

    • Inject the diluted sample solutions into the HPLC system.

    • Quantify the concentration of this compound in the diluted samples by comparing their detector response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis cluster_quantification Quantification A Add excess Isopropyl Lauroyl Sarcosinate to vial B Add known volume of organic solvent A->B C Incubate at constant temperature with agitation (e.g., 24-48h) B->C Seal vial D Collect supernatant C->D Allow to settle E Filter through 0.45 µm syringe filter D->E F Dilute sample for analysis E->F G HPLC Analysis F->G Inject into HPLC H Calculate solubility based on calibration curve G->H

References

Methodological & Application

Application Notes and Protocols for Isopropyl Lauroyl Sarcosinate in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl lauroyl sarcosinate is an amino acid-based surfactant and emollient that is gaining interest in the formulation of transdermal drug delivery (TDD) systems. Its chemical structure, featuring a lipophilic lauroyl chain and a polar sarcosinate headgroup with an isopropyl ester, suggests its potential to interact with and modify the barrier properties of the stratum corneum, the outermost layer of the skin. This document provides detailed application notes on the use of this compound as a penetration enhancer, along with comprehensive protocols for its evaluation.

As a penetration enhancer, this compound is hypothesized to increase the permeability of the skin to therapeutic agents by disrupting the highly organized lipid matrix of the stratum corneum. This fluidization of the lipid bilayers can facilitate the diffusion of drug molecules through this principal barrier and into the deeper layers of the skin and systemic circulation.

Mechanism of Action

The primary mechanism by which this compound is thought to enhance transdermal drug delivery is through the fluidization of the stratum corneum lipids. Its amphiphilic nature allows it to insert into the lipid bilayers, disrupting the tight packing of ceramides, cholesterol, and free fatty acids. This leads to an increase in the fluidity and permeability of the stratum corneum, creating a more favorable environment for the diffusion of drug molecules.

G cluster_0 Stratum Corneum (SC) - Before Treatment cluster_1 Application of Formulation cluster_2 Stratum Corneum (SC) - After Treatment cluster_3 Enhanced Drug Penetration SC_lipids Highly Ordered SC Lipids Ceramides Cholesterol Free Fatty Acids Corneocytes Corneocytes ILS This compound (ILS) Disrupted_lipids Disrupted & Fluidized SC Lipids (Increased Permeability) ILS->Disrupted_lipids Interaction & Disruption Drug Drug Molecule Drug->Disrupted_lipids Co-penetration Corneocytes2 Corneocytes Drug_penetration Enhanced Drug Penetration Disrupted_lipids->Drug_penetration Facilitated Diffusion Systemic_circulation Systemic Circulation Drug_penetration->Systemic_circulation

Caption: Hypothesized mechanism of this compound as a penetration enhancer.

Data Presentation

Disclaimer: The following quantitative data is representative and intended for illustrative purposes, as comprehensive studies providing specific permeation parameters for this compound are not yet widely available in published literature. Researchers should generate their own data for specific drug candidates and formulations.

Table 1: Representative Permeation Parameters of a Model Drug (e.g., Ibuprofen) with and without this compound (ILS)

FormulationDrug Concentration (%)ILS Concentration (%)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (h)Enhancement Ratio (ER)
Control5015.2 ± 2.14.5 ± 0.81.0
Formulation A5245.6 ± 3.53.2 ± 0.53.0
Formulation B5578.9 ± 5.22.1 ± 0.45.2
Formulation C510110.5 ± 7.81.5 ± 0.37.3

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (without enhancer)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound as a transdermal penetration enhancer.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of a drug through an excised skin membrane.

G A 1. Skin Membrane Preparation B 2. Franz Cell Assembly A->B Mounting C 3. Dosing B->C Application of Formulation D 4. Sampling C->D Time-course sampling from receptor E 5. Sample Analysis D->E Quantification (e.g., HPLC) F 6. Data Analysis E->F Calculation of Flux, Lag Time, ER

Caption: Experimental workflow for an in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • Test formulation (drug with this compound)

  • Control formulation (drug without enhancer)

  • Magnetic stir bars

  • Water bath with circulator

  • Syringes and collection vials

  • Analytical instrument (e.g., HPLC)

Protocol:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Hydrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.

    • Equilibrate the system for at least 30 minutes.

  • Dosing:

    • Apply a known quantity (e.g., 10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Determine the lag time from the x-intercept of the linear portion of the plot.

    • Calculate the Enhancement Ratio (ER).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol is used to investigate the effect of this compound on the structure of the stratum corneum lipids.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Excised skin samples

  • Test solution (this compound in a suitable solvent)

  • Control solution (solvent only)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Baseline Spectrum:

    • Obtain a baseline ATR-FTIR spectrum of a hydrated, untreated skin sample.

  • Treatment:

    • Apply the test solution containing this compound to the stratum corneum of a new skin sample for a defined period (e.g., 2 hours).

    • As a control, treat another skin sample with the solvent alone for the same duration.

  • Post-Treatment Spectrum:

    • Gently wipe the excess solution from the skin surface.

    • Acquire ATR-FTIR spectra of the treated and control skin samples.

  • Data Analysis:

    • Analyze the spectra for changes in the C-H stretching vibrations (around 2850 and 2920 cm⁻¹), which indicate the conformational order of the lipid acyl chains.

    • A shift to higher wavenumbers suggests fluidization of the lipids.

    • Analyze changes in the amide I and amide II bands (around 1650 and 1550 cm⁻¹) to assess effects on keratin (B1170402) structure.

In Vitro Cytotoxicity Assay

This protocol assesses the potential toxicity of this compound on skin cells, such as human keratinocytes (HaCaT).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • This compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HaCaT cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test substance. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the negative control.

    • Plot cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth).

Conclusion

This compound shows promise as a penetration enhancer for transdermal drug delivery. Its proposed mechanism of action involves the fluidization of stratum corneum lipids, thereby increasing skin permeability. The protocols provided herein offer a framework for the systematic evaluation of its efficacy and safety. Further research is warranted to fully elucidate its mechanism of action and to generate comprehensive quantitative data for a variety of drug molecules.

Application Notes and Protocols for the Quantification of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isopropyl Lauroyl Sarcosinate in various formulations. The protocols are based on established analytical techniques for structurally similar amino acid-based surfactants. Method validation is recommended for specific formulation matrices.

Introduction

This compound is an emollient and skin-conditioning agent used in a variety of cosmetic and personal care products.[1][2][3] Accurate quantification of this analyte in formulations is crucial for quality control, stability testing, and formulation development. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on the formulation matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of cosmetic formulations. Due to the lack of a strong chromophore in this compound, derivatization may be necessary for sensitive UV detection. Alternatively, detection methods like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. This compound, being a relatively volatile compound, can be analyzed directly or after derivatization to improve its chromatographic properties. A simple silylation step is often employed for related compounds.[4]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

This method is adapted from procedures used for other N-acyl amino acid surfactants.[5] It involves a derivatization step to attach a UV-absorbing molecule to the carboxyl group of the lauroyl sarcosine (B1681465) moiety, which would be formed after hydrolysis of the isopropyl ester.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Formulation Sample Extraction Solvent Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (to Lauroyl Sarcosine) Extraction->Hydrolysis Derivatization Derivatization with 2,4'-dibromoacetophenone Hydrolysis->Derivatization FinalSample Dilution in Acetonitrile Derivatization->FinalSample Injection Inject Sample FinalSample->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV/Vis Detection (e.g., 260 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV

1. Sample Preparation

  • Extraction: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., a mixture of isopropanol (B130326) and hexane) to extract the this compound. The choice of solvent will depend on the formulation matrix.

  • Hydrolysis: Evaporate the extraction solvent. Add a known excess of alcoholic potassium hydroxide (B78521) solution and heat to hydrolyze the isopropyl ester to potassium lauroyl sarcosinate.

  • Acidification: After cooling, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to form lauroyl sarcosine.

  • Derivatization: The resulting lauroyl sarcosine can be derivatized to introduce a UV-active chromophore. A common derivatizing agent for carboxylic acids is 2,4'-dibromoacetophenone.[5] The reaction is typically carried out in a suitable organic solvent in the presence of a catalyst.

  • Final Sample Preparation: After the reaction is complete, neutralize any excess acid and dilute the sample with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.085% Trifluoroacetic acid in Acetonitrile
Gradient Start with a higher concentration of A, and gradually increase B.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength Dependent on the derivatizing agent (e.g., ~260 nm for phenacyl esters)[5]
Column Temperature 30 °C

3. Quantification

  • Prepare a series of standard solutions of derivatized this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high specificity and is suitable for complex matrices. A derivatization step is included to improve the volatility and thermal stability of the analyte.[4]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Formulation Sample Extraction Dissolution in Acidified DMF Sample->Extraction Derivatization Silylation with BSTFA Extraction->Derivatization Injection Inject Sample Derivatization->Injection Separation Capillary GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Protocol: GC-MS

1. Sample Preparation

  • Extraction: Dissolve a known amount of the formulation in acidified dimethylformamide (DMF). This simultaneously extracts the analyte and ensures it is in its free acid form (lauroyl sarcosine) after a potential in-situ hydrolysis or for direct analysis of the ester.[4]

  • Derivatization: Take an aliquot of the extract and add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture to ensure complete derivatization of the lauroyl sarcosine moiety.[4]

  • Internal Standard: It is recommended to add an internal standard prior to derivatization for improved accuracy and precision.

2. GC-MS Conditions

ParameterValue
GC Column Wide-bore capillary column (e.g., DB-5 or equivalent, 30 m x 0.53 mm ID, 1.5 µm film thickness)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550
Quantification Selected Ion Monitoring (SIM) of characteristic ions for higher sensitivity

3. Quantification

  • Perform a calibration using standards of derivatized this compound with an internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of the analyte in the sample based on this calibration.

Summary of Quantitative Data and Method Parameters

Analytical MethodTechniqueDerivatizationDetectorKey Advantages
Method 1 HPLCRequired for UVUV/VisWide applicability, robust
Method 2 GC-MSRecommended (Silylation)Mass SpectrometerHigh selectivity and sensitivity

Note: The provided protocols are general guidelines and may require optimization for specific formulations. It is essential to perform method validation according to ICH guidelines to ensure accuracy, precision, linearity, and robustness for your specific application.

References

Application Notes and Protocols: Isopropyl Lauroyl Sarcosinate as a Solubilizer for Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Lauroyl Sarcosinate (ILS) is an amino acid-based surfactant and emollient with potential applications in pharmaceutical formulations as a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs).[1] Derived from sarcosine (B1681465) (an amino acid), lauric acid (a fatty acid), and isopropyl alcohol, ILS is a non-ionic, biodegradable, and generally non-irritating compound.[2][3] Its amphiphilic nature, combining a lipophilic fatty acid tail and a more polar amino acid headgroup, allows it to enhance the solubility of hydrophobic molecules.[1] While extensively used in the cosmetics and personal care industry to dissolve ingredients like UV filters and ceramides, its application in pharmaceutical drug delivery is an emerging area of interest.[3]

These application notes provide an overview of the potential use of this compound as a solubilizer for BCS Class II and IV APIs, including its proposed mechanism of action, formulation considerations, and protocols for solubility screening and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name propan-2-yl 2-[dodecanoyl(methyl)amino]acetate[4]
Synonyms Eldew SL-205[3]
CAS Number 230309-38-3[4]
Molecular Formula C18H35NO3[4]
Molecular Weight 313.48 g/mol [4]
Appearance Colorless to light yellow oily liquid[3]
Solubility Insoluble in water; soluble in oils[3]

Proposed Mechanism of Solubilization

The primary mechanism by which this compound is proposed to enhance the solubility of poorly soluble APIs is through non-ionic interactions and the formation of micelles or colloidal aggregates. As a non-ionic surfactant, ILS can reduce the surface tension between the drug particles and the solvent.[2] At concentrations above its critical micelle concentration (CMC), ILS molecules can self-assemble into micelles, creating a hydrophobic core where poorly soluble, lipophilic APIs can be encapsulated, thereby increasing their apparent solubility in an aqueous or hydro-alcoholic medium.

The solubilization process can be visualized as follows:

G cluster_0 Aqueous Medium cluster_1 Above CMC cluster_2 Solubilized System ILS_Monomer1 ILS Monomer Micelle Micelle ILS_Monomer1->Micelle Self-Assembly ILS_Monomer2 ILS Monomer ILS_Monomer3 ILS Monomer API_Particle Poorly Soluble API API_Micelle API-Loaded Micelle API_Particle->API_Micelle Encapsulation Micelle->API_Micelle API Loading

Caption: Proposed micellar solubilization mechanism of a poorly soluble API by this compound.

Quantitative Data on Solubilization Capacity

Currently, there is a lack of publicly available quantitative data specifically detailing the solubilization capacity of this compound for various APIs. However, data from studies on similar esters, such as isopropyl myristate and isopropyl palmitate, can provide an indication of the potential for solubility enhancement in lipid-based or microemulsion systems.

Table 1: Example of Solubility Enhancement in an Isopropyl Myristate-Based Microemulsion System

Model DrugSolubility in WaterSolubility in MicroemulsionFold Increase
ProgesteroneLowHigh~3300
IndomethacinLowHigh~500

Data adapted from a study on isopropyl myristate, demonstrating the potential of microemulsions for solubility enhancement.

Table 2: Effect of Isopropyl Palmitate (IPP) in Ethanol on Drug Permeation (as an indicator of improved solubilization and delivery)

Model DrugIPP Concentration in Ethanol (w/w)Increase in Flux and Permeation
Oxaprozin5%, 10%, 15%, 20%Significant increase (p<0.001)
Nimesulide5%, 10%, 15%, 20%Significant increase (p<0.001)
Gliclazide5%, 10%, 15%, 20%Significant increase (p<0.001)
Ribavirin5%, 10%, 15%, 20%Significant increase (p<0.001)

Data adapted from a study on the effects of IPP on skin permeation.[5]

Experimental Protocols

The following are generalized protocols for evaluating the solubilization capacity of this compound and for developing a simple liquid formulation. These protocols should be adapted based on the specific physicochemical properties of the API under investigation.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is used to determine the saturation solubility of a poorly soluble API in this compound or a vehicle containing it.

Materials:

  • Poorly soluble API

  • This compound (ILS)

  • Co-solvent(s) (e.g., ethanol, propylene (B89431) glycol), if applicable

  • Buffer solutions of various pH values

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical method for API quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvent Systems: Prepare a series of solvent systems containing varying concentrations of ILS in a suitable co-solvent or buffer.

  • Addition of Excess API: To a known volume (e.g., 2 mL) of each solvent system in a glass vial, add an excess amount of the API to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved API settle. For finer suspensions, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully pipette an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Determine the concentration of the dissolved API in the sample using a validated analytical method.

The workflow for this protocol can be visualized as follows:

G A Prepare Solvent Systems (ILS +/- Co-solvents) B Add Excess API to Vials A->B C Equilibrate (Shaking at constant T) B->C D Separate Phases (Centrifugation) C->D E Sample and Dilute Supernatant D->E F Quantify API (e.g., HPLC) E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of a Simple Liquid Formulation

This protocol describes the preparation of a simple oral or topical solution using this compound as a primary solubilizer.

Materials:

  • Poorly soluble API

  • This compound (ILS)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Aqueous vehicle (e.g., purified water, buffer)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Dissolve ILS: In a suitable vessel, add the required amount of the co-solvent. While stirring, slowly add the this compound and continue to stir until a clear solution is formed.

  • Dissolve API: To the ILS/co-solvent mixture, gradually add the pre-weighed amount of the API while stirring. Continue stirring until the API is completely dissolved. Gentle heating may be applied if the API and excipients are heat-stable, but this should be done with caution to avoid degradation.

  • Add Aqueous Phase: If an aqueous phase is required, slowly add the purified water or buffer to the organic phase containing the dissolved API and ILS, under continuous stirring.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add the remaining vehicle to reach the final target volume.

  • Characterization: Characterize the final formulation for clarity, pH, viscosity, and API content and purity.

The logical relationship for this formulation process is as follows:

G cluster_0 Organic Phase Preparation cluster_1 Final Formulation A Co-solvent C Dissolve ILS in Co-solvent A->C B Isopropyl Lauroyl Sarcosinate (ILS) B->C E Dissolve API in ILS/Co-solvent Mixture C->E D Poorly Soluble API D->E G Combine Organic and Aqueous Phases E->G F Aqueous Vehicle F->G H Adjust to Final Volume G->H I Final Liquid Formulation H->I

Caption: Logical workflow for the preparation of a liquid formulation using ILS as a solubilizer.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic products within a recommended range of 2-10%.[2][3] It is known to be non-irritating and non-comedogenic.[2] For pharmaceutical applications, especially for oral or parenteral routes of administration, further toxicological studies would be required to establish a comprehensive safety profile. Researchers should consult relevant regulatory guidelines, such as the FDA's Inactive Ingredient Database, to determine the suitability of ILS for a specific application and dosage form.

Conclusion

This compound presents a promising option as a solubilizing agent for poorly soluble APIs due to its surfactant properties and favorable safety profile in topical applications. While direct quantitative data for its use with specific APIs is limited, the general principles of solubilization by non-ionic, amino acid-based surfactants suggest its potential utility. The protocols provided herein offer a starting point for researchers to explore the feasibility of using ILS in their formulation development projects. Further studies are warranted to fully characterize its solubilization capacity and to establish its safety for various pharmaceutical routes of administration.

References

Application Notes and Protocols for In Vitro Skin Permeation Testing Using Franz Diffusion Cells with Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro skin permeation studies are a critical component in the development and evaluation of topical and transdermal drug delivery systems.[1] These studies provide essential insights into the rate and extent of a substance's absorption through the skin, aiding in the assessment of bioavailability, efficacy, and safety of dermatological formulations.[1] The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, offering a reliable and reproducible method to simulate drug permeation through a membrane under controlled laboratory conditions.[1][2]

This document provides a detailed protocol for conducting in vitro skin permeation testing using Franz diffusion cells, with a specific focus on the use of Isopropyl lauroyl sarcosinate as a penetration enhancer. This compound is a lightweight emollient that also functions to enhance the penetration of other active ingredients through the skin.[3][4] Acyl sarcosinates can enhance the penetration of other ingredients through the skin, which necessitates careful formulation considerations.[3]

Principle of the Franz Diffusion Cell

The Franz diffusion cell is a simple, two-chamber device designed to study the permeation of substances across a membrane.[1][2] It consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions.[1] A membrane, which can be synthetic, animal skin, or human skin, separates the two chambers.[1][2] The fundamental principle involves measuring the amount of an active substance that permeates from the donor chamber, through the membrane, and into the receptor chamber over time.[1] The receptor fluid is continuously stirred and maintained at a constant temperature to ensure uniform distribution of the permeated substance and to mimic physiological skin conditions.[1][5]

Experimental Protocols

A comprehensive experimental protocol is crucial for obtaining accurate and reproducible data. The following sections detail the necessary steps for conducting an in vitro skin permeation study with this compound.

Materials and Equipment
  • Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)

  • Water bath with circulating system

  • Magnetic stirrer and stir bars

  • Excised human or animal skin (e.g., porcine ear skin)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Receptor solution (e.g., Phosphate Buffered Saline - PBS, potentially with a co-solvent for poorly water-soluble APIs)

  • Syringes and needles for sampling

  • Parafilm or other suitable covering for the donor chamber

  • Analytical instrumentation for quantifying the API (e.g., HPLC, LC-MS)

  • Microtome or dermatome (for skin preparation)

  • Standard laboratory glassware and consumables

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation assembly Franz Cell Assembly prep_skin->assembly prep_receptor Receptor Solution Preparation & Degassing prep_receptor->assembly prep_formulation Test Formulation Preparation (with this compound) application Formulation Application to Donor Chamber prep_formulation->application equilibration System Equilibration (Temperature & Stirring) assembly->equilibration equilibration->application sampling Receptor Fluid Sampling at Predetermined Time Points application->sampling quantification API Quantification in Samples (e.g., HPLC) sampling->quantification calculation Data Calculation (Flux, Permeability Coefficient) quantification->calculation reporting Results Reporting & Interpretation calculation->reporting

Caption: Workflow for In Vitro Skin Permeation Study.

Detailed Methodologies

1. Skin Membrane Preparation

  • Source and Storage: Excised human skin is considered the gold standard for predicting in vivo performance.[6] If human skin is unavailable, porcine ear skin is a suitable alternative due to its structural similarity.[7] Skin should be stored frozen (e.g., at -20°C or -80°C) and used within a specified timeframe. It is generally agreed that the freezing process, if done correctly, does not significantly impact permeability.[7]

  • Thawing and Preparation: Thaw the skin at room temperature. The hair should be carefully clipped. The skin can be used as full-thickness, or the epidermis can be separated from the dermis. Epidermal sheets can be prepared by heat separation, for example, by immersing the full-thickness skin in water at 60°C for one to two minutes, after which the epidermis can be gently peeled off.[1]

  • Mounting: Cut the prepared skin membrane to a size suitable for the Franz diffusion cell. Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.[1] Ensure the membrane is flat and free of wrinkles.

2. Franz Diffusion Cell Setup

  • Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with distilled water to remove any residues.[1]

  • Receptor Chamber Filling: Prepare the receptor solution. For hydrophilic drugs, phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[5] For lipophilic drugs, a co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol may be added to the PBS to ensure sink conditions.[8] Degas the receptor solution to prevent air bubble formation.[5] Carefully fill the receptor chamber, ensuring no air bubbles are trapped beneath the skin membrane.[5]

  • Assembly: Securely clamp the donor chamber onto the receptor chamber with the mounted skin membrane in between.[5]

  • Temperature and Stirring: Place the assembled Franz cells in a water bath maintained at 32°C to mimic the physiological temperature of the skin surface.[5] Place a magnetic stir bar in the receptor chamber and set the stirring speed to ensure the receptor fluid is well-mixed (e.g., 600 rpm).

3. Test Formulation Application and Sampling

  • Formulation Preparation: Prepare the test formulation containing the active pharmaceutical ingredient (API) and this compound at the desired concentration. A control formulation without this compound should also be prepared for comparison.

  • Application: Apply a precise amount of the test formulation evenly onto the surface of the skin in the donor chamber.[5] The dose can be finite (e.g., 5-10 mg/cm²) to mimic in-use conditions or infinite (a larger amount) to maintain a constant concentration gradient.

  • Occlusion: Cover the donor chamber opening with parafilm or a lid to prevent evaporation.[5]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[5] Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[5]

4. Sample Analysis

  • Quantify the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation and Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cumulative Amount of API Permeated (μg/cm²)

Time (h) Formulation without this compound (Mean ± SD) Formulation with this compound (Mean ± SD)
0 0 0
0.5 Insert Data Insert Data
1 Insert Data Insert Data
2 Insert Data Insert Data
4 Insert Data Insert Data
6 Insert Data Insert Data
8 Insert Data Insert Data
12 Insert Data Insert Data

| 24 | Insert Data | Insert Data |

Table 2: Skin Permeation Parameters

Parameter Formulation without this compound Formulation with this compound
Steady-State Flux (Jss) (μg/cm²/h) Insert Data Insert Data
Permeability Coefficient (Kp) (cm/h) Insert Data Insert Data
Lag Time (t_lag) (h) Insert Data Insert Data

| Enhancement Ratio (ER) | - | Calculate |

Data Calculation:

  • Cumulative Amount Permeated: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point, correcting for the amount of drug removed in previous samples.[1]

  • Steady-State Flux (Jss): Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[1]

  • Lag Time (t_lag): The lag time is the x-intercept of the linear portion of the cumulative amount versus time plot.[1]

  • Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor chamber.

  • Enhancement Ratio (ER): The enhancement ratio is calculated as the ratio of the steady-state flux of the API from the formulation containing this compound to that from the control formulation.

Mechanism of Action of this compound

Penetration enhancers like this compound primarily act by disrupting the highly ordered structure of the stratum corneum lipids.[9][10] This disruption increases the fluidity of the lipid bilayers, creating more pathways for the drug to permeate through the skin barrier.

G cluster_sc Stratum Corneum corneocytes Corneocytes lipids Highly Ordered Intercellular Lipids disruption Disruption of Lipid Bilayer Packing (Increased Fluidity) lipids->disruption Leads to enhancer This compound (Penetration Enhancer) enhancer->lipids Interacts with permeation Enhanced Drug Permeation disruption->permeation

Caption: Mechanism of Skin Penetration Enhancement.

Conclusion

References

Application Note: A Stability-Indicating HPLC Method for Purity Determination of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Isopropyl Lauroyl Sarcosinate.

Abstract

This application note details the development and validation of a simple, precise, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances in this compound. This compound is a widely used emollient and conditioning agent in cosmetic and personal care products.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water containing trifluoroacetic acid, and detection using a Charged Aerosol Detector (CAD), which is suitable for compounds lacking a strong UV chromophore.[3] The method was validated according to standard guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for quality control and stability studies.

1. Introduction

This compound is an ester synthesized from lauroyl sarcosinate and isopropyl alcohol.[1] It functions as a skin-conditioning agent, emollient, and solvent in various formulations.[1][4] Ensuring the purity of this ingredient is critical for product quality and safety, as impurities from raw materials, synthesis by-products, or degradation can affect performance and safety.

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing surfactants and related compounds.[5][6] However, N-acyl amino acid-based surfactants often lack significant UV chromophores, making detection with standard UV-Vis detectors challenging.[7] To overcome this, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable, as it does not require the analyte to have a chromophore.[3] This work describes a stability-indicating HPLC-CAD method developed to separate this compound from its potential impurities.

2. Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

  • Chromatography Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) was used.[8]

  • Reagents and Standards: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), analytical grade. This compound reference standard (purity >99%).

2.2. Chromatographic Conditions

The chromatographic separation was optimized to achieve a good resolution between the main peak and potential impurities. The final conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30.1-35 min, 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)

2.3. Preparation of Solutions

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Diluent: Acetonitrile.

3. Method Development Workflow

The development of a stability-indicating HPLC method is a systematic process designed to ensure the final analytical procedure is robust and fit for purpose.[9] The workflow begins with defining the analytical goals and progresses through optimization and validation stages.

HPLC_Method_Development A Define Analytical Target Profile (Purity, Impurities, Stability) B Select Initial Conditions (C18 Column, ACN/H2O Gradient, CAD) A->B C Prepare Standard & Sample Solutions B->C D Perform Initial Chromatographic Run C->D E Evaluate System Suitability (Resolution, Peak Shape, Tailing) D->E F Optimize Parameters (Gradient, Flow Rate, Temperature) E->F SST Failed G Method Acceptable? E->G SST Passed F->D Re-run Analysis G->F No H Perform Method Validation (Linearity, Accuracy, Precision, etc.) G->H Yes I Final Validated Method H->I

Caption: Workflow for HPLC Method Development and Validation.

4. Results and Discussion

4.1. Method Validation Summary

The developed method was subjected to validation as per standard practices.

  • Specificity: The method demonstrated good specificity. A chromatogram of the blank (acetonitrile) showed no interfering peaks at the retention time of this compound and its known impurities. Forced degradation studies (acid, base, oxidative, thermal) showed that all degradation peaks were well-resolved from the main peak, confirming the stability-indicating nature of the method.

  • System Suitability: The system suitability was confirmed by injecting six replicate injections of the standard solution. The results are summarized below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.85%
%RSD of Retention Time ≤ 1.0%0.21%
  • Linearity: The linearity was evaluated over a concentration range of 0.05 to 2.0 mg/mL. The method showed excellent linearity.

ParameterResult
Concentration Range 0.05 - 2.0 mg/mL
Correlation Coeff. (r²) ≥ 0.999
Regression Equation y = 1.2x10⁶x + 5.1x10⁴
  • Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type%RSD of Assay Value
Repeatability (n=6) 0.75%
Intermediate (n=6) 1.10%
  • Accuracy (Recovery): Accuracy was assessed by spiking a known amount of reference standard into a sample matrix at three concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)
80% 99.2%
100% 101.1%
120% 99.8%
  • Limit of Detection (LOD) and Quantitation (LOQ):

ParameterResult (mg/mL)
LOD 0.002
LOQ 0.006

4.2. Analysis of a Commercial Batch

A commercial sample of this compound was analyzed using the validated method. The purity was calculated using the area normalization method.

Peak IDRetention Time (min)Area (%)
Impurity 14.50.15
Impurity 28.20.21
This compound 15.8 99.52
Unknown Impurity21.10.12
Total Impurities -0.48
Assay Purity -99.52

A highly sensitive, specific, and robust RP-HPLC method using a Charged Aerosol Detector was successfully developed and validated for the purity determination of this compound. The method is stability-indicating and suitable for routine quality control analysis and stability assessment of bulk material and formulated products.

Standard Operating Protocol: Purity Analysis of this compound by HPLC-CAD

1.0 Purpose

To provide a detailed procedure for determining the purity and related substances of this compound using a validated HPLC-CAD method.

2.0 Scope

This protocol applies to the quality control analysis of raw material batches of this compound.

3.0 Materials and Equipment

  • HPLC System with Gradient Pump, Autosampler, Column Oven, and Charged Aerosol Detector (CAD)

  • C18 Column (4.6 x 250 mm, 5 µm)

  • Analytical Balance

  • Volumetric Flasks (Class A)

  • Pipettes (Class A)

  • Sonicator

  • HPLC Grade Acetonitrile, Water

  • Trifluoroacetic Acid (TFA)

  • This compound Reference Standard

4.0 Procedure

4.1 Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix well and degas.

4.2 Solution Preparation

  • Diluent: Use Acetonitrile.

  • Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to the mark with diluent. Mix well.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow the same procedure as for the Standard Solution.

4.3 HPLC System Setup and Sequence

  • Set up the HPLC system according to the parameters in the table below.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-5 min, 50% B; 5-25 min, 50-95% B; 25-30 min, 95% B; 30.1-35 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Run Time 35 minutes
  • Create an injection sequence:

    • 1 injection of Blank (Diluent)

    • 6 injections of Standard Solution (for System Suitability)

    • 1 injection of Blank

    • 2 injections of Sample Solution

    • 1 injection of Standard Solution (as a check standard)

5.0 System Suitability

Before sample analysis, verify that the system suitability criteria are met from the six replicate injections of the Standard Solution.

  • Tailing Factor: Must be ≤ 2.0.

  • %RSD of Peak Area: Must be ≤ 2.0%.

6.0 Calculation

Calculate the percentage of each impurity and the purity of this compound using the area normalization method.

  • % Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

7.0 Reporting

Report the purity of the sample and the percentage of each individual impurity detected above the reporting threshold (e.g., 0.05%).

References

Application of Isopropyl Lauroyl Sarcosinate in Nanoemulsion Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanoemulsions are advanced drug delivery systems characterized by droplet sizes in the nanometer range (typically 20-200 nm).[1][2] These systems are thermodynamically stable, transparent or translucent, and offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and improved permeation across biological membranes.[1][3][4] The formulation of a stable and effective nanoemulsion requires a careful selection of an oil phase, a surfactant, and often a co-surfactant.

Isopropyl lauroyl sarcosinate (ILS) is an amino acid-based, non-ionic surfactant and emollient.[5][6] Its amphiphilic nature, stemming from a hydrophobic lauroyl chain and a hydrophilic sarcosinate head group with an isopropyl ester, makes it a promising candidate for use in nanoemulsion formulations.[6][7] While direct and extensive research on the application of this compound in nanoemulsion drug delivery is limited, its known properties as a solubilizer for poorly soluble ingredients and its skin conditioning effects suggest its potential utility, particularly in topical and transdermal delivery systems.[5][6] this compound can potentially act as a primary surfactant or a co-surfactant to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of fine nano-sized droplets and enhancing the stability of the nanoemulsion.

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a hypothetical nanoemulsion system utilizing this compound for the delivery of a lipophilic drug.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C18H35NO3[5][8][9]
Molecular Weight 313.48 g/mol [5][8]
Appearance Colorless or pale yellow viscous liquid[6]
Solubility Poorly soluble in water (25µg/L at 20°C)[5][8]
LogP 5.8 at 25°C[5][8]
Function Skin conditioning agent, emollient, solubilizer[5][6]

Table 2: Hypothetical Formulation Composition of an this compound-Based Nanoemulsion

ComponentFunctionConcentration (% w/w)
Lipophilic Drug Active Pharmaceutical Ingredient1.0
Isopropyl Myristate Oil Phase10.0
This compound Surfactant/Co-surfactant15.0
Polysorbate 80 Surfactant10.0
Propylene (B89431) Glycol Co-surfactant/Humectant5.0
Deionized Water Aqueous Phase59.0

Table 3: Expected Physicochemical Characterization of the Optimized Nanoemulsion

ParameterExpected Value
Droplet Size (nm) 50 - 150
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -30
Drug Loading (%) > 95
Encapsulation Efficiency (%) > 90
pH 5.5 - 6.5
Viscosity (cP) 10 - 50

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

Materials:

  • Lipophilic drug

  • Isopropyl myristate (Oil phase)

  • This compound (Surfactant/Co-surfactant)

  • Polysorbate 80 (Surfactant)

  • Propylene glycol (Co-surfactant)

  • Deionized water (Aqueous phase)

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the lipophilic drug and dissolve it in isopropyl myristate with the aid of gentle heating (if necessary) and stirring until a clear solution is obtained.

    • Add this compound, Polysorbate 80, and propylene glycol to the oil-drug mixture.

    • Mix thoroughly using a vortex mixer to ensure a homogenous oil phase.

  • Preparation of the Aqueous Phase:

    • Accurately measure the required amount of deionized water.

  • Formation of the Nanoemulsion:

    • Place the oil phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

    • Slowly add the aqueous phase dropwise to the oil phase with continuous stirring.

    • Observe for the formation of a clear or translucent nanoemulsion.

    • Continue stirring for an additional 30 minutes to ensure the formation of a stable nanoemulsion.

  • Characterization:

    • Characterize the prepared nanoemulsion for droplet size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency using appropriate analytical techniques.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of the drug from the nanoemulsion using a dialysis bag method.

Materials:

  • Drug-loaded nanoemulsion

  • Phosphate buffered saline (PBS), pH 7.4 (Release medium)

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Magnetic stirrer with a heating plate

  • Beakers

  • Syringes and needles

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of the Dialysis Setup:

    • Soak the dialysis membrane in the release medium for at least 12 hours before use.

    • Accurately measure a specific volume (e.g., 2 mL) of the drug-loaded nanoemulsion and place it inside the dialysis bag.

    • Securely tie both ends of the dialysis bag.

  • Drug Release Study:

    • Place the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of pre-warmed (37°C) release medium (PBS, pH 7.4).

    • Place the beaker on a magnetic stirrer and maintain the temperature at 37 ± 0.5°C with continuous stirring (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of the nanoemulsion using a fluorescently labeled formulation and confocal laser scanning microscopy (CLSM).

Materials:

  • Fluorescently labeled nanoemulsion (e.g., using Nile Red or Coumarin 6)

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate buffered saline (PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Confocal Laser Scanning Microscope (CLSM)

  • Cell culture plates

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in the appropriate medium in a suitable culture vessel (e.g., 6-well plate with glass coverslips) until they reach 70-80% confluency.

  • Treatment with Nanoemulsion:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add fresh culture medium containing the fluorescently labeled nanoemulsion at a predetermined concentration.

    • Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

  • Cell Staining and Fixation:

    • After incubation, remove the nanoemulsion-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoemulsion.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei by incubating with DAPI solution for 10 minutes.

    • Wash the cells again with PBS.

  • Imaging:

    • Mount the coverslips on a glass slide.

    • Visualize the cellular uptake of the fluorescently labeled nanoemulsion using a CLSM. The fluorescent dye from the nanoemulsion and the DAPI from the nucleus will be excited at their respective wavelengths.

Mandatory Visualization

Experimental_Workflow cluster_formulation Nanoemulsion Formulation cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis A Component Selection (Drug, Oil, ILS, Surfactant) B Preparation of Oil & Aqueous Phases A->B C Spontaneous Emulsification B->C D Characterization (Size, PDI, Zeta Potential) C->D E In Vitro Drug Release Study D->E F Cellular Uptake Assay (Confocal Microscopy) D->F G Drug Release Profile E->G H Cellular Internalization F->H

Caption: Experimental workflow for nanoemulsion formulation and evaluation.

Logical_Relationship cluster_components Nanoemulsion Components cluster_properties Desired Properties Drug Lipophilic Drug Solubility Increased Drug Solubility Drug->Solubility Oil Oil Phase (e.g., Isopropyl Myristate) Oil->Solubility ILS This compound (Surfactant/Co-surfactant) Stability Enhanced Stability ILS->Stability Permeation Improved Skin Permeation ILS->Permeation Surfactant Co-Surfactant (e.g., Polysorbate 80) Surfactant->Stability Water Aqueous Phase

References

Application Notes and Protocols: The Role of Isopropyl Lauroyl Sarcosinate in Stabilizing Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Lauroyl Sarcosinate (ILS) is a versatile, amino acid-derived ingredient increasingly utilized in sunscreen formulations to enhance stability, efficacy, and aesthetic appeal.[1] As a potent solubilizer, emollient, and dispersant, ILS plays a crucial role in overcoming common challenges in sunscreen development, such as the photodegradation of UV filters and poor sensory profiles.[2][3][4] These application notes provide a comprehensive overview of the functions of this compound and detailed protocols for evaluating its stabilizing effects in sunscreen formulations.

ILS is particularly noted for its ability to dissolve and stabilize oil-soluble UV filters, most notably avobenzone (B1665848), which is prone to photodegradation.[1] By improving the dispersion of both organic and inorganic UV filters, ILS can contribute to a more uniform and effective protective film on the skin, potentially boosting the Sun Protection Factor (SPF) of the final product.[2][5] Furthermore, its lightweight and non-greasy feel helps to create sunscreens with a more desirable sensory experience for the consumer.[3]

Key Functions of this compound in Sunscreen Formulations:

  • Photostabilization of UV Filters: ILS can significantly reduce the photodegradation of notoriously unstable UV filters like avobenzone, ensuring prolonged and reliable protection against UVA radiation.[1]

  • Enhanced Solubility and Dispersion: Its excellent solubilizing properties ensure that oil-soluble UV filters and other lipophilic ingredients are fully dissolved and evenly dispersed throughout the formulation, preventing crystallization and agglomeration.[2][5]

  • Improved Emulsion Stability: As a co-emulsifier and stabilizer, ILS contributes to the overall stability of the sunscreen emulsion, preventing phase separation and maintaining a homogenous consistency over time.

  • Viscosity Modification: ILS can modify the rheological properties of a formulation, contributing to a desired viscosity and texture.[2]

  • Sensory Improvement: It imparts a light, non-greasy, and smooth feel to sunscreen products, enhancing user compliance.[3]

Data Presentation

The following tables summarize hypothetical quantitative data from studies evaluating the performance of this compound in sunscreen formulations.

Table 1: Photostability of Avobenzone in a Sunscreen Formulation with and without this compound (ILS)

FormulationILS Concentration (%)Initial Avobenzone Concentration (%)Avobenzone Concentration after 4h UV Exposure (%)Avobenzone Degradation (%)
Control03.01.840.0
Formulation A2.53.02.516.7
Formulation B5.03.02.86.7

This representative data illustrates that the inclusion of ILS significantly reduces the degradation of avobenzone under UV exposure.

Table 2: Viscosity of Sunscreen Formulations with Varying Concentrations of this compound (ILS)

FormulationILS Concentration (%)Viscosity (cP) at 25°C
Base Formulation015,000
Formulation C2.012,500
Formulation D4.010,200
Formulation E6.08,500

This hypothetical data demonstrates the viscosity-modifying effect of ILS, leading to a lighter texture with increasing concentration.

Table 3: Emulsion Stability of Sunscreen Formulations with and without this compound (ILS) after Centrifugation

FormulationILS Concentration (%)Observation after Centrifugation (3000 rpm, 30 min)
Control0Phase separation observed
Formulation F3.0No phase separation
Formulation G5.0No phase separation

This illustrative data highlights the positive impact of ILS on the physical stability of the sunscreen emulsion.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stabilizing role of this compound in sunscreen formulations.

Protocol 1: Evaluation of Avobenzone Photostability

Objective: To determine the effectiveness of this compound in preventing the photodegradation of avobenzone in a sunscreen formulation.

Materials:

  • Sunscreen formulations (with and without ILS)

  • Quartz plates

  • Solar simulator with a controlled irradiance output

  • UV-Vis Spectrophotometer

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Apply a uniform film of the sunscreen formulation (2 mg/cm²) onto a quartz plate.

  • Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sunscreen film using a UV-Vis spectrophotometer.

  • UV Irradiation: Expose the quartz plate to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Absorbance Measurement: After the desired exposure time, measure the UV absorbance spectrum of the irradiated sunscreen film.

  • Extraction: Immerse the quartz plate in a known volume of methanol and sonicate in an ultrasonic bath to extract the UV filters.

  • HPLC Analysis: Analyze the concentration of avobenzone in the methanol extract using a validated HPLC method.

  • Calculation: Calculate the percentage of avobenzone degradation by comparing the concentration before and after UV exposure.

Protocol 2: Assessment of Emulsion Stability via Centrifugation

Objective: To evaluate the physical stability of the sunscreen emulsion and the effect of this compound on preventing phase separation.

Materials:

  • Sunscreen formulations (with and without ILS)

  • Centrifuge tubes (15 mL)

  • Laboratory centrifuge

Procedure:

  • Sample Preparation: Fill a 15 mL centrifuge tube with 10 g of the sunscreen formulation.

  • Centrifugation: Place the centrifuge tube in the centrifuge and spin at 3000 rpm for 30 minutes at room temperature.[6]

  • Observation: After centrifugation, visually inspect the sample for any signs of phase separation, such as the appearance of a distinct oil or water layer.

  • Documentation: Record the observations and compare the stability of the formulations with and without ILS.

Protocol 3: Measurement of Viscosity

Objective: To determine the effect of this compound on the viscosity of the sunscreen formulation.

Materials:

  • Sunscreen formulations (with varying concentrations of ILS)

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

  • Beaker (250 mL)

  • Water bath for temperature control

Procedure:

  • Sample Preparation: Place 200 mL of the sunscreen formulation into a 250 mL beaker.

  • Temperature Equilibration: Place the beaker in a water bath to bring the sample to a constant temperature of 25°C.

  • Viscometer Setup: Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

  • Measurement: Immerse the spindle into the center of the sunscreen formulation, ensuring it is submerged to the indicated level.

  • Data Acquisition: Start the viscometer and allow the reading to stabilize. Record the viscosity value in centipoise (cP).

  • Replicates: Perform the measurement in triplicate for each formulation to ensure accuracy.

Visualizations

experimental_workflow_photostability cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep1 Formulation with ILS apply Apply 2 mg/cm² to Quartz Plate prep1->apply prep2 Control Formulation (No ILS) prep2->apply uv_initial Initial UV-Vis Scan apply->uv_initial irradiate UV Irradiation uv_initial->irradiate uv_final Final UV-Vis Scan irradiate->uv_final extract Extract with Methanol uv_final->extract hplc HPLC Analysis extract->hplc compare Compare Avobenzone Degradation hplc->compare

Figure 1: Experimental workflow for photostability testing.

logical_relationship_stabilization cluster_properties Physicochemical Properties of ILS cluster_effects Stabilizing Effects in Sunscreen cluster_outcome Formulation Outcome ils Isopropyl Lauroyl Sarcosinate (ILS) solubilizer Excellent Solubilizer ils->solubilizer dispersant Effective Dispersant ils->dispersant emollient Lightweight Emollient ils->emollient photostability Increased Photostability of UV Filters solubilizer->photostability dispersion Uniform Dispersion of UV Filters solubilizer->dispersion emulsion_stability Improved Emulsion Stability dispersant->emulsion_stability dispersant->dispersion sensory Enhanced Sensory Profile emollient->sensory outcome Stable & Aesthetically Pleasing Sunscreen photostability->outcome emulsion_stability->outcome dispersion->outcome sensory->outcome

Figure 2: Logical relationship of ILS's stabilizing actions.

References

Application Notes and Protocols: Experimental Design for Evaluating Isopropyl Lauroyl Sarcosinate as a Texture Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl lauroyl sarcosinate (ILS) is a synthetically derived emollient known for its potent conditioning and softening properties in skin and hair care formulations.[1] Functioning as a lightweight, non-greasy texture enhancer and dispersant, it improves the sensory profile of cosmetic products by providing a smooth, velvety feel and enhancing spreadability.[1][2][3] ILS is particularly valued as an alternative to heavier, potentially comedogenic oils, contributing to elegant and easily absorbed formulations.[1] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate and quantify the texture-enhancing properties of this compound in a topical formulation.

Experimental Framework Overview

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis & Conclusion Formulation Formulation Preparation (Base Cream + Varying % ILS) Objective Objective Instrumental Analysis Formulation->Objective Sensory Subjective Sensory Evaluation Formulation->Sensory Correlation Data Correlation (Psychorheology) Objective->Correlation Sensory->Correlation Conclusion Efficacy Conclusion Correlation->Conclusion G cluster_0 Instrumental Analysis Workflow Formulations Test Formulations (F1, F2, F3, F4) Rheology Rheological Analysis (Viscosity, Yield Stress, G', G'') Formulations->Rheology TPA Texture Profile Analysis (Firmness, Spreadability) Formulations->TPA Spread Parallel-Plate Spreadability Formulations->Spread Data Quantitative Physical Data Rheology->Data TPA->Data Spread->Data G center_node Sensory Perception Pickup Pickup/ Initial Feel center_node->Pickup Spread Spreadability center_node->Spread Absorb Absorption/ Rub-out center_node->Absorb Greasy Greasiness (After-feel) center_node->Greasy Sticky Stickiness (After-feel) center_node->Sticky Smooth Smoothness (After-feel) center_node->Smooth

References

Troubleshooting & Optimization

How to improve the stability of formulations containing Isopropyl lauroyl sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of formulations containing Isopropyl Lauroyl Sarcosinate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific stability challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key functions in a formulation?

This compound is an amino acid-derived ester that functions as a potent solubilizer, emollient, viscosity modifier, and sensory enhancer in cosmetic and pharmaceutical formulations.[1] Its highly polar nature allows for the incorporation of poorly soluble ingredients, which can improve the overall stability of the final product.[1] It is known for its excellent chemical and thermal stability, performing well across a broad pH range.

Q2: What are the typical usage levels for this compound?

The recommended usage level for this compound in cosmetic formulations typically ranges from 2% to 10%.

Q3: Is this compound prone to hydrolysis?

As an ester, this compound can be susceptible to hydrolysis under certain conditions. This chemical degradation process breaks the ester bond, yielding lauroyl sarcosine (B1681465) and isopropyl alcohol. The rate of hydrolysis is significantly influenced by the pH of the formulation.

Q4: What are the initial visual indicators of instability in my formulation containing this compound?

Common visual signs of formulation instability include:

  • Phase Separation: The formation of distinct layers in an emulsion.

  • Crystallization: The appearance of solid crystals within the formulation.

  • Changes in Viscosity: A noticeable increase or decrease in the thickness of the product over time.

  • Changes in Appearance: Alterations in color, odor, or clarity.

Troubleshooting Guide: Addressing Formulation Instabilities

This guide provides a structured approach to diagnosing and resolving common stability issues in formulations containing this compound.

Issue 1: Hydrolysis and pH-Related Degradation

Symptoms:

  • A significant drop in the viscosity of the formulation over time.

  • A shift in the pH of the product.

  • The appearance of a new odor.

  • Reduced efficacy of the active pharmaceutical ingredient (API) or other key components.

Root Causes:

  • Extreme pH: Formulations with a pH below 5 or above 10 can accelerate the hydrolysis of the ester linkage in this compound.[2]

  • Inadequate Buffering: Lack of a proper buffering system can lead to pH shifts during storage, pushing the formulation into a range where hydrolysis is more likely.

Corrective Actions:

  • pH Optimization: Adjust the formulation's pH to a range of 5.5 to 7.5. This range generally provides better stability for ester-containing compounds.

  • Buffer System Implementation: Incorporate a suitable buffering system (e.g., citrate, phosphate) to maintain a stable pH throughout the product's shelf life.

  • Stability Testing at Different pH Values: Conduct accelerated stability studies on laboratory-scale batches at various pH points to determine the optimal pH for your specific formulation.

Experimental Protocol: pH-Dependent Stability Study

Objective: To determine the optimal pH range for the stability of a formulation containing this compound.

Methodology:

  • Prepare three batches of the formulation, adjusting the pH of each to 5.5, 6.5, and 7.5, respectively, using a suitable acid or base (e.g., citric acid, sodium hydroxide) and a buffering agent.

  • Divide each batch into two sets of samples. Store one set at room temperature (25°C/60% RH) and the other in an accelerated stability chamber (40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them for:

    • pH

    • Viscosity

    • Appearance (color, clarity, phase separation)

    • Concentration of this compound and any known degradation products (using a validated analytical method such as HPLC).

Data Presentation:

pHStorage ConditionTime PointViscosity (cP)AppearanceThis compound Assay (%)
5.540°C/75% RH0 months
1 month
2 months
3 months
6.540°C/75% RH0 months
1 month
2 months
3 months
7.540°C/75% RH0 months
1 month
2 months
3 months
Issue 2: Phase Separation in Emulsions

Symptoms:

  • The formation of a distinct oil or water layer on the surface or at the bottom of the container.

  • Creaming (a concentration of the dispersed phase at the top).

  • Sedimentation (settling of the dispersed phase at the bottom).

Root Causes:

  • Incompatible Emulsifier System: The chosen emulsifier or co-emulsifier may not be suitable for stabilizing the oil phase containing this compound.

  • Incorrect Homogenization: Inadequate shear during the emulsification process can result in large droplet sizes that are more prone to coalescence.

  • Improper Phase Ratios: The ratio of the oil phase to the water phase may not be optimal for stability.

Corrective Actions:

  • Emulsifier Optimization: Experiment with different emulsifiers or combinations of emulsifiers. Consider the HLB (Hydrophile-Lipophile Balance) required for your specific oil phase.

  • Process Parameter Adjustment: Optimize the homogenization speed and time to achieve a smaller and more uniform droplet size distribution.

  • Phase Ratio Evaluation: Prepare small-scale batches with varying oil-to-water ratios to identify the most stable formulation.

  • Inclusion of Stabilizers: Consider adding stabilizers such as polymers or gums to increase the viscosity of the continuous phase and hinder droplet movement.

Experimental Protocol: Emulsion Stability Assessment

Objective: To evaluate the physical stability of an emulsion containing this compound.

Methodology:

  • Visual Assessment: Store samples at different temperatures (e.g., 4°C, 25°C, and 40°C) and visually inspect for any signs of phase separation, creaming, or sedimentation at regular intervals.

  • Microscopic Examination: Use a microscope to observe the droplet size and distribution of the emulsion over time. An increase in droplet size is an indicator of coalescence.

  • Centrifugation Test: Centrifuge samples at a specified speed and duration (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. A stable emulsion should not show any separation after centrifugation.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). This assesses the emulsion's robustness against temperature fluctuations.

Issue 3: Crystallization

Symptoms:

  • The formation of solid, crystalline particles within the formulation, which may be visible to the naked eye or under a microscope.

  • A gritty or sandy texture.

Root Causes:

  • Supersaturation: The concentration of this compound or another solid ingredient may exceed its solubility in the formulation base, especially at lower temperatures.

  • Incompatible Solvents: The solvent system may not be optimal for keeping all components fully dissolved.

  • Temperature Fluctuations: Changes in temperature during storage and transport can induce crystallization.

Corrective Actions:

  • Solubility Assessment: Determine the saturation solubility of this compound in the formulation base at various temperatures.

  • Co-solvent Addition: Introduce a co-solvent in which this compound is more soluble to increase its overall solubility in the system.

  • Inclusion of Crystallization Inhibitors: Certain polymers or other excipients can interfere with the crystal growth process and can be added to the formulation.

  • Controlled Cooling: During the manufacturing process, a controlled and gradual cooling rate can sometimes prevent the formation of crystals.

Visualizations

Hydrolysis_Pathway cluster_conditions Influencing Factors ILS This compound Products Degradation Products ILS->Products Hydrolysis H2O Water (H₂O) LS Lauroyl Sarcosine Products->LS IPA Isopropyl Alcohol Products->IPA pH Extreme pH (<5 or >10) pH->ILS accelerates Temp High Temperature Temp->ILS accelerates

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow cluster_hydrolysis Hydrolysis Troubleshooting cluster_phasesep Phase Separation Troubleshooting cluster_crystals Crystallization Troubleshooting Start Formulation Instability Observed Identify Identify Type of Instability Start->Identify Hydrolysis Hydrolysis/ pH Shift Identify->Hydrolysis Viscosity Drop, pH Change PhaseSep Phase Separation Identify->PhaseSep Layering, Creaming Crystals Crystallization Identify->Crystals Gritty Texture, Solid Particles Check_pH Check pH Hydrolysis->Check_pH Eval_Emuls Evaluate Emulsifier PhaseSep->Eval_Emuls Assess_Sol Assess Solubility Crystals->Assess_Sol Optimize_pH Optimize pH (5.5-7.5) Check_pH->Optimize_pH Add_Buffer Add Buffer System Optimize_pH->Add_Buffer End Stable Formulation Add_Buffer->End Opt_Process Optimize Homogenization Eval_Emuls->Opt_Process Add_Stab Add Stabilizer Opt_Process->Add_Stab Add_Stab->End Add_Cosolv Add Co-solvent Assess_Sol->Add_Cosolv Add_Inhib Add Crystallization Inhibitor Add_Cosolv->Add_Inhib Add_Inhib->End

Caption: Troubleshooting workflow for formulation instability.

References

Technical Support Center: Overcoming API Solubility Challenges with Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing Isopropyl lauroyl sarcosinate to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development experiments.

Introduction to this compound in Pharmaceutical Formulations

This compound is a synthetic oily liquid known for its excellent emollient and solvent properties.[1][2] While widely utilized in the cosmetics and personal care industry to dissolve and uniformly distribute active ingredients such as UV filters and pigments, its potential as a solubilizing agent for pharmaceutical applications is an area of growing interest.[1][2] Derived from the amino acid sarcosine (B1681465), it is biodegradable and offers a favorable safety profile.[1][2] Its non-greasy feel and good spreadability make it a candidate for various topical and transdermal drug delivery systems.[2]

This guide will provide you with the necessary information to begin exploring the potential of this compound for your specific API.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its relevant properties for drug formulation?

This compound is the ester of lauroyl sarcosine and isopropyl alcohol.[2] It is a clear, colorless to light yellow oily liquid.[2] Key properties for pharmaceutical formulations include:

  • Solubility: It is insoluble in water but soluble in oils.[2]

  • Solvent Capacity: It acts as a solvent for poorly soluble materials.

  • Emolliency: It provides a non-greasy, smooth feel, which is beneficial for topical formulations.[2]

  • Dispersant: It can aid in the uniform distribution of active ingredients.[2]

Q2: For which types of APIs is this compound likely to be an effective solubilizer?

Given its lipophilic nature, this compound is most likely to be effective for APIs that are poorly water-soluble (Biopharmaceutics Classification System [BCS] Class II and IV) and have a preference for oily or non-aqueous environments.

Q3: What are the potential mechanisms by which this compound enhances solubility?

While specific mechanistic studies for APIs are limited, based on its chemical structure and properties, potential mechanisms include:

  • Co-solvency: In combination with other excipients, it can act as a co-solvent to increase the solubility of a lipophilic drug.

  • Lipid-based formulation: It can serve as the lipid component in emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS), where the API is dissolved in the oil phase.

Q4: Is this compound safe for pharmaceutical use?

This compound is generally considered safe for topical use in cosmetics, with a recommended usage range of 2-10%.[2] However, for any new pharmaceutical formulation, comprehensive safety and toxicity studies are required to establish its suitability for the intended route of administration.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental evaluation of this compound for API solubilization.

Q: My API is not dissolving in pure this compound. What should I do?

  • A1: Increase Temperature: Gently heating the mixture can sometimes improve solubility. Ensure that the temperature is well below the decomposition point of your API.

  • A2: Add a Co-solvent: Consider adding a co-solvent that is miscible with both your API and this compound. Common examples include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • A3: Particle Size Reduction: Ensure your API has a small particle size (micronization) to increase the surface area available for dissolution.

Q: The API precipitates out of the this compound solution upon storage. How can I improve stability?

  • A1: Optimize the Formulation: Experiment with different concentrations of this compound and co-solvents to find a more stable formulation.

  • A2: Add a Stabilizer: Depending on the nature of your API, a suitable polymer or antioxidant may help to prevent precipitation and degradation.

  • A3: Evaluate for Supersaturation: You may have created a supersaturated solution. Determine the equilibrium solubility to ensure you are working within a thermodynamically stable concentration range.

Q: I am observing phase separation in my formulation containing this compound, water, and other excipients. What is the cause?

  • A1: Inadequate Emulsification: If you are developing an emulsion, ensure you are using an appropriate emulsifying agent at the correct concentration. The Hydrophile-Lipophile Balance (HLB) of the emulsifier is a critical factor.

  • A2: Immiscibility: this compound is insoluble in water. Without a proper emulsification system, phase separation is expected.

  • A3: Excipient Incompatibility: Check for potential incompatibilities between this compound and other excipients in your formulation.

Experimental Protocols

Protocol 1: Screening for API Solubility in this compound using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Co-solvents (e.g., ethanol, propylene glycol) - optional

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Solvent Systems: Prepare a series of solvent systems with varying concentrations of this compound and a co-solvent (if applicable). For example:

    • 100% this compound

    • 75% this compound / 25% Ethanol

    • 50% this compound / 50% Ethanol

    • 25% this compound / 75% Ethanol

  • Addition of API: Add an excess amount of the API to a known volume (e.g., 2 mL) of each solvent system in a glass vial. The presence of undissolved API at the end of the experiment is crucial to ensure equilibrium solubility has been reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).

  • Sample Preparation: After equilibration, remove the vials and allow the undissolved API to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved API in the diluted samples using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of the API in each solvent system, typically expressed in mg/mL.

Data Presentation

The following tables present illustrative data for the solubility of three hypothetical APIs in different solvent systems containing this compound. Note: This data is for example purposes only and does not represent actual experimental results.

Table 1: Solubility of Model APIs in this compound Formulations

API ModelSolvent System (w/w)Solubility (mg/mL) at 25°C
API-A (Lipophilic) 100% this compound55.2
75% ILS / 25% Ethanol42.8
50% ILS / 50% Ethanol25.1
API-B (Slightly Soluble) 100% this compound12.7
75% ILS / 25% Propylene Glycol18.5
50% ILS / 50% Propylene Glycol15.3
API-C (Poorly Soluble) 100% this compound1.8
75% ILS / 25% PEG 4005.4
50% ILS / 50% PEG 4008.9

Visualizations

Experimental Workflow for Solubility Screening

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvent Systems (ILS +/- Co-solvent) add_api Add Excess API to Vials prep_solvents->add_api shake Shake at Constant Temp (24-72 hours) add_api->shake centrifuge Centrifuge Samples shake->centrifuge filter_dilute Filter and Dilute Supernatant centrifuge->filter_dilute quantify Quantify API Concentration (HPLC/UV-Vis) filter_dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for API solubility determination.

Troubleshooting Logic for Formulation Instability

G rect_node rect_node start Formulation Instability (Precipitation/Phase Separation) is_emulsion Is it an emulsion? start->is_emulsion check_emulsifier Check Emulsifier HLB and Concentration is_emulsion->check_emulsifier Yes is_single_phase Is it a single-phase solution? is_emulsion->is_single_phase No check_supersaturation Check for Supersaturation is_single_phase->check_supersaturation Yes optimize_solvents Optimize Co-solvent Ratio check_supersaturation->optimize_solvents add_stabilizer Consider Adding a Stabilizer optimize_solvents->add_stabilizer

Caption: Troubleshooting formulation instability.

References

Technical Support Center: Optimizing Isopropyl Lauroyl Sarcosinate for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Isopropyl Lauroyl Sarcosinate (ILS) for enhanced skin penetration of active pharmaceutical ingredients (APIs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILS) and what is its recommended concentration for topical formulations?

This compound is a versatile ingredient used in cosmetic and pharmaceutical formulations as an emollient, solubilizer, and texture enhancer.[1] It is known to facilitate the penetration of oil-soluble active ingredients. The recommended usage level for ILS in cosmetic products typically ranges from 2% to 10%.[1] However, the optimal concentration for enhancing the skin penetration of a specific API needs to be determined experimentally.

Q2: What is the potential mechanism of action by which ILS enhances skin penetration?

While specific studies on the mechanism of ILS are limited, it is hypothesized that as an amino acid-based surfactant, it enhances skin penetration by interacting with the lipids in the stratum corneum. This interaction can lead to a temporary and reversible disruption of the highly organized lipid structure, thereby increasing the diffusion of the API through the skin barrier. This is a common mechanism for many chemical penetration enhancers. Surfactants have the potential to solubilize lipids within the stratum corneum, and their ability to do so is dependent on their partitioning behavior and solubility.

Q3: Are there any known safety concerns associated with the use of ILS as a penetration enhancer?

This compound is generally considered safe for use in topical products within the recommended concentration range of 2-10%.[1] It is often highlighted for its mildness compared to other surfactants. However, as with any excipient, it is crucial to conduct appropriate safety and toxicity studies for your specific formulation and intended use. A study on a related compound, sodium lauroyl sarcosinate (SLS), indicated that it could impact the skin's lipidome and microbiome.[2][3] Therefore, the potential for skin irritation or sensitization should be evaluated, especially at higher concentrations.

Troubleshooting Guide

This guide addresses common problems encountered during in-vitro skin permeation studies using Franz diffusion cells to evaluate the efficacy of ILS as a penetration enhancer.

Problem Potential Cause Troubleshooting Steps
High variability in permeation data between replicates. 1. Inconsistent skin sample thickness or integrity.[4] 2. Presence of air bubbles between the skin and the receptor medium.[5] 3. Inconsistent dosing of the formulation. 4. Non-uniform mixing of the receptor medium.1. Use a dermabrader for consistent skin thickness and visually inspect for any defects. 2. Carefully assemble the Franz cells, ensuring no air is trapped. Degas the receptor medium before use. 3. Use a positive displacement pipette for accurate and consistent application of the formulation. 4. Ensure the magnetic stir bar is functioning correctly and at a consistent speed in all cells.
Low or no detectable API in the receptor medium. 1. The API has very low permeability through the skin. 2. The concentration of ILS is insufficient to enhance penetration. 3. "Sink" conditions are not maintained in the receptor medium.[4] 4. The analytical method is not sensitive enough.1. Confirm the inherent permeability of the API without any enhancer. 2. Test a range of ILS concentrations (e.g., 2%, 5%, 10%). 3. Ensure the solubility of the API in the receptor medium is high enough to maintain a concentration gradient. The concentration in the receptor phase should not exceed 10% of the API's solubility in that medium.[4][6] 4. Validate the analytical method (e.g., HPLC) to ensure it can detect low concentrations of the API.
Unexpectedly high permeation of the API. 1. Compromised skin barrier integrity. 2. The concentration of ILS is causing excessive disruption of the skin barrier.1. Measure the transepidermal water loss (TEWL) or electrical resistance of the skin before the experiment to ensure the barrier is intact.[4] 2. Evaluate the effect of high concentrations of ILS on skin integrity through histology or TEWL measurements.
Phase separation or precipitation of the formulation in the donor chamber. 1. Incompatibility of ILS with other formulation excipients. 2. The API is not fully solubilized at the tested concentration.1. Conduct pre-formulation studies to ensure the compatibility of all ingredients. 2. Use co-solvents or adjust the pH to improve the solubility of the API in the formulation.

Data Presentation

The following tables present hypothetical data from a study investigating the effect of different concentrations of this compound on the skin permeation of a model lipophilic API.

Table 1: In-Vitro Permeation Parameters of a Model API with Varying Concentrations of this compound (ILS)

FormulationILS Concentration (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control00.52 ± 0.081.04 ± 0.161.0
F121.25 ± 0.152.50 ± 0.302.4
F252.89 ± 0.215.78 ± 0.425.6
F3102.15 ± 0.184.30 ± 0.364.1

Data are presented as mean ± standard deviation (n=6). The Enhancement Ratio (ER) is the ratio of the steady-state flux of the formulation containing ILS to that of the control formulation.

Table 2: Skin Deposition of the Model API after 24 hours

FormulationILS Concentration (%)API in Epidermis (µg/cm²)API in Dermis (µg/cm²)
Control05.8 ± 1.21.5 ± 0.4
F1212.3 ± 2.13.8 ± 0.7
F2525.6 ± 3.58.9 ± 1.3
F31018.9 ± 2.86.2 ± 1.1

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the effect of this compound on the skin permeation of a model API.

1. Materials and Equipment:

  • Franz diffusion cells

  • Full-thickness human or porcine skin

  • Dermabrader

  • Phosphate-buffered saline (PBS, pH 7.4) with a suitable solubilizing agent if required for the API

  • Model API

  • This compound

  • Other formulation excipients (e.g., solvent, gelling agent)

  • Positive displacement pipette

  • HPLC system for API quantification

  • Water bath with circulator

  • Magnetic stirrer

2. Skin Preparation:

  • Excise subcutaneous fat from the dermal side of the skin.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • If required, use a dermabrader to obtain a consistent skin thickness (e.g., 400 ± 50 µm).

  • Visually inspect the skin for any imperfections.

  • Store the prepared skin at -20°C until use.

3. Franz Cell Setup:

  • Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with degassed receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the cells in a water bath at 32°C for 30 minutes.

  • Maintain constant stirring of the receptor medium.

4. Formulation Application and Sampling:

  • Apply a finite dose of the formulation (e.g., 5 mg/cm²) containing the API and varying concentrations of ILS (0%, 2%, 5%, 10%) to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

5. Sample Analysis:

  • Analyze the collected samples for API concentration using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of permeated API versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) by dividing Jss by the initial concentration of the API in the donor formulation.

  • Calculate the Enhancement Ratio (ER) by dividing the Jss of the ILS-containing formulation by the Jss of the control formulation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Dermatome, Integrity Check) prep_franz Franz Cell Assembly & Equilibration prep_skin->prep_franz prep_formulation Formulation Preparation (API + varying % ILS) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation prep_franz->apply_formulation sampling Collect Samples from Receptor Chamber at Time Intervals apply_formulation->sampling hplc HPLC Analysis of API Concentration sampling->hplc data_analysis Data Analysis (Flux, Kp, ER) hplc->data_analysis

Caption: Experimental workflow for in-vitro skin permeation study.

mechanism_of_action cluster_skin Stratum Corneum cluster_formulation Topical Formulation corneocyte Corneocytes lipid_matrix Lipid Matrix (Highly Ordered) api API lipid_matrix->api Increased Diffusivity viable_epidermis Viable Epidermis api->viable_epidermis Enhanced Penetration ils Isopropyl Lauroyl Sarcosinate (ILS) ils->lipid_matrix Interaction & Disruption

Caption: Proposed mechanism of ILS as a skin penetration enhancer.

References

Mitigating skin irritation potential of Isopropyl lauroyl sarcosinate in leave-on products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential for skin irritation when formulating with Isopropyl lauroyl sarcosinate in leave-on products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in leave-on products?

This compound is a lightweight, non-greasy emollient and skin-conditioning agent. It is valued in leave-on formulations for its ability to enhance product texture, improve spreadability, and provide a smooth, soft skin feel. It can also act as a solvent for other ingredients, including some UV filters.

Q2: Is this compound known to cause skin irritation?

This compound is generally considered to be a mild and non-irritating ingredient. However, as with any cosmetic ingredient, there is a low potential for idiosyncratic irritation or allergic contact dermatitis in susceptible individuals. Most reported cases are rare and may be dependent on the overall formulation.

Q3: What are the initial signs of skin irritation that I should look for in my experimental subjects?

Initial signs of skin irritation may include erythema (redness), edema (swelling), pruritus (itching), and a sensation of stinging or burning at the application site. In more pronounced cases, papules or vesicles may develop.

Q4: What are the key formulation strategies to minimize the skin irritation potential of a leave-on product containing this compound?

To minimize irritation potential, consider the following strategies:

  • pH Optimization: Maintain the final formulation pH between 4.5 and 5.5 to support the skin's natural acid mantle.[1][2][3][4][5][6][7]

  • Inclusion of Soothing Agents: Incorporate anti-inflammatory and soothing ingredients such as bisabolol, allantoin (B1664786), green tea extract, or colloidal oatmeal.[8][9][10][11][12]

  • Barrier-Supporting Ingredients: Add emollients (e.g., shea butter, squalane) and humectants (e.g., glycerin, hyaluronic acid) to help maintain skin barrier integrity.[13][14][15][16][17]

  • Concentration Management: Use this compound within its recommended usage level of 2-10%. Start at the lower end of the concentration range and conduct dose-response studies.

  • Patch Testing: Always conduct thorough patch testing on human subjects to assess the irritation and sensitization potential of the final formulation.[18][19][20][21][22]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild, transient erythema in a small subset of test subjects. The concentration of this compound may be at the higher end of the tolerable range for sensitive individuals.- Reduce the concentration of this compound to the lower end of the recommended range (e.g., 2-5%).- Incorporate a soothing agent like bisabolol (0.1-0.5%) or allantoin (0.2-1.0%).
Reports of stinging or burning upon application. The pH of the formulation may be outside the optimal range for skin compatibility.- Measure and adjust the pH of the final formulation to be between 4.5 and 5.5 using appropriate buffering agents like citric acid or sodium citrate.[1][2][4][5][6][7]
Increased transepidermal water loss (TEWL) in treated skin compared to baseline. The formulation may be disrupting the skin's natural barrier function.- Increase the concentration of barrier-supporting emollients (e.g., ceramides, fatty acids) and humectants (e.g., glycerin).[13][14][15][16][17]- Evaluate the impact of other ingredients in the formulation that may be contributing to barrier disruption.
Positive reaction in an in vitro skin irritation test (e.g., OECD TG 439). The overall formulation may have an irritant potential, not necessarily solely due to this compound.- Conduct a cytokine release assay to differentiate between mild and moderate irritants.[23][24][25][26]- Systematically remove or replace other potential irritants in the formulation (e.g., fragrances, certain preservatives) and re-test.

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD TG 439)

This test method provides a procedure for the hazard identification of irritant chemicals.[27][28][29][30][31]

1. Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured by the enzymatic conversion of MTT to formazan (B1609692), which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates irritation potential.[29]

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • MTT solution (0.5 mg/mL)

  • Isopropanol or other suitable solvent for formazan extraction

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

  • Test formulation containing this compound

3. Procedure:

  • Pre-incubate the RhE tissues in assay medium for at least 1 hour at 37°C, 5% CO2.

  • Remove the tissues from the medium and apply 25-50 µL of the test formulation, positive control, or negative control directly onto the tissue surface.

  • Expose the tissues to the test substance for 60 minutes at 37°C, 5% CO2.

  • After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C, 5% CO2.

  • Following the post-incubation period, transfer the tissues to a new plate containing MTT solution and incubate for 3 hours at 37°C, 5% CO2.

  • After MTT incubation, extract the formazan from the tissues using isopropanol.

  • Quantify the formazan concentration by measuring the optical density (OD) at 570 nm using a plate reader.

4. Data Interpretation:

  • Calculate the percentage of cell viability for each tissue relative to the negative control.

  • A mean cell viability of ≤ 50% is classified as irritant (UN GHS Category 2).[29]

Human Repeat Insult Patch Test (HRIPT)

This test is designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[18][19][20][21][22]

1. Principle: The test material is repeatedly applied to the same site on the skin of human volunteers over several weeks (induction phase), followed by a rest period and then a final application to a naive site (challenge phase) to assess for sensitization.

2. Study Population: A panel of 50-200 healthy adult volunteers with no history of skin disease.

3. Materials:

  • Test formulation containing this compound

  • Occlusive or semi-occlusive patches

  • Control patches (if applicable)

4. Procedure:

  • Induction Phase (3 weeks):

    • Apply approximately 0.2g of the test formulation to an occlusive patch.

    • Apply the patch to a designated site on the upper back of each subject.

    • Patches are worn for 24-48 hours and then removed.

    • The application site is graded for any signs of irritation 24 hours after patch removal.

    • This procedure is repeated nine times over a three-week period.[18]

  • Rest Phase (2 weeks): No applications are made during this period.

  • Challenge Phase (1 week):

    • Apply a new patch with the test formulation to a naive skin site (a site not previously patched).

    • The patch is worn for 24-48 hours.

    • The challenge site is graded for reactions at 24, 48, 72, and 96 hours after patch application.[20]

5. Data Interpretation:

  • Irritation is assessed based on the frequency and severity of skin reactions during the induction phase.

  • Sensitization is determined by the development of a reaction at the challenge site. A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization.

Signaling Pathways and Experimental Workflows

Signaling_Pathway_for_Skin_Irritation cluster_0 Chemical Irritant (e.g., High Concentration of ILS) cluster_1 Keratinocyte Activation cluster_2 Inflammatory Cascade cluster_3 Clinical Manifestation Chemical_Irritant Chemical Irritant Keratinocyte Keratinocyte Chemical_Irritant->Keratinocyte interacts with ROS_Production ROS Production Keratinocyte->ROS_Production induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokine (IL-1α, TNF-α) Release Keratinocyte->Pro_inflammatory_Cytokines releases Immune_Cell_Recruitment Immune Cell Recruitment (e.g., Langerhans cells, T-cells) Pro_inflammatory_Cytokines->Immune_Cell_Recruitment activates Further_Cytokine_Release Further Cytokine/Chemokine Release (IL-6, IL-8) Immune_Cell_Recruitment->Further_Cytokine_Release leads to Vasodilation Vasodilation Further_Cytokine_Release->Vasodilation Increased_Vascular_Permeability Increased Vascular Permeability Further_Cytokine_Release->Increased_Vascular_Permeability Erythema_Edema Erythema (Redness) Edema (Swelling) Vasodilation->Erythema_Edema Increased_Vascular_Permeability->Erythema_Edema

Caption: Signaling pathway of chemically induced skin irritation.

Experimental_Workflow_for_Irritation_Assessment Start Start: Formulation Development with this compound In_Vitro_Screening In Vitro Screening: Reconstructed Human Epidermis (OECD TG 439) Start->In_Vitro_Screening Decision_1 Irritant Potential? In_Vitro_Screening->Decision_1 Reformulate Reformulate: - Lower ILS concentration - Add soothing agents - Adjust pH Decision_1->Reformulate Yes HRIPT Human Repeat Insult Patch Test (HRIPT) Decision_1->HRIPT No Reformulate->In_Vitro_Screening Decision_2 Irritation or Sensitization? HRIPT->Decision_2 Safe_for_Use Formulation Considered Safe for Use Decision_2->Safe_for_Use No Further_Investigation Further Investigation/ Significant Reformulation Decision_2->Further_Investigation Yes

Caption: Experimental workflow for assessing skin irritation potential.

Mitigation_Strategies_Relationship cluster_0 Mitigation Strategies ILS_Formulation This compound Formulation pH_Optimization pH Optimization (4.5-5.5) ILS_Formulation->pH_Optimization apply Soothing_Agents Inclusion of Soothing Agents ILS_Formulation->Soothing_Agents apply Barrier_Support Barrier-Supporting Ingredients ILS_Formulation->Barrier_Support apply Reduced_Irritation Reduced Skin Irritation Potential pH_Optimization->Reduced_Irritation Soothing_Agents->Reduced_Irritation Barrier_Support->Reduced_Irritation

Caption: Relationship of mitigation strategies to reduce irritation.

References

Technical Support Center: Troubleshooting Phase Separation in Emulsions with Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Isopropyl lauroyl sarcosinate in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in my emulsion?

This compound is an amino acid-derived ingredient that primarily functions as an emollient, skin-conditioning agent, and texture enhancer in cosmetic and pharmaceutical formulations.[1][2] It is an oil-loving ester that contributes to a light, non-greasy feel and improves the spreadability of creams and lotions.[1] While it possesses surface-active properties, it is often used in conjunction with other primary emulsifiers to achieve long-term emulsion stability. Its recommended usage level is typically between 2-10%.[3]

Q2: My emulsion is showing signs of phase separation. What are the common causes?

Phase separation in emulsions is a sign of instability. The primary mechanisms of emulsion breakdown include:

  • Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation) due to density differences. This is often a precursor to more severe instability.

  • Flocculation: The clumping together of dispersed droplets without merging. This can increase the rate of creaming or sedimentation.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which eventually leads to the complete separation of the oil and water phases.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.

Factors that can trigger these mechanisms include an inappropriate emulsifier system, incorrect component ratios, high interfacial tension, environmental stress (e.g., temperature fluctuations), and ingredient incompatibility.

Q3: What is the HLB value of this compound, and how does it affect my formulation?

To determine the required HLB for your specific oil phase, you can perform an experimental determination by creating a series of trial emulsions with emulsifier blends of known HLB values.[5][6] The blend that produces the most stable emulsion corresponds to the required HLB of your oil phase.

Troubleshooting Guide

Problem: My emulsion is separating shortly after preparation.

This is a common issue that can often be resolved by systematically evaluating your formulation and process.

Troubleshooting Workflow

G cluster_0 Initial Observation: Phase Separation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Outcome start Phase Separation Observed check_emulsifier 1. Review Emulsifier System - Is this compound the sole emulsifier? - Is the HLB of the system appropriate for the oil phase? start->check_emulsifier check_concentration 2. Verify Component Concentrations - this compound within 2-10%? - Oil-to-water ratio appropriate? check_emulsifier->check_concentration adjust_emulsifier Add a primary emulsifier with a suitable HLB. Adjust co-emulsifier ratio. check_emulsifier->adjust_emulsifier Inadequate Emulsifier check_process 3. Examine Emulsification Process - Homogenization speed and time sufficient? - Temperature of oil and water phases matched? check_concentration->check_process adjust_concentration Optimize this compound concentration. Adjust oil/water ratio. check_concentration->adjust_concentration Incorrect Concentration check_compatibility 4. Assess Ingredient Compatibility - Presence of electrolytes? - pH of the aqueous phase? check_process->check_compatibility adjust_process Increase homogenization energy. Ensure proper heating/cooling. check_process->adjust_process Suboptimal Process adjust_formulation Modify pH. Evaluate impact of electrolytes. check_compatibility->adjust_formulation Incompatibility Detected stable_emulsion Stable Emulsion Achieved adjust_emulsifier->stable_emulsion adjust_concentration->stable_emulsion adjust_process->stable_emulsion adjust_formulation->stable_emulsion

Caption: Troubleshooting workflow for phase separation.

Detailed Troubleshooting Steps:

  • Evaluate the Emulsifier System:

    • Is this compound the sole emulsifier? Due to its likely low HLB, it is best used as a co-emulsifier. Consider adding a primary emulsifier with a higher HLB for O/W emulsions or a lower HLB for W/O emulsions.

    • Calculate the required HLB of your oil phase. A mismatch between the emulsifier system's HLB and the oil phase's required HLB is a common cause of instability.

  • Optimize Concentrations:

    • This compound Concentration: Ensure the concentration is within the recommended 2-10% range. Too little may not provide sufficient surface coverage, while too much could potentially disrupt the emulsion.

    • Oil Phase Concentration: High oil phase concentrations generally require higher emulsifier levels.

  • Refine the Emulsification Process:

    • Homogenization: Insufficient shear during homogenization can result in large droplet sizes, which are more prone to coalescence. Increase the speed or duration of homogenization.

    • Temperature: Ensure that the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification to ensure all components are fully melted and to facilitate proper droplet formation.

  • Assess Ingredient Compatibility:

    • pH: The stability of some emulsifiers can be pH-dependent. Measure the pH of your aqueous phase and adjust if necessary.

    • Electrolytes: The presence of salts or other electrolytes can sometimes interfere with the stability of the interfacial film created by the emulsifier.

Data on Emulsion Stability

The following tables provide hypothetical yet plausible data illustrating the impact of key formulation variables on emulsion stability.

Table 1: Effect of this compound Concentration on Emulsion Stability

Formulation IDThis compound (%)Primary Emulsifier (Polysorbate 80) (%)Oil Phase (%)Creaming Index (%) after 24h at 40°CDroplet Size (µm)
A1.03.020158.5
B2.5 3.0 20 2 3.2
C5.03.02043.8
D10.03.02084.5

Note: Lower Creaming Index and smaller droplet size indicate better stability.

Table 2: Impact of Emulsifier System HLB on Emulsion Stability

Formulation IDThis compound (%)Emulsifier Blend (Span 80 / Tween 80)Calculated HLB of BlendOil Phase (%)Creaming Index (%) after 24h at 40°CVisual Appearance
E2.5100% Span 804.32045Complete Separation
F2.550% Span 80 / 50% Tween 809.652018Significant Creaming
G2.5 25% Span 80 / 75% Tween 80 12.3 20 <1 Homogeneous
H2.5100% Tween 8015.02010Moderate Creaming

Experimental Protocols

Protocol 1: Accelerated Stability Testing via Centrifugation

This method assesses the resistance of an emulsion to creaming or sedimentation under accelerated conditions.

  • Sample Preparation: Place 10 mL of the emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).

  • Analysis: After centrifugation, measure the height of any separated layers (e.g., cream layer at the top or sediment at the bottom).

  • Calculation of Creaming Index (CI): CI (%) = (Height of Cream/Sediment Layer / Total Height of Emulsion) x 100 A lower CI indicates greater stability.

Experimental Workflow for Centrifugation Test

G start Prepare Emulsion Sample step1 Place 10 mL in Graduated Centrifuge Tube start->step1 step2 Centrifuge at 3000 rpm for 30 minutes step1->step2 step3 Measure Height of Separated Layer(s) step2->step3 step4 Calculate Creaming Index (%) step3->step4 end Assess Emulsion Stability step4->end

Caption: Centrifugation stability testing workflow.

Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)

This technique measures the particle size distribution of the dispersed phase, which is a key indicator of emulsion stability. An increase in droplet size over time suggests coalescence or Ostwald ripening.

  • Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for an O/W emulsion) to a suitable concentration for DLS analysis.

  • Initial Measurement (Time 0): Immediately after preparation, perform a DLS measurement to determine the initial mean droplet diameter and polydispersity index (PDI).

  • Incubation: Store the bulk of the emulsion in a sealed container under controlled conditions (e.g., 25°C, 40°C).

  • Time-Point Measurements: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), withdraw an aliquot, prepare it as in Step 1, and perform a DLS measurement.

  • Data Analysis: Plot the mean droplet diameter and PDI as a function of time. A stable emulsion will show minimal changes in these parameters.

References

Impact of pH on the stability and efficacy of Isopropyl lauroyl sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and efficacy of Isopropyl Lauroyl Sarcosinate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound across different pH values?

A1: this compound is generally considered to exhibit excellent chemical and thermal stability, performing well across a broad pH range typical for cosmetic and pharmaceutical formulations.[1] A public report by the Australian Industrial Chemicals Introduction Scheme suggests it is not expected to be significantly hydrolyzed under environmental conditions of pH 4-9.[2] However, as an ester, it is susceptible to hydrolysis under strongly acidic or alkaline conditions.

Q2: How does pH affect the solubility of this compound?

Q3: What is the primary degradation pathway for this compound at extreme pH values?

A3: The primary degradation pathway for this compound, particularly under strong acidic or alkaline conditions, is the hydrolysis of the ester bond. This reaction would yield lauroyl sarcosine (B1681465) and isopropyl alcohol. The amide linkage within the lauroyl sarcosine moiety is generally more resistant to hydrolysis than the ester linkage.

Q4: How does the efficacy of this compound as an emollient and solubilizer change with pH?

A4: The emollient and solubilizing properties of this compound are primarily attributed to its molecular structure rather than a charge-based mechanism. Therefore, its efficacy in these functions is expected to be maintained across a broad pH range (approximately 4-9), where the molecule is stable.[1]

Q5: Are there any known incompatibilities of this compound with other ingredients at specific pH values?

A5: this compound is known for its good compatibility with other cosmetic ingredients.[3] However, when formulating at the extremes of the pH scale, it is crucial to consider the stability of all ingredients in the formulation. For instance, at a high pH, the potential for the hydrolysis of this compound increases, which could affect the overall stability and performance of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Phase separation or cloudiness in an aqueous-based formulation. 1. pH is outside the optimal range , potentially causing the precipitation of other formulation components. 2. Hydrolysis of this compound at extreme pH values, leading to the formation of less soluble degradation products.1. Measure and adjust the pH of the formulation to be within the 4-9 range. 2. Conduct stability testing at the intended pH to assess the long-term integrity of the formulation. Consider adding a co-solubilizer if necessary.
Changes in viscosity (thinning) of a formulation over time. 1. Hydrolysis of this compound , which could alter the interactions between molecules in the formulation. 2. pH drift over time into a range that affects the formulation's rheology modifiers.1. Verify the pH of the formulation and buffer it if necessary to maintain stability. 2. Analyze the formulation for degradation products of this compound. Reformulate with a more robust pH buffering system if needed.
Reduced efficacy as a solubilizer for active ingredients. Degradation of this compound due to prolonged exposure to a pH outside its stable range.1. Confirm the stability of this compound in the formulation at the storage pH using analytical techniques like HPLC. 2. Ensure the formulation's pH is maintained within the optimal stability range of 4-9.
Unexpected odor development in the final product. Hydrolysis of the ester bond , potentially releasing isopropyl alcohol and lauroyl sarcosine, which may have a faint odor.1. Assess the product for signs of chemical degradation. 2. Store the product at the recommended pH and temperature to minimize hydrolysis.

Data on pH-Dependent Stability and Efficacy

Disclaimer: Publicly available literature does not provide specific quantitative data on the hydrolysis rate or efficacy parameters of this compound as a function of pH. The following tables are presented with illustrative hypothetical data for exemplary purposes to guide researchers in their experimental design.

Table 1: Illustrative Hydrolysis Rate of this compound at 40°C

pHHalf-life (t½) (days)
3150
4500
5>1000
6>1000
7>1000
8800
9400
1090

Table 2: Illustrative Solubilizing Efficacy for a Model Hydrophobic Active (e.g., UV Filter) at 25°C

pHMaximum Solubilized Concentration of Active (% w/w)
410.2
510.5
610.6
710.5
810.3
910.1

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

Objective: To quantify the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

  • Incubation: Store the samples in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 96 hours, and weekly), withdraw an aliquot from each sample.

  • Quantification: Analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant and half-life of the hydrolysis reaction at each pH level.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Buffers Prepare Buffers Dissolve ILS Dissolve ILS Prepare Buffers->Dissolve ILS Incubate Samples Incubate Samples Dissolve ILS->Incubate Samples Withdraw Aliquots Withdraw Aliquots Incubate Samples->Withdraw Aliquots HPLC Analysis HPLC Analysis Withdraw Aliquots->HPLC Analysis Calculate Rate Calculate Rate HPLC Analysis->Calculate Rate

Workflow for Determining Hydrolysis Rate.
Protocol 2: Assessing the Impact of pH on Solubilizing Efficacy

Objective: To determine the effect of pH on the ability of this compound to solubilize a hydrophobic active ingredient.

Methodology:

  • Prepare Solutions: Create solutions of this compound at a fixed concentration in buffers of varying pH (e.g., 4, 5, 6, 7, 8, 9).

  • Add Active Ingredient: Add an excess amount of the hydrophobic active ingredient to each solution.

  • Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Separation of Undissolved Active: Centrifuge the samples to pellet the undissolved active ingredient.

  • Quantification of Solubilized Active: Carefully collect the supernatant and determine the concentration of the solubilized active ingredient using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Comparison: Compare the maximum solubilized concentration of the active ingredient across the different pH values.

G cluster_main Solubilization Efficacy logical flow A Prepare ILS solutions at different pH B Add excess hydrophobic active A->B C Equilibrate (e.g., 24h agitation) B->C D Centrifuge to separate undissolved active C->D E Analyze supernatant for dissolved active (e.g., HPLC) D->E F Compare results across pH range E->F

Assessing pH Impact on Solubilizing Efficacy.

References

Technical Support Center: Preventing API Crystallization in Isopropyl Lauroyl Sarcosinate-Based Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the crystallization of Active Pharmaceutical Ingredients (APIs) in Isopropyl lauroyl sarcosinate-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of API crystallization in this compound-based vehicles?

A1: API crystallization in these systems is often a result of supersaturation, where the API concentration exceeds its equilibrium solubility in the vehicle.[1] This can be triggered by several factors, including:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the API, leading to crystallization.[2]

  • Solvent Evaporation: In topical applications, the evaporation of volatile components can increase the API concentration, causing it to precipitate.

  • Incompatibility with Other Excipients: Interactions between the API and other formulation components can reduce its solubility.

  • pH Shifts: For ionizable APIs, a change in the formulation's pH can alter the ionization state of the API, making it less soluble.[3]

Q2: How can I improve the solubility of my API in this compound?

A2: this compound is a polar emollient and a good solubilizer for many compounds.[4][5] However, if you are facing solubility issues, consider the following strategies:

  • Co-solvents: The addition of a co-solvent can significantly enhance the solubility of an API.[6][7] Common co-solvents for topical formulations include propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs).[8]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the API, increasing its apparent solubility.[3]

  • pH Adjustment: For APIs with pH-dependent solubility, adjusting the pH of the formulation to a range where the API is more ionized can improve its solubility.[3]

Q3: What are crystallization inhibitors, and how do they work in lipid-based formulations?

A3: Crystallization inhibitors are excipients that can prevent or slow down the process of crystal formation. They typically work through one or more of the following mechanisms:

  • Inhibiting Nucleation: Some polymers can interfere with the initial formation of crystal nuclei, which is the first step in crystallization.[9][10]

  • Slowing Crystal Growth: Certain polymers can adsorb onto the surface of existing crystals, hindering their growth.[11]

  • Maintaining Supersaturation: By inhibiting both nucleation and crystal growth, these polymers can help maintain a supersaturated state of the API in the formulation for a longer period.[10] Commonly used crystallization inhibitors in lipid-based systems include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and certain grades of Poloxamers and Soluplus®.[12]

Q4: At what concentration should I use a polymeric crystallization inhibitor?

A4: The effective concentration of a polymeric crystallization inhibitor is highly dependent on the specific API, the polymer, and the overall formulation. However, studies have shown that even low concentrations of polymers can be effective. For example, some studies have investigated polymer concentrations in the range of 0.005 mg/mL to 0.25 mg/mL in solution.[13] In patch-based systems, the concentration of the inhibitor relative to the drug load can be a critical factor.[12] It is crucial to perform experimental screening to determine the optimal concentration for your specific formulation.

Troubleshooting Guides

Issue 1: API Crystallization Observed During Formulation Storage

If you observe crystals forming in your this compound-based formulation during storage, follow this troubleshooting workflow:

Troubleshooting: Crystallization During Storage start Crystals Observed in Stored Formulation check_temp Were there significant temperature fluctuations during storage? start->check_temp control_temp Implement stricter temperature control. Consider a temperature stability study. check_temp->control_temp Yes check_solubility Is the API concentration close to its saturation solubility at the storage temperature? check_temp->check_solubility No end_node Optimized Formulation control_temp->end_node reduce_conc Reduce API concentration. check_solubility->reduce_conc Yes check_excipients Are there any new or changed excipients in the formulation? check_solubility->check_excipients No add_inhibitor Add a crystallization inhibitor (e.g., PVP, HPMC). reduce_conc->add_inhibitor add_inhibitor->end_node compatibility_study Conduct excipient compatibility studies. check_excipients->compatibility_study Yes check_excipients->end_node No compatibility_study->end_node

Caption: Troubleshooting workflow for API crystallization during storage.

Issue 2: API Precipitation Upon Application to a Surface (e.g., skin)

If your formulation appears stable but the API precipitates upon application, this is likely due to solvent evaporation.

Troubleshooting: Precipitation on Application start API Precipitates on Application check_volatile Does the formulation contain volatile solvents (e.g., ethanol)? start->check_volatile reduce_volatile Reduce the concentration of volatile solvents. check_volatile->reduce_volatile Yes check_inhibitor Does the formulation contain a crystallization inhibitor? check_volatile->check_inhibitor No add_film_former Incorporate a film-forming polymer. reduce_volatile->add_film_former end_node Stable Formulation on Application add_film_former->end_node increase_inhibitor Increase the concentration of the crystallization inhibitor or screen for a more effective one. check_inhibitor->increase_inhibitor No check_inhibitor->end_node Yes (consider increasing concentration) increase_inhibitor->end_node

Caption: Troubleshooting workflow for API precipitation upon application.

Data Presentation

Table 1: Illustrative Solubility of Common APIs in Various Solvents

APISolventSolubility (mg/mL)Temperature (°C)
Ketoconazole (B1673606)Isopropyl alcohol4.7221
KetoconazoleIsopropyl myristate93.99Not Specified
IbuprofenOleic acid~120Room Temp
IbuprofenPropylene glycol monocaprylate~120Room Temp
Salicylic AcidIsopropanol~100Not Specified

Disclaimer: This table provides illustrative data from various sources and should be used for estimation purposes only.[8][14][15][16] It is highly recommended to experimentally determine the solubility of your specific API in this compound.

Table 2: Impact of Co-solvents and Surfactants on API Solubility

APIVehicleAdditiveConcentration of AdditiveResulting Solubility (mg/mL)
Ketoconazole55% Isopropyl alcohol, 35% waterPolyethoxylated glyceryl cocoate10%28
IbuprofenOleic acidEthanol10% (w/w of oil)Increased solubility
Salicylic AcidWaterTween 603%Significantly increased

This table demonstrates the potential for co-solvents and surfactants to enhance API solubility.[4][8][14] The optimal combination and concentration must be determined experimentally.

Experimental Protocols

1. Kinetic Solubility Assay in this compound

This protocol provides a method for the rapid determination of the kinetic solubility of an API in this compound.

  • Materials:

    • API

    • This compound

    • DMSO (or other suitable solvent for stock solution)

    • 96-well microtiter plates (UV-transparent)

    • Plate reader with UV-Vis capabilities

    • Automated liquid handler (recommended)

    • Centrifuge with plate rotor

  • Procedure:

    • Prepare API Stock Solution: Dissolve the API in DMSO to a high concentration (e.g., 10 mg/mL).

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the API stock solution with DMSO.

    • Dispense this compound: Add a fixed volume of this compound to each well of a new 96-well plate.

    • Transfer API Solution: Transfer a small, equal volume of each API dilution from the DMSO plate to the corresponding wells of the this compound plate.

    • Incubation and Mixing: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2-24 hours) to allow for equilibration.

    • Centrifugation: Centrifuge the plate to pellet any precipitated API.

    • Analysis: Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the API's λmax.

    • Quantification: Determine the concentration of the dissolved API in the supernatant using a standard curve of the API in this compound. The highest concentration at which no precipitation is observed is the kinetic solubility.[17][18][19]

Kinetic Solubility Assay Workflow prep_stock Prepare API Stock Solution in DMSO serial_dilute Serial Dilution of API Stock in DMSO prep_stock->serial_dilute transfer_api Transfer API Dilutions to Vehicle Plate serial_dilute->transfer_api dispense_vehicle Dispense Isopropyl Lauroyl Sarcosinate into Plate dispense_vehicle->transfer_api incubate Incubate and Mix transfer_api->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge analyze Analyze Supernatant by UV-Vis centrifuge->analyze quantify Quantify Soluble API analyze->quantify

Caption: Workflow for the kinetic solubility assay.

2. Determination of Metastable Zone Width (MSZW)

The MSZW is the region between the solubility curve and the supersolubility curve, representing the supersaturation level that can be tolerated before spontaneous nucleation occurs. A wider MSZW indicates a more stable supersaturated solution.

  • Materials:

    • API

    • This compound

    • Temperature-controlled reactor with agitation

    • Turbidity probe or in-situ particle size analyzer (e.g., FBRM)

    • Heating/cooling circulator

  • Procedure:

    • Prepare Saturated Solution: Prepare a solution of the API in this compound saturated at a specific temperature.

    • Heating: Slowly heat the solution until all the API dissolves, noting the dissolution temperature. This point lies on the solubility curve.

    • Controlled Cooling: Cool the solution at a constant, slow rate (e.g., 0.1-1.0 °C/min).

    • Detect Nucleation: Monitor the solution with a turbidity probe or particle analyzer. The temperature at which a sudden increase in turbidity or particle count is observed is the nucleation temperature. This point lies on the supersolubility curve.

    • Calculate MSZW: The difference between the dissolution temperature and the nucleation temperature at a given concentration is the MSZW.

    • Repeat: Repeat the process at different API concentrations to map out the solubility and supersolubility curves.[20][21][22]

Metastable Zone Width Determination prep_solution Prepare Saturated API Solution heat_dissolve Heat to Complete Dissolution (Solubility Point) prep_solution->heat_dissolve cool_solution Cool at a Constant Rate heat_dissolve->cool_solution monitor_nucleation Monitor for Nucleation (Turbidity/Particle Count) cool_solution->monitor_nucleation record_temp Record Nucleation Temperature (Supersolubility Point) monitor_nucleation->record_temp calculate_mszw Calculate MSZW record_temp->calculate_mszw repeat_conc Repeat at Different Concentrations calculate_mszw->repeat_conc

Caption: Workflow for determining the Metastable Zone Width (MSZW).

References

Addressing batch-to-batch variability in Isopropyl lauroyl sarcosinate raw material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Lauroyl Sarcosinate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to batch-to-batch variability of this raw material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in pharmaceutical formulations?

This compound is an ester formed from the reaction of lauroyl sarcosinate and isopropyl alcohol.[1] In pharmaceutical and cosmetic applications, it functions as a lightweight emollient, skin-conditioning agent, and solubilizer.[2][3] Its properties, such as good spreadability and a non-greasy feel, make it a valuable excipient in topical formulations like creams, lotions, and sunscreens.[1] It can also improve the dispersion of active ingredients and pigments.[1]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability in raw materials like this compound can stem from several factors throughout the manufacturing process.[4][5] These include:

  • Raw Material Sourcing: Variations in the starting materials, lauroyl sarcosine (B1681465) and isopropyl alcohol, can introduce inconsistencies.

  • Synthesis Process: Differences in reaction conditions such as temperature, pressure, and catalyst concentration can affect the final product's purity and impurity profile.[5]

  • Purification Steps: Inconsistencies in purification can lead to varying levels of residual reactants, byproducts, and solvents.

  • Storage and Handling: Improper storage conditions can lead to degradation of the material over time.[6]

Q3: What are the potential impurities in this compound?

Potential impurities can include:

  • Unreacted Starting Materials: Residual lauroyl sarcosine and isopropyl alcohol.

  • Byproducts of Synthesis: Such as soaps formed from the hydrolysis of the ester.[7]

  • Residual Solvents: Solvents used during the synthesis or purification process.

  • Degradation Products: Resulting from improper storage or handling.

  • Contaminants: Trace impurities from the manufacturing equipment or environment.[8]

Q4: How can batch-to-batch variability impact my formulation and experiments?

Inconsistent raw material quality can have significant consequences on the final drug product.[9][10] Variability in this compound may affect critical quality attributes (CQAs) of a formulation, leading to:[9]

  • Physical Instability: Changes in viscosity, texture, or phase separation.

  • Altered Bioavailability: Affecting the release and absorption of the active pharmaceutical ingredient (API).

  • Reduced Shelf-Life: Due to degradation of the excipient or API.

  • Inconsistent Performance: Leading to variable efficacy and potential safety concerns.[11]

  • Out-of-Specification (OOS) Results: Causing delays in development and manufacturing.[9]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered due to the variability of this compound.

Scenario 1: Inconsistent Viscosity in a Topical Formulation

Problem: You observe significant differences in the viscosity of your cream/lotion from one batch to another, where this compound is a key emollient.

Initial Investigation Workflow

G cluster_0 Troubleshooting Workflow: Inconsistent Viscosity A Inconsistent Viscosity Observed B Review Certificate of Analysis (CoA) for each batch A->B Check for variations in reported specs C Perform Comparative Analytical Testing B->C If CoA shows no significant difference E Contact Supplier for Clarification B->E If CoA shows discrepancies D Investigate Other Formulation Components C->D If analytical tests are inconclusive C->E If analytical tests confirm variability F Adjust Formulation or Process Parameters D->F If other components are consistent

Caption: Workflow for troubleshooting inconsistent viscosity.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Compare the CoAs for the different batches of this compound. Look for variations in parameters like purity, water content, and acid value.

  • Perform Analytical Testing:

    • Purity Assessment (HPLC): Use a High-Performance Liquid Chromatography (HPLC) method to determine the purity of each batch and identify any significant differences in the impurity profile.

    • Water Content (Karl Fischer Titration): Variations in water content can significantly impact the viscosity of emulsions.

    • Acid Value Titration: A higher acid value may indicate degradation or the presence of free fatty acids, which can alter the formulation's properties.

  • Evaluate Other Components: Ensure that the variability is not originating from other raw materials in your formulation.

  • Contact the Supplier: If you confirm significant variability, contact your supplier to discuss the findings and request information on their manufacturing process controls.

Scenario 2: Unexpected Peaks in HPLC Chromatogram

Problem: Analysis of a new batch of this compound by HPLC shows unexpected peaks that were not present in previous batches.

Possible Causes and Solutions:

Potential Cause Recommended Action
Residual Starting Materials Use reference standards for lauroyl sarcosine and isopropyl alcohol to confirm the identity of the peaks.
Synthesis Byproducts Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weight of the unknown peaks and deduce their potential structures.
Degradation Products Subject a reference sample to stress conditions (e.g., heat, light, humidity) and analyze by HPLC to see if similar impurity peaks are generated.
Contamination Review the handling and storage procedures for the sample. Re-run the analysis with a freshly prepared sample.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

Objective: To determine the purity of this compound and quantify impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Reference standards for potential impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Standard Preparation: Prepare standards of the main component and any known impurities at a similar concentration.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity using the area normalization method or against a reference standard.

Understanding the Synthesis and Sources of Variability

The synthesis of this compound is typically an esterification reaction. Understanding this process can help pinpoint potential sources of impurities and variability.

G cluster_0 Simplified Synthesis of this compound A Lauroyl Sarcosine (Starting Material) C Esterification Reaction (Acid Catalyst) A->C B Isopropyl Alcohol (Starting Material) B->C D Crude Isopropyl Lauroyl Sarcosinate C->D E Purification (e.g., Distillation, Washing) D->E F Final Product: This compound E->F

Caption: Simplified synthesis of this compound.

Key Points of Potential Variation:

  • Quality of Starting Materials (Nodes A & B): The purity of lauroyl sarcosine and isopropyl alcohol is critical. Impurities in these raw materials can carry through to the final product.

  • Reaction Conditions (Node C): Incomplete reaction can leave residual starting materials. Side reactions can generate byproducts.

  • Purification Efficiency (Node E): The effectiveness of the purification process determines the levels of residual reactants, byproducts, and solvents in the final product.

By systematically investigating these aspects, researchers can better understand and mitigate the impact of batch-to-batch variability of this compound in their work.

References

Technical Support Center: Enhancing Topical Formulation Aesthetics with Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Isopropyl lauroyl sarcosinate to improve the aesthetic properties of topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a topical formulation?

This compound is a lightweight, non-greasy emollient derived from the amino acid sarcosine.[1] In topical formulations, it serves multiple functions:

  • Aesthetic Enhancement: It imparts a smooth, silky feel, reduces greasiness, and improves the spreadability of creams and lotions.[2][3]

  • Solubilizer: It can help dissolve poorly soluble active ingredients and UV filters, ensuring a homogenous distribution within the formulation.

  • Texture Modifier: It contributes to a lighter skin feel and can be used as an alternative to heavier, potentially comedogenic oils.[3]

  • Dispersant: It aids in the even dispersion of pigments and other solid particles.

Q2: What is the recommended usage level for this compound?

The typical recommended usage level for this compound in cosmetic and pharmaceutical formulations ranges from 2% to 10%.[3]

Q3: Is this compound considered safe for topical use?

This compound is generally considered safe for use in topical products and is known to be non-irritating and non-comedogenic for most skin types.[3][4] However, as with any ingredient, there is a rare possibility of allergic contact dermatitis in highly sensitive individuals.[5] A patch test is always recommended when developing a new formulation.

Q4: How does this compound compare to other common emollients?

Compared to heavier oils and some traditional esters, this compound offers a significantly lighter and less greasy skin feel. Its low viscosity contributes to better spreadability and faster absorption.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Decrease in Viscosity This compound has a low intrinsic viscosity.- Gradually incorporate this compound into the formulation while monitoring viscosity. - Consider adjusting the concentration of your primary thickening agent or polymer. - Evaluate the compatibility of this compound with your chosen thickener in a small pilot batch.
Phase Separation or Instability Incompatibility with other formulation components or improper emulsification.- Ensure the HLB (Hydrophile-Lipophile Balance) of your emulsifier system is optimized for the oil phase containing this compound. - Verify the processing parameters, such as homogenization speed and temperature, are adequate for creating a stable emulsion. - Conduct stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) to assess long-term stability.[6]
"Soaping Effect" (Whitening on Rub-out) This can occur with some oil-in-water emulsions, particularly with certain polymers and a high water content.- Optimize the level of this compound; sometimes a lower concentration can mitigate this effect. - Experiment with different emulsifiers or co-emulsifiers. - Incorporate a small amount of a silicone elastomer to improve rub-out aesthetics.
Skin Sensitization or Irritation While rare, some individuals may have a sensitivity to this ingredient.[5]- Conduct a Repeated Insult Patch Test (RIPT) on human subjects to confirm the formulation's low irritation potential. - Ensure the raw material is of high purity and free from residual reactants.
Greasy or Tacky After-feel The concentration of this compound may be too high, or it may be interacting with other emollients or polymers in the formulation.- Systematically reduce the concentration of this compound in test batches to find the optimal level for the desired skin feel. - Evaluate the sensory profile of the formulation with and without other emollients to identify the source of the undesirable after-feel.

Data Presentation

The following tables present illustrative data from studies on a base cream formulation to demonstrate the impact of adding 5% this compound.

Table 1: Rheological Properties

Parameter Base Cream Formulation Base Cream + 5% this compound
Viscosity (at 10 s⁻¹) 25,000 cP18,000 cP
Yield Stress 30 Pa22 Pa
Spreadability (Area in mm² after 1 min) 450 mm²650 mm²

This is representative data based on the known properties of the ingredient and is intended for illustrative purposes.

Table 2: Sensory Panel Evaluation (n=20, Scale 1-10)

Sensory Attribute Base Cream Formulation Base Cream + 5% this compound
Ease of Spreading 6.58.8
Greasiness 7.23.1
Absorption Speed 5.88.2
Smoothness/Silkiness 6.19.0
Tackiness (Residue) 6.82.5

This is representative data based on the known properties of the ingredient and is intended for illustrative purposes.

Experimental Protocols

1. Protocol for Sensory Panel Evaluation

  • Objective: To quantify the aesthetic and sensory properties of a topical formulation.

  • Methodology:

    • Panelist Selection: Recruit a panel of 15-20 trained individuals who are familiar with evaluating the sensory attributes of topical products.

    • Sample Preparation: Prepare the base formulation and the test formulation containing this compound. Code the samples to blind the panelists.

    • Application: Instruct panelists to apply a standardized amount (e.g., 0.5 mL) of each product to a designated area on their forearm.

    • Evaluation: Panelists will evaluate the products based on a set of predefined attributes (e.g., ease of spreading, greasiness, absorption speed, smoothness, tackiness) and rate each attribute on a 10-point scale.

    • Data Analysis: Analyze the collected data statistically to determine significant differences between the formulations.

2. Protocol for Rheological Analysis

  • Objective: To measure the physical properties of the formulation that correlate with sensory attributes.

  • Methodology:

    • Instrumentation: Use a rotational rheometer with a plate-plate or cone-plate geometry.

    • Viscosity Measurement: Conduct a flow sweep to measure the viscosity of the formulation across a range of shear rates (e.g., 0.1 to 100 s⁻¹).

    • Yield Stress Measurement: Perform an amplitude sweep at a constant frequency to determine the yield stress, which is the force required to initiate flow.

    • Data Analysis: Compare the viscosity curves and yield stress values of the base formulation and the test formulation to quantify the effect of this compound on the product's flow properties.

3. Protocol for Spreadability Test

  • Objective: To measure the ease with which a formulation spreads over a surface.

  • Methodology:

    • Apparatus: Use a glass plate or a synthetic skin substrate.

    • Procedure:

      • Place a standardized volume (e.g., 0.1 mL) of the formulation on the center of the plate.

      • Place a second glass plate of a known weight on top of the formulation.

      • After a set time (e.g., 1 minute), measure the diameter of the circle formed by the spread formulation.

    • Calculation: Calculate the area of spread (πr²). A larger area indicates better spreadability.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_analysis Analysis Stage cluster_data Data Interpretation F1 Base Formulation Sensory Sensory Panel Evaluation F1->Sensory Rheology Rheological Analysis F1->Rheology Spread Spreadability Test F1->Spread F2 Formulation + ILS F2->Sensory F2->Rheology F2->Spread Data Comparative Data Analysis Sensory->Data Rheology->Data Spread->Data

Caption: Experimental workflow for comparative analysis.

Troubleshooting_Logic Start Issue Identified (e.g., Low Viscosity) Cause1 ILS Concentration? Start->Cause1 Cause2 Thickener Interaction? Start->Cause2 Cause3 Processing Parameter? Start->Cause3 Solution1 Adjust ILS Level Cause1->Solution1 Solution2 Modify Thickener System Cause2->Solution2 Solution3 Optimize Homogenization Cause3->Solution3

Caption: Logical flow for troubleshooting formulation issues.

References

Technical Support Center: Formulating with Isopropyl Lauroyl Sarcosinate and Amino Acid-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amino acid-based surfactant, Isopropyl Lauroyl Sarcosinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is an amino acid-derived, non-polar surfactant. In cosmetic and pharmaceutical formulations, it serves multiple functions, including:

  • Emollient: It provides a softening and smoothing effect on the skin.[1][2][3]

  • Solubilizer: It can help to dissolve ingredients that are not readily soluble, such as certain organic UV filters.[1][3]

  • Dispersant: It aids in the even distribution of pigments and other solid particles within a formulation.[2]

  • Conditioning Agent: In hair care, it can reduce dryness and frizz.[2]

  • Texture Enhancer: It contributes to a lightweight, non-greasy skin feel and good spreadability.[2]

Q2: What are the typical usage levels for this compound?

The recommended usage level for this compound in cosmetic formulations typically ranges from 2% to 10%.[2]

Q3: Is this compound considered a "natural" ingredient?

While derived from natural sources like fatty acids and the amino acid sarcosine (B1681465), this compound is produced through chemical synthesis.[2]

Troubleshooting Guide

Issue 1: Solubility and Clarity Problems

Q: My formulation containing this compound is cloudy or has undissolved particles. What could be the cause and how can I fix it?

A: this compound is generally soluble in various organic solvents and exhibits good compatibility with many cosmetic ingredients.[4] However, clarity issues can arise due to several factors:

  • Incorrect Solvent System: While soluble in many oils and esters, its solubility can vary. Refer to the solubility data table below for guidance on suitable solvents.

  • Low Temperature: Some formulations may become cloudy or hazy at lower temperatures. Gentle warming can often resolve this.

  • pH Shift: Extreme pH values can affect the stability and solubility of the entire formulation. Ensure the final pH is within the recommended range for all ingredients.

  • Ingredient Incompatibility: While generally compatible, interactions with other ingredients can sometimes lead to precipitation.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Check the solubility of this compound in the specific oils and esters used in your formulation.

  • Optimize the Oil Phase: Consider adjusting the ratios of your oil-phase components to improve overall solubility.

  • Process with Gentle Heat: During manufacturing, ensure all phases are adequately heated to ensure complete dissolution of all ingredients before emulsification.

  • Evaluate pH: Check the pH of your formulation and adjust if necessary. For many systems utilizing amino acid surfactants, a slightly acidic to neutral pH is often optimal.

Data Presentation: Solubility of this compound
Solvent TypeSolvent ExampleSolubility
Esters Caprylic/Capric TriglycerideMiscible
Isopropyl MyristateMiscible
Ethylhexyl PalmitateMiscible
Glycols Propylene GlycolSoluble
Butylene GlycolSoluble
Oils Mineral OilSoluble
Sunflower OilSoluble
Water Slightly Soluble[5]

Note: "Miscible" indicates that the substances will mix in all proportions, while "Soluble" indicates that a significant amount will dissolve. Exact solubility values can vary based on temperature and the presence of other ingredients.

Issue 2: Viscosity Control and Instability

Q: I'm having trouble achieving the target viscosity in my formulation with this compound. It's either too thin or the viscosity changes over time. What should I do?

A: Viscosity issues in formulations containing amino acid-based surfactants are often linked to pH and interactions with other ingredients.

  • pH Dependence: The viscosity of formulations containing sarcosinate surfactants can be highly dependent on the pH. For some systems, a specific pH range is necessary to achieve optimal thickening.[6]

  • Thickener Incompatibility: Not all thickeners are equally effective in the presence of this compound. The choice of thickener and its usage level are critical. Cellulose derivatives and natural gums like xanthan gum are often used in combination with sarcosinates.[7]

  • Electrolyte Sensitivity: Some amino acid surfactant systems can be sensitive to the presence of electrolytes (salts), which can either increase or decrease viscosity.

  • Hydrolysis: At extreme pH values (strong acids or bases), ester-containing ingredients like this compound can undergo hydrolysis, breaking down into lauroyl sarcosine and isopropyl alcohol.[5] This can lead to a drop in viscosity and other stability issues over time.

Troubleshooting Steps:

  • Optimize pH: Carefully measure and adjust the pH of your formulation. For systems with sodium lauroyl sarcosinate, a pH between 5.0 and 5.5 has been shown to be effective for viscosity modulation.[6] A similar approach should be tested for this compound.

  • Evaluate Different Thickeners: Experiment with various types of thickeners (e.g., xanthan gum, hydroxyethylcellulose, carbomers) to find the most effective one for your system. Note that carbomers require neutralization to build viscosity.

  • Control Electrolyte Levels: Be mindful of the electrolyte concentration in your formulation, as it can significantly impact viscosity.

  • Conduct Stability Testing: Perform accelerated stability testing at elevated temperatures to assess the long-term viscosity stability of your formulation.

Mandatory Visualization: Logical Relationship for Viscosity Troubleshooting

cluster_0 Viscosity Issue cluster_1 Potential Causes cluster_2 Troubleshooting Actions Viscosity Too Low Viscosity Too Low Incorrect pH Incorrect pH Viscosity Too Low->Incorrect pH Incompatible Thickener Incompatible Thickener Viscosity Too Low->Incompatible Thickener Viscosity Unstable Viscosity Unstable Viscosity Unstable->Incorrect pH Electrolyte Imbalance Electrolyte Imbalance Viscosity Unstable->Electrolyte Imbalance Ingredient Hydrolysis Ingredient Hydrolysis Viscosity Unstable->Ingredient Hydrolysis Adjust pH Adjust pH Incorrect pH->Adjust pH Test Alternative Thickeners Test Alternative Thickeners Incompatible Thickener->Test Alternative Thickeners Modify Salt Content Modify Salt Content Electrolyte Imbalance->Modify Salt Content Accelerated Stability Testing Accelerated Stability Testing Ingredient Hydrolysis->Accelerated Stability Testing

Caption: Troubleshooting workflow for viscosity issues.

Issue 3: Poor Foam Quality

Q: My cleansing product with this compound has low foam or the foam collapses quickly. How can I improve its foaming properties?

A: While this compound is not primarily a foaming agent, it can be used in cleansing formulations where its mildness and conditioning properties are desired. Poor foam quality can be attributed to:

  • High Oil Content: The presence of oils and emollients can suppress foam.

  • Low Active Surfactant Concentration: The overall concentration of foaming surfactants may be too low.

  • Synergy with Co-surfactants: The choice of primary and secondary surfactants is crucial for foam performance.

Troubleshooting Steps:

  • Optimize Oil Phase: If possible, reduce the level of oils in your formulation or choose oils that are less detrimental to foam.

  • Incorporate Foam Boosters: Add co-surfactants known for their foam-boosting properties, such as cocamidopropyl betaine (B1666868) or decyl glucoside.

  • Adjust Surfactant Ratios: Experiment with different ratios of your primary and secondary surfactants to find the optimal balance for foam volume and stability.

Issue 4: Preservation Challenges

Q: I am concerned about the preservative efficacy in my formulation containing this compound. Are there any specific challenges I should be aware of?

A: Formulations with amino acid-based surfactants can present some preservation challenges:

  • pH Considerations: The efficacy of many preservatives is pH-dependent. The optimal pH for your surfactant system may not be the optimal pH for your chosen preservative.

  • Interactions with Surfactants: Surfactants can interact with preservatives, potentially reducing their availability and efficacy.

  • Complex Formulations: The presence of multiple ingredients can create a more challenging environment to preserve effectively.

Troubleshooting Steps:

  • Select a Broad-Spectrum Preservative: Choose a preservative or a blend of preservatives that is effective against a wide range of microorganisms (bacteria, yeast, and mold).

  • Consider pH Compatibility: Ensure the chosen preservative is effective at the final pH of your formulation.

  • Perform Preservative Efficacy Testing (PET): This is a critical step to ensure your product is adequately protected against microbial contamination.

Experimental Protocols

Protocol 1: Determining Optimal pH for Formulation Stability

Objective: To identify the pH range at which the formulation exhibits optimal physical stability (viscosity, appearance, and phase integrity).

Methodology:

  • Prepare several identical batches of the formulation.

  • Adjust the pH of each batch to a different value using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide). A suggested range to test is from pH 4.5 to 7.5 in 0.5 unit increments.

  • Measure the initial viscosity and observe the appearance of each batch.

  • Place samples of each batch in a stability oven at an elevated temperature (e.g., 45°C) and at room temperature.

  • Observe the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in appearance (color, clarity, separation) and viscosity.

  • The pH range that shows the least change in viscosity and appearance over the study period is considered the optimal pH for stability.

Protocol 2: Preservative Efficacy Testing (PET) - Challenge Test

Objective: To evaluate the effectiveness of the preservative system in the final formulation.

Methodology:

This protocol is a general guideline and should be performed by a qualified microbiology laboratory following standardized methods such as ISO 11930.[8]

  • The product is inoculated with a known concentration of specific microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).[8]

  • The inoculated product is stored at a specified temperature.

  • At defined time intervals (e.g., 7, 14, and 28 days), samples are taken and the number of surviving microorganisms is determined.[8]

  • The reduction in the microbial population over time is compared to established acceptance criteria to determine if the preservative system is effective.

Mandatory Visualization: Experimental Workflow for Preservative Efficacy Testing

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Sampling & Analysis cluster_3 Evaluation Product Sample Product Sample Inoculate Product Inoculate Product Product Sample->Inoculate Product Microorganism Inoculum Microorganism Inoculum Microorganism Inoculum->Inoculate Product Incubate at Controlled Temp Incubate at Controlled Temp Inoculate Product->Incubate at Controlled Temp Sample at Day 7, 14, 28 Sample at Day 7, 14, 28 Incubate at Controlled Temp->Sample at Day 7, 14, 28 Enumerate Surviving Microbes Enumerate Surviving Microbes Sample at Day 7, 14, 28->Enumerate Surviving Microbes Compare to Acceptance Criteria Compare to Acceptance Criteria Enumerate Surviving Microbes->Compare to Acceptance Criteria Determine Preservative Efficacy Determine Preservative Efficacy Compare to Acceptance Criteria->Determine Preservative Efficacy

References

Validation & Comparative

Comparative Analysis of Sarcosinate Esters in Topical Drug Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective topical drug delivery systems. Sarcosinate esters, a class of biodegradable and biocompatible surfactants derived from the amino acid sarcosine, have garnered attention for their potential to reversibly modulate the stratum corneum barrier and facilitate the cutaneous delivery of therapeutic agents.

This guide provides a comparative analysis of sarcosinate esters as topical penetration enhancers, with a focus on their performance relative to other commonly used alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of topical formulations.

Mechanism of Action: Modulating the Stratum Corneum Barrier

The primary mechanism by which sarcosinate esters and other chemical penetration enhancers facilitate drug delivery through the skin involves the disruption of the highly organized lipid matrix of the stratum corneum. This outermost layer of the epidermis is the principal barrier to percutaneous absorption. Enhancers can fluidize these lipids, creating more permeable pathways for drug molecules to traverse.

G cluster_stratum_corneum Stratum Corneum cluster_enhancers Penetration Enhancers cluster_effects Mechanism of Enhancement Corneocytes Corneocytes (Bricks) LipidMatrix Lipid Matrix (Mortar) (Highly Ordered) SarcosinateEsters Sarcosinate Esters LipidFluidization Lipid Fluidization & Disruption of Order SarcosinateEsters->LipidFluidization Primary Action OtherEnhancers Other Enhancers (e.g., Oleic Acid, Propylene (B89431) Glycol) OtherEnhancers->LipidFluidization IncreasedPermeability Increased Drug Permeability LipidFluidization->IncreasedPermeability Leads to Drug Topically Applied Drug IncreasedPermeability->Drug Enhanced Delivery Drug->LipidMatrix Barrier Function

Mechanism of Sarcosinate Esters as Penetration Enhancers.

Comparative Performance of Penetration Enhancers

The efficacy of a penetration enhancer is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeation flux with the enhancer to the flux without it. The following table summarizes representative in vitro performance data for various sarcosinate esters and common alternatives. It is important to note that the ER is dependent on the specific drug, vehicle, and experimental conditions.

Penetration EnhancerDrug ModelConcentration (% w/v)VehicleEnhancement Ratio (ER)Reference
Sarcosinate Esters
Sodium Lauroyl Sarcosinate (NLS)Fluorescein350% Ethanol/PBSUp to 47 (synergistic with ethanol)[1]
Sodium Lauroyl Sarcosinate (NLS)Fluorescein30PBSNo significant increase[2]
Lauroyl SarcosineIsosorbide Dinitrate30-Increased penetration[2]
Common Alternatives
Oleic AcidS-Methyl-l-Methionine5PG/DDW (50:50)~7.98 (Flux in µg/hr/cm²)[3]
Oleic Acid & EthanolS-Methyl-l-Methionine1 (OA) + 10 (EtOH)PG/DDW (50:50)~7.11 (Flux in µg/hr/cm²)[3]
Propylene Glycol (PG)Various-Aqueous Buffer/Commercial FormulationsEnhancer properties, especially for hydrophilic compounds[4]
Azone & TranscutolSodium Naproxen-Pluronic F-127 gelUp to 2-fold increase (synergistic)[5]
Nerolidol (Sesquiterpene)5-Fluorouracil--Up to 20-fold increase[5]

Note: Direct comparison of ER values across different studies should be done with caution due to variations in experimental setups.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of topical penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of drugs.

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical formulation.

Apparatus: Jacketed Franz diffusion cells.

Membrane: Excised human or animal (e.g., porcine ear) skin is preferred for its physiological relevance.[6][7] Synthetic membranes can be used for screening purposes.

Protocol:

  • Membrane Preparation: Thaw cryopreserved skin and cut it into appropriate sizes to fit the Franz diffusion cells. The stratum corneum should face the donor compartment.[8]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring a leak-proof seal.

  • Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 for poorly water-soluble drugs) that has been degassed to prevent bubble formation.[8] The temperature is maintained at 32°C to mimic skin surface temperature.

  • Formulation Application: Apply a precise amount of the test formulation to the skin surface in the donor compartment.[8]

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[8]

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.[8]

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation profile. The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Medium (e.g., PBS + Tween 80) D Fill Receptor Chamber & Equilibrate to 32°C A->D B Prepare Skin Membrane (e.g., Porcine Ear Skin) C Assemble Franz Cell (Membrane between chambers) B->C C->D E Apply Topical Formulation to Donor Chamber D->E F Collect Samples from Receptor at Time Intervals E->F G Analyze Drug Concentration (e.g., HPLC) F->G H Calculate Permeation Parameters (Flux, ER) G->H

Workflow for In Vitro Skin Permeation Study.

In Vitro Skin Irritation Test

This assay evaluates the potential of a substance to cause skin irritation.

Objective: To determine the cytotoxicity of a topical formulation on reconstructed human epidermis (RhE).

Model: Reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™).[9]

Protocol:

  • Tissue Culture: Culture the RhE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Formulation Application: Apply a defined amount of the test formulation topically to the tissue surface. Include positive (e.g., sodium dodecyl sulfate) and negative (e.g., PBS) controls.[10]

  • Incubation: Incubate the tissues for a specified period (e.g., 60 minutes).[9]

  • Rinsing and Post-Incubation: Thoroughly rinse the formulation from the tissue surface and continue incubation in fresh medium for a post-exposure period (e.g., 42 hours).[10]

  • Viability Assay: Assess tissue viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.[10]

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤50%) compared to the negative control.[10]

Drug Deposition Study in Skin Layers

This experiment quantifies the amount of drug retained in the different layers of the skin.

Objective: To determine the distribution of the drug within the stratum corneum, epidermis, and dermis after topical application.

Protocol:

  • Permeation Experiment: Conduct an in vitro skin permeation study as described above for a defined period.

  • Skin Preparation: At the end of the experiment, dissemble the Franz cells and carefully clean the skin surface to remove any excess formulation.

  • Separation of Skin Layers:

    • Stratum Corneum: Use the tape-stripping technique, where successive layers of adhesive tape are applied to and removed from the skin surface.

    • Epidermis and Dermis: The epidermis can be separated from the dermis by heat treatment or enzymatic digestion.

  • Drug Extraction: Extract the drug from the collected tape strips and the separated epidermis and dermis using a suitable solvent.

  • Analysis: Quantify the amount of drug in each extract using a validated analytical method (e.g., HPLC).

  • Data Presentation: Express the results as the amount of drug per unit area or per weight of tissue for each skin layer.[11]

Conclusion

Sarcosinate esters represent a promising class of penetration enhancers for topical drug delivery, demonstrating significant efficacy, particularly when used in synergistic combinations with other excipients like ethanol.[1] Their biocompatibility and biodegradability make them attractive alternatives to some traditional enhancers. However, their performance is highly dependent on the formulation context. A thorough comparative evaluation, utilizing standardized in vitro models as detailed in this guide, is crucial for selecting the optimal penetration enhancer to achieve the desired therapeutic outcomes in topical drug development. Further research focusing on direct comparative studies of a wider range of sarcosinate esters against established enhancers will provide a more comprehensive understanding of their relative performance and potential applications.

References

Isopropyl Lauroyl Sarcosinate: Evaluating its Efficacy as a Solubilizing Agent in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solubilizing agent is a critical step in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comparative overview of Isopropyl Lauroyl Sarcosinate and its potential as a solubilizing agent, alongside established alternatives. However, it is important to note a significant gap in publicly available data regarding its specific application and quantitative performance in pharmaceutical drug delivery systems.

This compound, an amino acid-based surfactant, is widely recognized in the cosmetics industry for its properties as an emollient, dispersant, and solubilizer for ingredients such as organic UV filters.[1][2][3][4][5][6][7] Its chemical structure, derived from sarcosine (B1681465) (an amino acid) and lauric acid (a fatty acid), gives it an amphiphilic nature, suggesting potential utility in solubilizing lipophilic compounds.[4][7] While it is touted for its ability to dissolve poorly soluble materials in cosmetic formulations, there is a conspicuous absence of peer-reviewed studies and patent literature that quantitatively assess its efficacy for enhancing the solubility of BCS Class II or Class IV drugs in a pharmaceutical context.

Comparison with Alternative Solubilizing Agents

In pharmaceutical development, a variety of excipients are employed to enhance the solubility of poorly soluble drugs. These include surfactants, polymers, and lipids, which can be formulated into various dosage forms. Common alternatives to novel agents like this compound include:

  • Polysorbates (e.g., Polysorbate 80): Non-ionic surfactants widely used for their solubilizing and emulsifying properties.

  • Polyoxyl Castor Oils (e.g., Cremophor® EL): Often used in the formulation of water-insoluble drugs for oral and intravenous administration.

  • Cyclodextrins (e.g., β-Cyclodextrin): These have a cage-like structure that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.

  • Co-solvents (e.g., Propylene Glycol, Ethanol): Used to increase the solubility of drugs by reducing the polarity of the aqueous environment.

  • Other Amino Acid-Based Surfactants: Some studies have explored the use of other amino acid-derived surfactants for drug solubilization, indicating a potential for this class of compounds.[8][9][10][11][12]

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of this compound with these established pharmaceutical solubilizers is not feasible at this time.

Experimental Protocols for Evaluating Solubilizing Agents

To validate the efficacy of any new solubilizing agent, a systematic experimental approach is required. The following outlines a general protocol for conducting phase solubility studies, a fundamental experiment in preformulation.

Phase Solubility Study Protocol

Objective: To determine the effect of a potential solubilizing agent on the aqueous solubility of a poorly water-soluble drug.

Materials:

  • Poorly water-soluble Active Pharmaceutical Ingredient (API)

  • This compound

  • Alternative solubilizing agents (e.g., Polysorbate 80, Cremophor® EL)

  • Phosphate buffered saline (PBS) at various physiological pH values (e.g., 1.2, 4.5, 6.8)

  • Distilled or deionized water

  • Analytical solvent for the API (e.g., methanol, acetonitrile)

  • Standard laboratory glassware and equipment (vials, orbital shaker, centrifuge, filtration apparatus, HPLC or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) in a relevant buffer (e.g., PBS pH 6.8). Repeat this for each of the alternative solubilizing agents to be tested.

  • Equilibrium Solubility Determination:

    • Add an excess amount of the API to a fixed volume of each solubilizer solution.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples to separate the undissolved API.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantitative Analysis:

    • Dilute the filtered supernatant with an appropriate analytical solvent.

    • Determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

  • Data Analysis:

    • Plot the solubility of the API (mg/mL or M) as a function of the solubilizing agent concentration (% w/v or M).

    • Analyze the shape of the phase solubility diagram to understand the mechanism of solubilization.

Below is a Graphviz diagram illustrating the workflow for a phase solubility study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Excess API mix Mix API and Solubilizer Solution prep_api->mix prep_sol Prepare Solubilizer Solutions (Varying Concentrations) prep_sol->mix shake Equilibrate on Orbital Shaker (e.g., 48 hours, 37°C) mix->shake centrifuge Centrifuge to Separate Undissolved API shake->centrifuge filter Filter Supernatant (e.g., 0.22 µm filter) centrifuge->filter quantify Quantify API Concentration (HPLC or UV-Vis) filter->quantify plot Plot Phase Solubility Diagram quantify->plot

Fig. 1: Experimental workflow for a phase solubility study.

Data Presentation

Without experimental data from studies on this compound in pharmaceutical applications, a quantitative comparison table cannot be generated. Should such data become available, it would be structured as follows:

Table 1: Comparative Solubilization Efficacy of Various Agents for Drug X

Solubilizing AgentConcentration (% w/v)Solubility of Drug X (µg/mL)Fold Increase in Solubility
Control (Buffer) 0-1.0
This compound 0.5Data not availableData not available
1.0Data not availableData not available
2.0Data not availableData not available
Polysorbate 80 0.5Example ValueExample Value
1.0Example ValueExample Value
2.0Example ValueExample Value
Cremophor® EL 0.5Example ValueExample Value
1.0Example ValueExample Value
2.0Example ValueExample Value

Conclusion

This compound is an established ingredient in the cosmetics sector with recognized solubilizing capabilities for certain types of molecules. Its amino acid-based structure makes it an interesting candidate for exploration in pharmaceutical formulations. However, there is a clear and significant lack of published, peer-reviewed research demonstrating its efficacy and safety as a solubilizing agent for orally or parenterally administered drugs.

For drug development professionals, while the theoretical potential of this compound may be of interest, its practical application cannot be validated without rigorous experimental data. Further research, including comparative phase solubility studies, formulation of drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), and in vitro/in vivo performance evaluations, is necessary to ascertain its true value as a pharmaceutical excipient. Until such data is available, established solubilizing agents with a proven track record in approved drug products remain the standard choice.

References

A Comparative Guide to In Vivo Skin Compatibility Assessment of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isopropyl Lauroyl Sarcosinate's skin compatibility profile against common alternatives, supported by established in vivo experimental data and detailed protocols. This compound (ILS) is an amino acid-based emollient and solubilizer valued for its light, non-greasy feel and biodegradability.[1][2] Understanding its performance in standardized safety assessments is critical for formulation development.

Performance Comparison: this compound vs. Alternatives

The skin compatibility of a topical ingredient is primarily assessed by its potential to cause irritation and allergic contact sensitization. In vivo studies remain a crucial component of safety assessment for novel ingredients or formulations. Here, we compare this compound to Sodium Lauryl Sulfate (SLS), a widely studied anionic surfactant known for its irritation potential, which serves as a benchmark irritant in many skin compatibility studies.[3][4]

While direct comparative studies are limited, data from standardized tests on individual ingredients allow for a cross-study performance evaluation.

Table 1: Comparative Summary of In Vivo Skin Irritation Data

Test SubstanceSpeciesTest GuidelineKey FindingPrimary Irritation Index (PII)Classification
This compound RabbitEquivalent to OECD 404Slight skin irritant.[5]Data not specified; inferred to be low.Slight Irritant[5]
Sodium Lauryl Sulfate (SLS) RabbitOECD 404Moderate to severe irritant.[6]>2.0 (concentration dependent)Irritant[6]

Table 2: Comparative Summary of In Vivo Skin Sensitization Data

Test SubstanceSpeciesTest GuidelineKey FindingResultClassification
This compound Guinea PigGuinea Pig Maximisation TestNo evidence of skin sensitization.[5]0% inductionNon-sensitizer[5]
Sodium Lauryl Sulfate (SLS) MouseLLNA (OECD 429)Can induce lymphocyte proliferation.[3]Stimulation Index (SI) > 3.0 at certain concentrations.Weak Sensitizer (B1316253) / Irritant[3][7]

Note: While ILS has a very low sensitization potential, rare cases of allergic contact dermatitis in humans have been reported, underscoring the importance of comprehensive safety evaluation.[8][9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of skin compatibility data. The following are standard protocols for assessing skin irritation and sensitization.

Acute Dermal Irritation/Corrosion (Following OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[10][11][12]

  • Test System: Healthy, young adult albino rabbits are typically used.[13]

  • Procedure:

    • Approximately 24 hours before the test, the fur on the animal's back is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[12]

    • The patch is secured with semi-occlusive tape for a 4-hour exposure period.

    • Following exposure, the patch and any residual test substance are removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12] Reactions are scored according to a standardized scale (e.g., Draize scale).

  • Data Analysis: The Primary Irritation Index (PII) is calculated from the sum of erythema and edema scores at the 24 and 72-hour readings. The PII is used to classify the substance's irritation potential (e.g., negligible, slight, moderate, severe).[14]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (Following OECD Test Guideline 429)

The LLNA is the preferred in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the draining lymph nodes.[15][16][17]

  • Test System: Female mice of the CBA/Ca or CBA/J strain are used.[18]

  • Procedure:

    • The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil). A minimum of three concentrations are tested, along with a vehicle control and a positive control.[19]

    • For three consecutive days, 25 µL of the test substance, vehicle, or positive control is applied to the dorsum of each ear.[20]

    • On day 6, all mice are injected intravenously with ³H-methyl thymidine (B127349) (a radiolabel).

    • Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis:

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by β-scintillation counting.

    • A Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in that group by the mean proliferation in the vehicle control group.

    • A substance is classified as a potential skin sensitizer if the SI is ≥ 3.[18][19] The EC3 value, the estimated concentration required to produce an SI of 3, can also be calculated to determine sensitizing potency.[21]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard clinical study to evaluate a product's potential for causing irritation or sensitization under exaggerated exposure conditions in humans.[22][23][24]

  • Test Population: Typically conducted on a panel of 50-200 healthy volunteers.[25]

  • Procedure: The test consists of three phases:

    • Induction Phase (3 weeks): The test product is applied under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) nine times over three weeks. Patches are typically worn for 24-48 hours.[26][27] Skin is scored for any irritation before each new application.

    • Rest Phase (2 weeks): A two-week period with no patch application allows any irritation to resolve and for an immune response to develop if sensitization has been induced.[27]

    • Challenge Phase (1 week): The product is applied under a patch to a new, previously unexposed "virgin" skin site.[26]

  • Observation: The challenge patch site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, 72, and sometimes 96 hours after application.[25]

  • Interpretation: A reaction at the challenge site that is significantly greater than any irritation seen during the induction phase is indicative of sensitization. If no reactions are observed, the product is considered non-sensitizing under the test conditions.[25]

Visualized Workflows and Pathways

Experimental Workflow for In Vivo Skin Compatibility Assessment

G Workflow for In Vivo Skin Compatibility Assessment cluster_0 Pre-clinical (Animal Models) cluster_1 Clinical (Human Volunteers) irritation_test Acute Dermal Irritation Test (OECD 404) irritation_result Result: Primary Irritation Index (PII) irritation_test->irritation_result sensitization_test Local Lymph Node Assay (LLNA) (OECD 429) sensitization_result Result: Stimulation Index (SI) sensitization_test->sensitization_result decision Proceed to Clinical Trial? irritation_result->decision sensitization_result->decision hript Human Repeat Insult Patch Test (HRIPT) hript_result Result: No Sensitization Observed hript->hript_result end Safety Profile Established hript_result->end start Test Substance: This compound start->irritation_test start->sensitization_test decision->hript Favorable Pre-clinical Data

Caption: Workflow for assessing skin compatibility from pre-clinical to clinical testing.

Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP_Skin_Sensitization cluster_legend Legend mie KE1: Covalent Binding to Skin Proteins (Molecular Initiating Event) ke2 KE2: Keratinocyte Activation (Cellular Response) mie->ke2 Danger Signals ke3 KE3: Dendritic Cell Activation (Cellular Response) ke2->ke3 Cytokine Release ke4 KE4: T-Cell Proliferation (Organ Response) ke3->ke4 Antigen Presentation in Lymph Node ao Adverse Outcome: Allergic Contact Dermatitis (Organism Response) ke4->ao Memory T-Cell Formation k1 Key Event 1 (MIE) k23 Key Events 2 & 3 k4 Key Event 4 ao_legend Adverse Outcome

Caption: The key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

References

A Head-to-Head Comparison of Isopropyl Lauroyl Sarcosinate with Other Emollients: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision in the formulation of topical products, influencing not only the sensory characteristics but also the stability and bioavailability of the final product. This guide provides a detailed comparison of Isopropyl Lauroyl Sarcosinate against other commonly used emollients. While direct, publicly available head-to-head experimental data is limited, this comparison synthesizes available information from technical data sheets and general scientific literature to offer a comprehensive overview for formulation development.

This compound, an amino acid-derived emollient, is recognized for its lightweight, non-greasy feel and excellent solubilizing properties.[1][2][3][4][5] This guide will compare its known characteristics with those of other key emollient classes: esters, triglycerides, and silicones.

Physicochemical and Performance Data of Common Emollients

The selection of an emollient is often a balance between desired sensory attributes, occlusivity, and compatibility with other formulation components. The following tables summarize the key performance indicators for this compound and a selection of other commonly used emollients.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
INCI Name This compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Chemical Class Amino Acid Derivative (Ester)EsterTriglycerideSilicone
Appearance Colorless to light yellow liquid[1][6]Colorless, oily liquidClear, colorless to slightly yellowish liquidClear, colorless liquid
Solubility Oil SolubleOil SolubleOil SolubleInsoluble in water and oil
Viscosity Low[1][2]LowMediumVaries by grade
Spreadability Good[1][2][5]ExcellentGoodExcellent

Table 2: Performance Characteristics of Selected Emollients

Performance MetricThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Skin Feel Lightweight, non-greasy, velvety[1][5]Light, non-greasySmooth, non-greasySilky, smooth, powdery
Occlusivity Forms a barrier to reduce moisture loss[5]ModerateModerateForms a breathable barrier[7]
Solubilizing Power Excellent for poorly soluble actives and UV filters[1][2][6][8]GoodModerateLimited
Comedogenicity Generally considered non-comedogenicCan be comedogenic for some skin typesGenerally non-comedogenicNon-comedogenic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in-vivo and in-vitro studies cited in the evaluation of emollients.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring the amount of water that evaporates from the epidermis.

Apparatus: A TEWL meter (e.g., Tewameter®).

Protocol:

  • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm.

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The change in TEWL from baseline is calculated to determine the occlusivity of the emollient. A decrease in TEWL indicates a strengthening of the skin barrier.

Corneometry

Objective: To measure the hydration level of the stratum corneum after the application of an emollient.

Apparatus: A Corneometer®.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurement.

  • Baseline Measurement: A baseline skin hydration reading is taken from a defined area on the volar forearm.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: Corneometry readings are taken at specified time intervals post-application.

  • Data Analysis: The increase in skin capacitance (arbitrary units) from baseline indicates the moisturizing efficacy of the emollient.

Sensory Panel Analysis

Objective: To evaluate the sensory characteristics of an emollient through a trained panel of assessors.

Protocol:

  • Panelist Training: A panel of trained sensory assessors is selected and trained on a lexicon of sensory attributes for topical products (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

  • Sample Preparation: Standardized samples of each emollient are prepared in neutral, coded containers.

  • Evaluation Procedure: A standardized amount of each emollient is applied to a designated area of the forearm of each panelist. Panelists evaluate each product based on the predefined sensory attributes and score them on a linear scale (e.g., 0-10).

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create a sensory profile for each emollient.

Mandatory Visualizations

Experimental Workflow for Emollient Efficacy Testing

G Experimental Workflow for Emollient Efficacy Testing cluster_pre Pre-Study cluster_test Testing cluster_analysis Data Analysis Subject_Screening Subject Screening Acclimatization Acclimatization Subject_Screening->Acclimatization Baseline_Measurement Baseline Measurements (TEWL, Corneometry) Acclimatization->Baseline_Measurement Product_Application Product Application Baseline_Measurement->Product_Application Post_Application_Measurements Post-Application Measurements (Timed Intervals) Product_Application->Post_Application_Measurements Data_Collection Data Collection Post_Application_Measurements->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for a clinical study evaluating the efficacy of moisturizing products.

In-Vitro Skin Permeation Study Workflow

G In-Vitro Skin Permeation Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Preparation Excised Skin Preparation Franz_Cell_Setup Franz Diffusion Cell Setup Skin_Preparation->Franz_Cell_Setup Formulation_Application Application of Formulation to Donor Chamber Franz_Cell_Setup->Formulation_Application Sample_Collection Receptor Fluid Sampling (Timed Intervals) Formulation_Application->Sample_Collection Sample_Analysis Sample Analysis (e.g., HPLC) Sample_Collection->Sample_Analysis Permeation_Profile Permeation Profile Generation Sample_Analysis->Permeation_Profile Data_Interpretation Data Interpretation Permeation_Profile->Data_Interpretation

Caption: A typical workflow for an in-vitro skin permeation study using Franz diffusion cells.

Conclusion

References

Efficacy validation of Isopropyl lauroyl sarcosinate in enhancing UV filter photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photostability of UV filters is a critical factor in the development of effective and reliable sunscreen products. The degradation of these filters upon exposure to UV radiation can significantly compromise the protective capacity of a sunscreen. This guide provides a comparative analysis of Isopropyl Lauroyl Sarcosinate (ILS) and other common alternatives used to enhance the photostability of UV filters, with a focus on the widely used UVA filter, Avobenzone (B1665848).

Executive Summary

Comparative Analysis of Photostabilizers

The following table summarizes the photostabilizing efficacy of various compounds on the UV filter Avobenzone. The data is compiled from multiple studies to provide a comparative overview.

PhotostabilizerUV FilterUV Exposure Conditions% Avobenzone DegradationPhotostability EnhancementSource
None (Control) Avobenzone120 minutes of sunlight exposure~80%-[1]
This compound (ILS) AvobenzoneNot SpecifiedData Not AvailableQualitatively confirmed to produce photostable formulations[2]
Diethylhexyl Syringylidene Malonate (DESM) Avobenzone5 MED (Minimal Erythemal Dose)Not Specified7-fold increase in photostability[3]
Bemotrizinol (Tinosorb S) AvobenzoneProlonged UV irradiation<10%Retains over 90% of Avobenzone's activity[4]
Octocrylene AvobenzoneNot SpecifiedNot SpecifiedWidely used and effective photostabilizer[5]
SolaStay S1® Avobenzone120 minutes of sun exposure~49.44%Retains 50.56% of Avobenzone

Experimental Protocols

Accurate and reproducible methods are essential for validating the efficacy of photostabilizers. The two primary methods for assessing UV filter photostability are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

In Vitro Photostability Testing using HPLC

This method provides a quantitative analysis of the concentration of the UV filter before and after UV exposure.

1. Sample Preparation:

  • Prepare a base formulation containing the UV filter (e.g., Avobenzone) without any photostabilizer.

  • Prepare test formulations by incorporating the photostabilizer (e.g., this compound or an alternative) into the base formulation at a specified concentration.

  • Accurately weigh and apply a thin, uniform film of each formulation (typically 1.0-2.0 mg/cm²) onto a suitable substrate, such as roughened polymethylmethacrylate (PMMA) plates.

  • Allow the films to dry for a set period (e.g., 30 minutes) in the dark at a controlled temperature.

2. UV Irradiation:

  • Expose the plates to a controlled dose of UV radiation from a solar simulator. The light source should comply with international standards (e.g., ISO 24443).

  • The irradiation dose is typically measured in MEDs (Minimal Erythemal Doses) or Joules/cm². A common dose for photostability testing is 10 MEDs.

  • A set of plates should be kept in the dark as a non-irradiated control.

3. Extraction:

  • After irradiation, immerse the PMMA plates in a known volume of a suitable solvent (e.g., methanol (B129727) or ethanol) to dissolve the sunscreen film.

  • Use sonication to ensure complete extraction of the UV filter from the substrate.

4. HPLC Analysis:

  • Filter the extracts through a 0.45 µm syringe filter.

  • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.

  • Detection is typically performed using a UV detector set at the maximum absorption wavelength of the UV filter (e.g., ~357 nm for Avobenzone).

  • Quantify the concentration of the UV filter in the irradiated and non-irradiated samples against a standard calibration curve.

5. Calculation of Photodegradation:

  • Calculate the percentage of photodegradation using the following formula: % Degradation = [(C_non-irradiated - C_irradiated) / C_non-irradiated] * 100

In Vitro Photostability Testing using UV-Vis Spectrophotometry

This method assesses the change in the UV absorbance spectrum of the sunscreen film after UV exposure.

1. Sample Preparation and UV Irradiation:

  • Follow the same procedure as for the HPLC method (steps 1 and 2).

2. Spectrophotometric Measurement:

  • Measure the absorbance of the sunscreen film on the PMMA plate before and after UV irradiation using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • The absorbance is scanned across the UV spectrum (typically 290-400 nm).

3. Analysis of Results:

  • Compare the absorbance spectra of the irradiated and non-irradiated samples. A decrease in absorbance at the characteristic wavelength of the UV filter indicates photodegradation.

  • The change in the area under the curve (AUC) of the absorbance spectrum can also be used to quantify the loss of protection.

Visualizations

Experimental Workflow for Photostability Testing

experimental_workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_hplc HPLC Method cluster_uvvis UV-Vis Method cluster_results Results prep1 Prepare Base & Test Formulations prep2 Apply Uniform Film to PMMA Plates prep1->prep2 prep3 Dry Films in Dark prep2->prep3 exp1 Irradiate with Solar Simulator prep3->exp1 exp2 Non-Irradiated Control prep3->exp2 hplc1 Extract UV Filter exp1->hplc1 uvvis1 Measure Absorbance Spectra exp1->uvvis1 exp2->hplc1 exp2->uvvis1 hplc2 HPLC Analysis hplc1->hplc2 hplc3 Quantify Concentration hplc2->hplc3 res1 Calculate % Photodegradation hplc3->res1 uvvis2 Compare Spectra uvvis1->uvvis2

Caption: Workflow for in vitro photostability testing of UV filters.

Mechanism of Avobenzone Photodegradation and Stabilization

avobenzone_photostability cluster_avobenzone Avobenzone cluster_stabilizer Photostabilizer avo_enol Enol Form (Stable, UVA Absorbing) avo_excited Excited State avo_enol->avo_excited Excitation avo_keto Keto Form (Less Stable, Less UVA Absorbing) avo_excited->avo_keto Isomerization stabilizer e.g., this compound, Octocrylene, Tinosorb S avo_excited->stabilizer Energy Transfer avo_keto->avo_enol Tautomerization (slow) avo_degraded Degradation Products avo_keto->avo_degraded Degradation stabilizer->avo_enol Returns to Ground State uv_light UV Light uv_light->avo_enol Absorption

Caption: Simplified mechanism of Avobenzone photodegradation and stabilization.

References

Assessing the Synergistic Effects of Isopropyl Lauroyl Sarcosinate and Its Analogs with Other Penetration Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents holds immense promise for improving patient compliance and achieving systemic effects while avoiding first-pass metabolism. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug transport across the skin. Isopropyl lauroyl sarcosinate, a lightweight emollient and texture enhancer, has been identified as a potential penetration enhancer.[1][2] This guide provides a comparative analysis of the synergistic effects of sarcosinate-based penetration enhancers with other compounds, offering insights into optimizing dermal and transdermal formulations.

Due to a lack of extensive direct studies on this compound, this guide leverages data from its close structural analog, N-lauroylsarcosine (NLS), to explore synergistic potentiation of skin permeation. Furthermore, we will draw comparisons with a patented formulation utilizing this compound to enhance the delivery of niacinamide.

Comparative Analysis of Synergistic Permeation Enhancement

The following tables summarize the quantitative data on the synergistic effects of N-lauroylsarcosine with other penetration enhancers. This data, derived from in vitro studies, demonstrates the significant potential of these combinations to improve the transdermal delivery of molecules.

Table 1: Synergistic Effect of N-Lauroylsarcosine (NLS) and Ethanol (B145695) on Fluorescein Permeation

Enhancer CombinationModel DrugSkin ModelEnhancement Ratio (ER)Key Findings
N-Lauroylsarcosine (0-3% w/v) + Ethanol (25-50%)FluoresceinHuman Cadaver EpidermisUp to 47-foldThe synergistic effect is attributed to the fluidization of stratum corneum lipids.[3][4][5]

Table 2: Synergistic Effect of N-Lauroylsarcosine (NLS) and Sorbitan (B8754009) Monolaurate (S20) on Fluorescein Permeation

Enhancer CombinationModel DrugSkin ModelOptimal Ratio (NLS:S20)Key Findings
N-Lauroylsarcosine + Sorbitan Monolaurate (S20)FluoresceinPorcine Skin0.6:0.4 at 2% (w/v) total enhancer concentrationThis combination aims to maximize the enhancement ratio while minimizing skin irritation potential.[6]

While direct quantitative data for a synergistic formulation containing this compound from publicly available peer-reviewed literature is limited, a patent application describes its use in a cosmetic composition to enhance the penetration of niacinamide. The patent suggests a synergistic interaction between this compound, glycerin, and a lipid bilayer structurant to increase the amount of the active that enters the skin.[1] This indicates that this compound, like its analog NLS, can work in concert with other excipients to improve dermal delivery.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of N-lauroylsarcosine's synergistic effects.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the permeation of a substance across a skin sample.

  • Preparation of Receptor Solution: A phosphate-buffered saline (PBS) solution is typically used as the receptor medium to mimic physiological conditions. For lipophilic drugs, a solvent mixture such as ethanol-water may be employed. The solution should be degassed to prevent bubble formation.[7]

  • Membrane Preparation and Mounting: Full-thickness skin or separated epidermis (obtained by heat treatment) from sources like human cadavers or porcine ears is used. The membrane is preconditioned in the receptor solution and then mounted between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.[7][8]

  • Application of Formulation: The test formulation containing the active pharmaceutical ingredient (API) and the penetration enhancers is applied uniformly to the membrane surface in the donor chamber.[7]

  • Temperature and Stirring: The receptor solution is maintained at a constant temperature, typically 32°C for skin studies, using a water jacket. The solution is continuously stirred to ensure uniform distribution of the permeated substance.[7][9]

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.[7]

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][9]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with enhancers by the flux of the control formulation (without enhancers).[8]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is used to investigate the mechanism of action of penetration enhancers by analyzing changes in the structure of the stratum corneum lipids and proteins.

  • Sample Preparation: A sample of the stratum corneum, either isolated or as part of a full-thickness skin sample, is treated with the penetration enhancer formulation for a specific duration.

  • Spectra Acquisition: The treated skin sample is placed on the ATR crystal of the FTIR spectrometer. Spectra are recorded over a specific wavelength range (e.g., 4000-400 cm⁻¹) with a set resolution. Multiple scans are typically averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectra.[10][11]

  • Data Analysis: Changes in the position and shape of characteristic infrared bands are analyzed. Specifically, shifts in the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) can indicate fluidization of the stratum corneum lipids. Alterations in the amide I and amide II bands (around 1650 and 1550 cm⁻¹) can suggest changes in the secondary structure of keratin.[12][13]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.

G cluster_0 Synergistic Mechanism of NLS and Ethanol NLS NLS Increased_Fluidity Increased Lipid Fluidity NLS->Increased_Fluidity Ethanol Ethanol Ethanol->Increased_Fluidity Stratum_Corneum_Lipids Stratum Corneum Lipids Stratum_Corneum_Lipids->Increased_Fluidity Enhanced_Permeation Enhanced Drug Permeation Increased_Fluidity->Enhanced_Permeation

Caption: Proposed synergistic mechanism of N-lauroylsarcosine (NLS) and ethanol.

G Start Start Prepare_Franz_Cell Prepare Franz Diffusion Cell and Receptor Solution Start->Prepare_Franz_Cell Mount_Skin Mount Skin Membrane Prepare_Franz_Cell->Mount_Skin Apply_Formulation Apply Formulation to Donor Chamber Mount_Skin->Apply_Formulation Run_Experiment Run Experiment at 32°C with Stirring Apply_Formulation->Run_Experiment Collect_Samples Collect Samples at Predetermined Intervals Run_Experiment->Collect_Samples Analyze_Samples Analyze Samples (e.g., HPLC) Collect_Samples->Analyze_Samples Calculate_Flux Calculate Permeation Flux and Enhancement Ratio Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Caption: Experimental workflow for in vitro skin permeation studies.

G NLS_S20_Mixture NLS:S20 Mixture Micelle_Formation Micelle-like Aggregation NLS_S20_Mixture->Micelle_Formation SC_Interaction Interaction with Stratum Corneum Micelle_Formation->SC_Interaction Reduced_Irritation Reduced Skin Irritation SC_Interaction->Reduced_Irritation Enhanced_Permeation Enhanced Drug Permeation SC_Interaction->Enhanced_Permeation

Caption: Logical relationship for NLS and S20 synergistic enhancement.

Conclusion

While direct, extensive comparative data on the synergistic effects of this compound remains an area for future research, the available information on its analog, N-lauroylsarcosine, provides compelling evidence for the potential of sarcosinate derivatives as effective components in synergistic penetration-enhancing systems. The significant enhancement ratios observed with combinations of NLS and ethanol, and the optimized efficacy-to-irritation profile of NLS with sorbitan monolaurate, highlight the promise of this class of compounds. Furthermore, the documented use of this compound in a synergistic cosmetic formulation underscores its relevance in enhancing the dermal delivery of active ingredients. Researchers and formulation scientists are encouraged to explore combinations of this compound with other excipients to unlock its full potential in transdermal and topical drug delivery systems.

References

Comparative Guide to Analytical Method Validation for Isopropyl Lauroyl Sarcosinate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the validation of impurity profiling in Isopropyl lauroyl sarcosinate. Ensuring the purity of this cosmetic ingredient is critical for product safety and efficacy. This document outlines key analytical techniques, presents detailed experimental protocols, and offers a framework for data-driven method selection.

Introduction to this compound and Impurity Profiling

This compound is a synthetic ester created through the esterification of lauroyl sarcosinate with isopropyl alcohol.[1] It functions as a skin-conditioning agent, emollient, and smoothing agent in a variety of cosmetic and personal care products.[1][2] Given its synthesis process, potential impurities may include unreacted starting materials such as lauroyl sarcosinate and isopropyl alcohol, as well as by-products from side reactions or degradation.

Impurity profiling is a critical component of quality control in the pharmaceutical and cosmetic industries.[3][4] Regulatory bodies like the FDA and EMA provide guidelines for the identification, quantification, and control of impurities to ensure product safety and quality.[5][6][7] The validation of analytical methods used for impurity profiling is mandatory to ensure that the methods are accurate, precise, and reliable.[8][9]

Comparison of Analytical Methods for Impurity Profiling

The selection of an appropriate analytical technique is paramount for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for the separation and quantification of impurities in cosmetic ingredients.[10][11]

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. Detection is based on the absorption of UV light by the analytes.Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase. Detection is based on the mass-to-charge ratio of ionized analytes, providing structural information.
Applicability Well-suited for non-volatile and thermally labile compounds, such as unreacted lauroyl sarcosinate and other potential non-volatile by-products.Ideal for the analysis of volatile and semi-volatile compounds, such as residual isopropyl alcohol and other potential volatile impurities.[12][13][14][15]
Advantages - Wide applicability for a range of compounds- High resolution and sensitivity- Robust and reproducible results[16][17]- High specificity and sensitivity- Provides structural information for impurity identification- Excellent for volatile and semi-volatile analysis[18]
Limitations - May require derivatization for compounds without a UV chromophore- Not suitable for volatile compounds- Limited to thermally stable and volatile compounds- Sample derivatization may be necessary for non-volatile compounds

Experimental Protocols for Method Validation

The following are detailed, hypothetical experimental protocols for the validation of HPLC-UV and GC-MS methods for the impurity profiling of this compound.

HPLC-UV Method Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of lauroyl sarcosinate (potential impurity) in this compound.

1. Materials and Reagents:

  • This compound (sample)

  • Lauroyl sarcosinate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Validation Parameters:

  • System Suitability: Inject the standard solution six times and evaluate the relative standard deviation (RSD) of the peak area and retention time.

  • Specificity: Analyze a blank (mobile phase), the this compound sample, and the sample spiked with the lauroyl sarcosinate standard to demonstrate no interference at the retention time of the impurity.

  • Linearity: Prepare a series of at least five concentrations of the lauroyl sarcosinate standard and inject each in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze the this compound sample spiked with known concentrations of the lauroyl sarcosinate standard at three levels (e.g., 80%, 100%, and 120% of the expected impurity level). Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the spiked sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method Validation Protocol

Objective: To validate a GC-MS method for the quantification of isopropyl alcohol (potential impurity) in this compound.

1. Materials and Reagents:

  • This compound (sample)

  • Isopropyl alcohol reference standard

  • Acetonitrile (GC grade)

  • Internal Standard (e.g., n-Propanol)

2. Chromatographic Conditions:

  • Column: DB-WAX capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial 40°C for 5 min, ramp to 150°C at 10°C/min, hold for 5 min

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500

3. Validation Parameters:

  • System Suitability: Inject the standard solution containing isopropyl alcohol and the internal standard six times. Evaluate the RSD of the peak area ratio and retention times.

  • Specificity: Analyze a blank (acetonitrile), the this compound sample, and the sample spiked with the isopropyl alcohol standard to demonstrate no interference at the retention time of the impurity.

  • Linearity: Prepare a series of at least five concentrations of the isopropyl alcohol standard with a constant concentration of the internal standard. Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze the this compound sample spiked with known concentrations of the isopropyl alcohol standard at three levels. Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the spiked sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day. Calculate the RSD for both.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion for isopropyl alcohol.

Data Presentation and Comparison

The following tables summarize hypothetical validation data for the two analytical methods.

Table 1: HPLC-UV Method Validation Data for Lauroyl Sarcosinate

Validation ParameterAcceptance CriteriaResult
System Suitability RSD ≤ 2.0%RSD of Peak Area = 0.8%RSD of Retention Time = 0.3%
Specificity No interference at the retention time of the analytePass
Linearity (R²) R² ≥ 0.9950.9992
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%1.2%
- Intermediate PrecisionRSD ≤ 3.0%1.8%
LOD Report Value0.01 µg/mL
LOQ Report Value0.03 µg/mL

Table 2: GC-MS Method Validation Data for Isopropyl Alcohol

Validation ParameterAcceptance CriteriaResult
System Suitability RSD ≤ 2.0%RSD of Peak Area Ratio = 1.1%RSD of Retention Times = 0.5%
Specificity No interference at the retention time of the analytePass
Linearity (R²) R² ≥ 0.9950.9989
Accuracy (% Recovery) 90.0% - 110.0%95.7% - 104.1%
Precision (RSD)
- RepeatabilityRSD ≤ 5.0%3.5%
- Intermediate PrecisionRSD ≤ 7.0%4.8%
LOD Report Value1.5% (v/v)
LOQ Report Value5.0% (v/v)

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for impurity profiling.

G cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters cluster_2 Decision cluster_3 Outcome A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Develop Analytical Method B->C D Perform Method Validation C->D E Assess Validation Parameters D->E V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness F Document and Report E->F G Method Meets Requirements? E->G H Validated Method for Routine Use F->H G->C No - Re-develop G->F Yes

Caption: Workflow for Analytical Method Validation.

Conclusion

The validation of analytical methods is a crucial step in ensuring the quality and safety of this compound. Both HPLC-UV and GC-MS are powerful techniques that can be effectively employed for impurity profiling. The choice between these methods, or their complementary use, will depend on the specific impurities of interest. HPLC is generally preferred for non-volatile impurities like unreacted lauroyl sarcosinate, while GC-MS is the method of choice for volatile impurities such as residual isopropyl alcohol. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the impurity profiling of this compound and other cosmetic ingredients.

References

Comparative Analysis of the Comedogenic Potential of Isopropyl Lauroyl Sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the comedogenic potential of Isopropyl lauroyl sarcosinate against other commonly used cosmetic ingredients. The information presented is based on available experimental data and established testing protocols to assist in formulation development and ingredient selection.

Introduction

This compound is an amino acid-derived emollient and skin-conditioning agent valued for its light, non-greasy feel and ability to enhance product texture and spreadability. While it is generally considered non-comedogenic, robust quantitative data from comparative studies are limited in publicly available literature. This guide aims to contextualize its comedogenic potential by comparing it with other well-characterized cosmetic ingredients.

Data Presentation: Comedogenicity Ratings

The comedogenicity of cosmetic ingredients is typically rated on a 0 to 5 scale, with 0 being non-comedogenic and 5 being severely comedogenic. These ratings are often derived from animal models, such as the rabbit ear assay, and confirmed in human clinical trials. Below is a summary of the available comedogenicity data for this compound and selected alternatives.

IngredientTypeComedogenicity Rating (0-5)Notes
This compound Amino Acid-derived EsterGenerally considered non-comedogenic Widely formulated in "non-comedogenic" products. Specific experimental comedogenicity score is not readily available in published studies.
Isopropyl Myristate Fatty Acid Ester3 - 5 Known to be moderately to highly comedogenic, often used as a positive control in comedogenicity testing.[1]
Isopropyl Palmitate Fatty Acid Ester4 Considered to be highly comedogenic.[2][3][4]
Cetearyl Alcohol Fatty Alcohol2 Generally considered to have low comedogenic potential.[3]
Sodium Laureth Sulfate Surfactant3 Can be moderately comedogenic, particularly in leave-on formulations.[3]

Experimental Protocols

The assessment of a substance's comedogenic potential relies on established in-vivo and in-vitro models. The most historically significant and widely referenced is the rabbit ear assay.

The Rabbit Ear Assay for Comedogenicity

The rabbit ear model is a sensitive in-vivo assay used to screen for the comedogenic potential of individual ingredients or finished formulations.[1]

Principle: The follicular epithelium in the rabbit ear is highly responsive to comedogenic substances, leading to the formation of microcomedones (follicular hyperkeratosis) in a relatively short period.

Detailed Protocol:

  • Animal Model: Typically, New Zealand albino rabbits are used due to their well-defined follicular response.

  • Test Substance Application: A solution or suspension of the test ingredient (e.g., in a suitable vehicle like propylene (B89431) glycol or mineral oil) is applied daily to the inner surface of one of the rabbit's ears for a period of two to four weeks. The contralateral ear may serve as an untreated control or be treated with the vehicle alone.

  • Observation: The ears are visually examined daily for signs of irritation and follicular plugging.

  • Histopathological Analysis: At the end of the study period, the treated and control ear tissues are excised and processed for histological examination.

  • Follicular Keratosis Grading: Microscopic sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined for the presence and severity of follicular hyperkeratosis. The degree of comedone formation is typically graded on a scale (e.g., 0-4 or 0-5), where:

    • 0: No follicular hyperkeratosis.

    • 1: Minimal, scattered hyperkeratosis.

    • 2: Mild, more frequent hyperkeratosis.

    • 3: Moderate, widespread hyperkeratosis with some follicular plugging.

    • 4: Marked, extensive hyperkeratosis with significant comedone formation.

    • 5: Severe, dense comedone formation.

Human Clinical Trials for Comedogenicity

Human studies are considered the gold standard for confirming the comedogenic potential of a substance under real-world use conditions.

Principle: To assess whether a product or ingredient induces or exacerbates acne lesions (comedones, papules, pustules) in acne-prone individuals.

Detailed Protocol:

  • Subject Recruitment: A panel of subjects with a history of acne and/or oily skin is recruited.

  • Test Product Application: Subjects are instructed to apply the test product to a designated area (typically the face or upper back) daily for a period of four to eight weeks. A control product (placebo or non-comedogenic baseline) may be used on a contralateral site.

  • Lesion Counting: At baseline and at regular intervals throughout the study, a qualified dermatologist or trained technician counts the number of open and closed comedones, as well as inflammatory lesions.

  • Expert Grading: The overall severity of acne is assessed using a standardized grading scale.

  • Sebum Measurement: Sebum production may be measured using a sebumeter to assess any changes.

  • Subjective Assessment: Subjects may also provide their own assessment of the product's effect on their skin through questionnaires.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in any type of acne lesion in the areas treated with the test product compared to baseline and/or the control site.

Visualizations

Experimental Workflow for Comedogenicity Testing

experimental_workflow cluster_screening In-Vivo/In-Vitro Screening cluster_confirmation Clinical Confirmation Rabbit Ear Assay Rabbit Ear Assay Human Patch Test Human Patch Test Rabbit Ear Assay->Human Patch Test Positive Result In-Vitro Models In-Vitro Models In-Vitro Models->Human Patch Test Positive Result Controlled Use Study Controlled Use Study Human Patch Test->Controlled Use Study Comedogenicity Assessment Comedogenicity Assessment Controlled Use Study->Comedogenicity Assessment Ingredient/Formulation Ingredient/Formulation Ingredient/Formulation->Rabbit Ear Assay Ingredient/Formulation->In-Vitro Models acnegenesis_pathway Sebum Production Sebum Production P. acnes Proliferation P. acnes Proliferation Sebum Production->P. acnes Proliferation Follicular Hyperkeratosis Follicular Hyperkeratosis Comedone Formation Comedone Formation Follicular Hyperkeratosis->Comedone Formation Inflammation Inflammation P. acnes Proliferation->Inflammation P. acnes Proliferation->Comedone Formation Inflammation->Follicular Hyperkeratosis

References

Safety Operating Guide

Personal protective equipment for handling Isopropyl lauroyl sarcosinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Isopropyl lauroyl sarcosinate. Adherence to these procedures is essential for ensuring a safe laboratory environment.

I. Understanding the Hazards

This compound is generally considered to have low acute toxicity. However, it is a slight skin and eye irritant. According to multiple safety data sources, it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Despite its non-hazardous classification, proper personal protective equipment (PPE) is crucial to prevent irritation, especially during formulation processes or when handling the neat (undiluted) chemical.

II. Personal Protective Equipment (PPE) Protocol

Follow these steps to ensure proper selection and use of PPE when handling this compound.

A. Eye and Face Protection:

  • Requirement: Always wear chemical safety goggles that meet ANSI Z87.1 or equivalent standards.

  • Additional Precaution: When there is a risk of splashing, a face shield should be worn in addition to safety goggles.

B. Skin Protection:

  • Gloves: Butyl rubber gloves are recommended for handling this compound, as they provide excellent resistance to esters.[1][2][3][4] While nitrile gloves are a common choice in laboratories, they offer poor resistance to esters and should be avoided for prolonged contact.[5][6][7] Always inspect gloves for any signs of degradation or punctures before use.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of skin protection.

  • Apron/Coveralls: For tasks with a high risk of splashing or when handling large quantities, a chemically resistant apron or coveralls should be worn over the lab coat.

C. Respiratory Protection:

  • Standard Conditions: Under normal laboratory conditions with adequate ventilation, such as in a fume hood, respiratory protection is not typically required.

  • Risk of Aerosolization: If there is a potential for generating aerosols or dusts and ventilation is inadequate, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a workplace hazard assessment.[8][9][10][11] For cosmetic ingredients, engineering controls like proper ventilation are the primary means of exposure control.[12]

III. Quantitative Data Summary for PPE Selection

PPE ComponentSpecificationBasis for Recommendation
Eye Protection Chemical safety goggles (ANSI Z87.1)Protects against slight eye irritation from splashes.
Hand Protection Butyl rubber glovesButyl rubber offers excellent chemical resistance to esters, the chemical class of this compound.[1][2][3][4] Nitrile gloves are not recommended due to poor resistance to this chemical class.[5][6][7]
Body Protection Standard lab coat; chemical-resistant apronPrevents skin contact and contamination of personal clothing.
Respiratory Not generally required with good ventilationLow volatility and toxicity. Use a NIOSH-approved respirator if aerosols are generated without adequate ventilation.[8][9][10][11]

IV. Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start_end start_end decision decision process process high_risk high_risk start Start: Handling Isopropyl lauroyl sarcosinate base_ppe Standard PPE: - Safety Goggles - Butyl Rubber Gloves - Lab Coat start->base_ppe check_neat Handling neat chemical or high concentration? check_splash Risk of splashing? check_neat->check_splash Yes check_neat->check_splash No add_apron Add Chemical- Resistant Apron check_aerosol Risk of aerosol or dust generation? check_splash->check_aerosol No add_face_shield Add Face Shield check_splash->add_face_shield Yes check_ventilation Adequate ventilation? check_aerosol->check_ventilation Yes proceed Proceed with work check_aerosol->proceed No use_respirator Use NIOSH-approved Respirator check_ventilation->use_respirator No check_ventilation->proceed Yes base_ppe->check_neat base_ppe:e->add_apron:w If handling large quantities or high splash risk add_face_shield->check_aerosol use_respirator->proceed

PPE selection workflow for this compound.

V. Disposal Plan

As this compound is not classified as a hazardous waste, disposal is more straightforward than for regulated chemicals. However, always consult and adhere to your institution's specific waste disposal policies and local regulations.

A. Unused or Waste Product:

  • Solid Form: If in a solid or semi-solid state, it can typically be disposed of in the regular laboratory trash, provided it is not contaminated with hazardous materials.[13][14]

  • Liquid Form: Small quantities of liquid this compound can often be flushed down the sanitary sewer with copious amounts of water.[15] It is crucial to obtain approval from your institution's Environmental Health and Safety (EHS) department before drain disposal.

B. Empty Containers:

  • Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • After rinsing, the containers can typically be disposed of in the regular trash or recycled, depending on the container material and local recycling guidelines. Deface or remove the label before disposal.

C. Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.

  • Place the absorbed material into a sealed container for disposal in the regular trash.

  • Clean the spill area with soap and water.

Always prioritize safety and consult your institution's EHS department for specific guidance on PPE, handling, and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl lauroyl sarcosinate
Reactant of Route 2
Reactant of Route 2
Isopropyl lauroyl sarcosinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.